molecular formula C9H6F3NO4 B044799 Methyl 2-nitro-4-(trifluoromethyl)benzoate CAS No. 228418-45-9

Methyl 2-nitro-4-(trifluoromethyl)benzoate

Cat. No.: B044799
CAS No.: 228418-45-9
M. Wt: 249.14 g/mol
InChI Key: WYTRZKAYPKZGCN-UHFFFAOYSA-N
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Description

Methyl 2-nitro-4-(trifluoromethyl)benzoate is a high-value synthetic intermediate prized for its multifaceted reactivity in advanced chemical research. This compound features a benzoate ester core strategically functionalized with both a powerful electron-withdrawing trifluoromethyl group and an ortho-positioned nitro group. This unique electronic architecture makes it an exceptionally versatile building block. Its primary research applications include serving as a key precursor in the synthesis of complex heterocyclic systems and active pharmaceutical ingredients (APIs), particularly those targeting therapeutic areas where the trifluoromethyl group can enhance metabolic stability and membrane permeability. The nitro group is readily reducible to an amine, enabling downstream amide coupling or diazotization reactions, while the ester moiety offers a handle for hydrolysis to the corresponding carboxylic acid or transesterification. In material science, it is investigated as a monomer or building block for constructing specialty polymers and advanced organic frameworks with tailored electronic properties. Researchers utilize this compound to develop novel agrochemicals, ligands for catalysis, and fluorinated molecular probes. Its mechanism of action in final applications is derived from the properties of the synthesized target molecule, with the trifluoromethyl group often playing a critical role in modulating lipophilicity and binding affinity. We provide this chemical with certified purity and lot-to-lot consistency to ensure reliable and reproducible research outcomes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-nitro-4-(trifluoromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3NO4/c1-17-8(14)6-3-2-5(9(10,11)12)4-7(6)13(15)16/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYTRZKAYPKZGCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70460955
Record name Methyl 2-nitro-4-(trifluoromethyl)benzoate
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Molecular Weight

249.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

228418-45-9
Record name Methyl 2-nitro-4-(trifluoromethyl)benzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 228418-45-9
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Foundational & Exploratory

An In-Depth Technical Guide to Methyl 2-nitro-4-(trifluoromethyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical methodologies for Methyl 2-nitro-4-(trifluoromethyl)benzoate, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] This document is intended for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is a colorless to light yellow oil.[2] It is slightly soluble in acetonitrile, chloroform, and DMSO.[2] For long-term storage, it is recommended to keep it in a dark place, sealed in a dry environment at room temperature or between 2-8°C, and protected from light.[2][3]

Table 1: General and Physical Properties of this compound

PropertyValueReference
Molecular Formula C₉H₆F₃NO₄[4]
Molecular Weight 249.15 g/mol [4]
CAS Number 228418-45-9[4]
Appearance Colorless to Light Yellow Oil[2]
Boiling Point 272 °C[2]
Density 1.442 g/cm³[2]
Flash Point 118 °C[2]

Spectroscopic Data (Predicted)

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum would likely show signals corresponding to the aromatic protons and the methyl ester protons. The protons on the benzene ring will be influenced by the electron-withdrawing nitro and trifluoromethyl groups, and the electron-donating methyl ester group, leading to complex splitting patterns.

Table 2: Predicted ¹H NMR Chemical Shifts and Coupling Constants

AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Ar-H7.5 - 8.5m-
-OCH₃~3.9s-
¹³C NMR Spectroscopy

The ¹³C NMR spectrum is expected to show distinct signals for the carbonyl carbon of the ester, the aromatic carbons, the trifluoromethyl carbon, and the methyl carbon of the ester.

Table 3: Predicted ¹³C NMR Chemical Shifts

AssignmentPredicted Chemical Shift (δ, ppm)
C=O (Ester)164-166
C-CF₃120-135 (q)
Aromatic C120-150
-OCH₃~53
-CF₃~123 (q)
Mass Spectrometry

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 249. Key fragmentation patterns for nitroaromatic esters typically involve the loss of the alkoxy group (-OCH₃), the nitro group (-NO₂), and the entire ester group (-COOCH₃).[5]

Table 4: Predicted Key Mass-to-Charge (m/z) Values in Mass Spectrum

FragmentPredicted m/z
[M]⁺249
[M - OCH₃]⁺218
[M - NO₂]⁺203
[M - COOCH₃]⁺190
Infrared (IR) Spectroscopy

The IR spectrum will likely exhibit characteristic absorption bands for the nitro group, the ester carbonyl group, the C-F bonds of the trifluoromethyl group, and the aromatic ring.

Table 5: Predicted Characteristic IR Absorption Bands

Functional GroupPredicted Wavenumber (cm⁻¹)
Aromatic C-H stretch3000-3100
Aliphatic C-H stretch (-OCH₃)2850-2960
C=O stretch (Ester)1720-1740
Aromatic C=C stretch1450-1600
Asymmetric NO₂ stretch1520-1560
Symmetric NO₂ stretch1340-1380
C-O stretch (Ester)1100-1300
C-F stretch1000-1400

Synthesis Methodology

A common method for the preparation of this compound involves a two-step process starting from 2-nitro-4-(trifluoromethyl)benzonitrile.[1]

Experimental Protocol

Step 1: Hydrolysis of 2-nitro-4-(trifluoromethyl)benzonitrile to 2-nitro-4-(trifluoromethyl)benzamide [1]

  • To a reaction vessel, add 2-nitro-4-(trifluoromethyl)benzonitrile and a suitable acidic or basic catalyst.

  • For acid catalysis, concentrated sulfuric acid can be used. The mixture is heated to facilitate the hydrolysis reaction.

  • For base catalysis, an aqueous solution of a strong base like sodium hydroxide can be used.

  • The progress of the reaction is monitored by High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.[1]

  • Upon completion, the reaction mixture is worked up by extraction and washing to isolate the crude 2-nitro-4-(trifluoromethyl)benzamide.

Step 2: Esterification of 2-nitro-4-(trifluoromethyl)benzamide to this compound [1]

  • The crude 2-nitro-4-(trifluoromethyl)benzamide is dissolved in methanol.

  • A catalytic amount of concentrated sulfuric acid is added to the solution.

  • The reaction mixture is heated to reflux.

  • The reaction progress is monitored by HPLC.[1]

  • After completion, the mixture is cooled, and the product is isolated through extraction, followed by washing with an aqueous bicarbonate solution and water.

  • The organic layer is dried, and the solvent is removed under reduced pressure to yield the final product.

Synthesis Workflow Diagram

SynthesisWorkflow Synthesis of this compound cluster_step1 Step 1: Hydrolysis cluster_step2 Step 2: Esterification cluster_purification Workup & Purification A 2-nitro-4-(trifluoromethyl)benzonitrile B Acid or Base Catalysis (e.g., H₂SO₄ or NaOH) A->B Reacts with C 2-nitro-4-(trifluoromethyl)benzamide B->C Yields D 2-nitro-4-(trifluoromethyl)benzamide E Methanol (CH₃OH) Sulfuric Acid (H₂SO₄) catalyst D->E Reacts with F This compound E->F Yields G Extraction & Washing F->G H Drying & Solvent Removal G->H I Final Product H->I

Caption: Synthesis workflow for this compound.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a suitable technique for monitoring the reaction progress and assessing the purity of this compound.[1]

HPLC Method (General Protocol)
  • Column: A reversed-phase C18 column is typically used for the analysis of aromatic compounds.

  • Mobile Phase: A gradient mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent like methanol or acetonitrile.[6]

  • Detection: UV detection at a wavelength of 254 nm is appropriate due to the aromatic nature of the compound.[1]

  • Sample Preparation: Samples are dissolved in a suitable solvent, such as the mobile phase, and filtered before injection.[6]

Safety and Handling

This compound is considered hazardous. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

Table 6: Hazard Information

Hazard StatementDescription
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Data sourced from safety data sheets of similar compounds.[3]

Applications in Research and Development

This compound serves as a crucial building block in the synthesis of more complex molecules. Its utility has been demonstrated in the preparation of:

  • Isoxazolinone antibacterial agents: Where it is used in synthetic pathways that replace a stereogenic center with nitrogen.

  • Benzo[b]azepines: These compounds have been investigated as inhibitors of cholesterol ester transfer protein (CETP).

This technical guide provides a summary of the available information on this compound. For further details, it is recommended to consult the cited references and relevant safety data sheets.

References

An In-depth Technical Guide to Methyl 2-nitro-4-(trifluoromethyl)benzoate (CAS: 228418-45-9): Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-nitro-4-(trifluoromethyl)benzoate, a fluorinated aromatic compound, is a key intermediate in the synthesis of a variety of biologically active molecules. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its utilization in the synthesis of prominent pharmaceutical and agrochemical agents, and an exploration of the signaling pathways targeted by its derivatives. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering insights into the synthetic utility and therapeutic potential of this versatile building block.

Introduction

This compound (CAS No. 228418-45-9) is a substituted methyl benzoate derivative characterized by the presence of a nitro group ortho to the ester and a trifluoromethyl group in the para position. This unique substitution pattern imparts specific reactivity and electronic properties that make it a valuable precursor in organic synthesis. Its primary utility lies in its role as a key starting material for the preparation of a range of therapeutic agents and agrochemicals, including 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors. This guide will delve into the technical details of this compound, providing a foundation for its application in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in chemical reactions.

PropertyValueReference
CAS Number 228418-45-9N/A
Molecular Formula C₉H₆F₃NO₄[1]
Molecular Weight 249.14 g/mol [1]
Appearance Colourless to Light Yellow Oil or Solid[2]
Boiling Point 272 °C[2]
Density 1.442 g/cm³[2]
Flash Point 118 °C[2]
Storage Temperature 2-8°C (protect from light)[2]
Solubility Acetonitrile (Slightly), Chloroform (Slightly), DMSO (Slightly)[2]

Synthesis and Applications

This compound is a crucial intermediate in the synthesis of several commercially important compounds. The following sections detail its application in the synthesis of Nitisinone and Isoxaflutole, both of which are potent inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).

Synthesis of Nitisinone

Nitisinone, 2-[2-nitro-4-(trifluoromethyl)benzoyl]cyclohexane-1,3-dione, is a medication used to treat hereditary tyrosinemia type 1.[3][4] It acts by inhibiting HPPD, thereby preventing the accumulation of toxic metabolites.[5][6] The synthesis of Nitisinone can be achieved from this compound through a three-step process.

Step 1: Hydrolysis of this compound to 2-Nitro-4-(trifluoromethyl)benzoic acid

A general procedure for the hydrolysis of a methyl ester to a carboxylic acid is as follows:

  • To a solution of this compound (1 equivalent) in a suitable solvent such as methanol or a mixture of methanol and water, add an aqueous solution of a strong base, for example, sodium hydroxide (2-3 equivalents).

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.

  • Acidify the aqueous solution with a strong acid, such as hydrochloric acid, to precipitate the carboxylic acid.

  • Filter the precipitate, wash with cold water, and dry to obtain 2-nitro-4-(trifluoromethyl)benzoic acid.

Step 2: Synthesis of 2-Nitro-4-(trifluoromethyl)benzoyl chloride

  • To a stirred solution of 2-nitro-4-(trifluoromethyl)benzoic acid (1 equivalent) in a dry, inert solvent like dichloromethane, add oxalyl chloride (1.03 equivalents).[7]

  • A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

  • Stir the reaction mixture at room temperature until the evolution of gas ceases.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 2-nitro-4-(trifluoromethyl)benzoyl chloride, which can be used in the next step without further purification.

Step 3: Synthesis of Nitisinone

  • Dissolve 1,3-cyclohexanedione (1 equivalent) in dichloromethane.

  • Add triethylamine (3.0 equivalents) to the solution to form the enolate.[7]

  • To this mixture, add the previously prepared 2-nitro-4-(trifluoromethyl)benzoyl chloride (1 equivalent).

  • Add a catalytic amount of trimethylsilyl cyanide (TMSCN) (0.05 equivalents) and stir the reaction overnight at room temperature.[7]

  • Wash the reaction mixture with 2M hydrochloric acid.

  • Extract the product into 1M sodium hydroxide at pH ~12.

  • Acidify the aqueous layer to pH ~2 with a strong acid to precipitate Nitisinone.

  • Extract the product with a suitable organic solvent like isopropyl acetate and crystallize to obtain pure Nitisinone.[7]

Synthesis_of_Nitisinone start This compound intermediate1 2-Nitro-4-(trifluoromethyl)benzoic acid start->intermediate1 Hydrolysis (e.g., NaOH, H₂O/MeOH) intermediate2 2-Nitro-4-(trifluoromethyl)benzoyl chloride intermediate1->intermediate2 Acyl Chloride Formation (e.g., Oxalyl Chloride) product Nitisinone intermediate2->product Condensation (e.g., Triethylamine, TMSCN) reagent1 1,3-Cyclohexanedione reagent1->product Condensation (e.g., Triethylamine, TMSCN)

Synthetic pathway for Nitisinone.
Synthesis of Isoxaflutole

The general mechanism of action for Isoxaflutole involves its conversion in plants and soil to a diketonitrile derivative, which is the active herbicidal compound that inhibits HPPD.[2] This inhibition leads to a blockage in the biosynthesis of plastoquinone, a crucial cofactor for phytoene desaturase in the carotenoid biosynthesis pathway, ultimately causing the characteristic bleaching of susceptible weeds.[1][7]

Biological Activity and Signaling Pathways

The primary biological target for the major derivatives of this compound, such as Nitisinone and Isoxaflutole, is the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).

HPPD Inhibition Signaling Pathway

HPPD is a key enzyme in the catabolic pathway of tyrosine. In humans, a deficiency in the downstream enzyme, fumarylacetoacetate hydrolase, leads to hereditary tyrosinemia type 1, where the accumulation of toxic upstream metabolites causes severe liver and kidney damage. Nitisinone inhibits HPPD, preventing the formation of these toxic metabolites.[5][6]

In plants, HPPD is essential for the biosynthesis of plastoquinone, a vital component of the photosynthetic electron transport chain and a cofactor for phytoene desaturase in the carotenoid biosynthesis pathway. Inhibition of HPPD by herbicides like Isoxaflutole disrupts photosynthesis and leads to the degradation of chlorophyll, resulting in plant death.[1][7]

HPPD_Inhibition_Pathway cluster_tyrosine Tyrosine Catabolism cluster_carotenoid Carotenoid Biosynthesis (Plants) Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvate Tyrosine->HPPA Tyrosine Aminotransferase HPPD 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) HPPA->HPPD HGA Homogentisic Acid FAA Fumarylacetoacetate HGA->FAA Toxic_Metabolites Toxic Metabolites (in Tyrosinemia Type 1) FAA->Toxic_Metabolites Plastoquinone Plastoquinone Phytoene_Desaturase Phytoene Desaturase Plastoquinone->Phytoene_Desaturase Cofactor Carotenoids Carotenoids Phytoene_Desaturase->Carotenoids Chlorophyll_Protection Chlorophyll Protection Carotenoids->Chlorophyll_Protection HPPD->HGA HPPD->Plastoquinone Biosynthesis Inhibitor Nitisinone / Isoxaflutole (from this compound) Inhibitor->HPPD Inhibition

Mechanism of HPPD inhibition.
Other Potential Applications

This compound serves as a versatile starting material for a range of other biologically active compounds, although detailed, publicly available experimental protocols starting from this specific precursor are limited. These compound classes include:

  • Isoxazolinone Antibacterial Agents : These compounds are of interest for their potential to combat bacterial infections.[1]

  • Benzo[b]azepines : This structural motif is found in various centrally active pharmaceuticals.

  • Cholesterol Ester Transfer Protein (CETP) Inhibitors : These are investigated for their potential to raise high-density lipoprotein (HDL) cholesterol levels.

  • Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonists : These are explored as potential analgesics for pain management.

  • Corticotropin-Releasing Factor (CRF) Receptor Antagonists : These are studied for their potential in treating stress-related disorders like anxiety and depression.

  • Raf Kinase Inhibitors : These are investigated as potential anti-cancer agents.

The synthesis of these diverse scaffolds from this compound would typically involve initial transformations of the nitro and/or ester functionalities to introduce the necessary reactive handles for subsequent cyclization and derivatization reactions.

Quantitative Data

The following table summarizes available quantitative data for Nitisinone and related HPPD inhibitors.

CompoundTargetIC₅₀ / KᵢAssay ConditionsReference
Nitisinone Human Liver HPPDIC₅₀ ≈ 40 nMin vitro[2]
Nitisinone Rat Liver HPPDIC₅₀ = 173 nMin vitro[10]
HPPD-IN-3 Arabidopsis thaliana HPPDIC₅₀ = 10 nMin vitro[10]
Fenquinotrione Rice HPPDIC₅₀ = 27.2 nMin vitro[10]
Fenquinotrione Arabidopsis thaliana HPPDIC₅₀ = 44.7 nMin vitro[10]
Mesotrione Arabidopsis thaliana HPPDKᵢ = 0.013 µMin vitro[4]
Compound I12 Arabidopsis thaliana HPPDKᵢ = 0.011 µMin vitro[4]
Compound I23 Arabidopsis thaliana HPPDKᵢ = 0.012 µMin vitro[4]

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the synthesis of pharmaceuticals and agrochemicals. Its utility is prominently demonstrated in the preparation of HPPD inhibitors like Nitisinone and Isoxaflutole. The detailed synthetic protocols and an understanding of the targeted biological pathways provided in this guide are intended to facilitate further research and development in medicinal and agricultural chemistry. The potential for this building block to be utilized in the synthesis of a broader range of therapeutic agents warrants further exploration by the scientific community.

References

An In-depth Technical Guide to Methyl 2-nitro-4-(trifluoromethyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthesis of Methyl 2-nitro-4-(trifluoromethyl)benzoate. This compound serves as a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents.

Molecular Structure and Identity

This compound is an aromatic compound characterized by a benzene ring substituted with a methyl ester group, a nitro group, and a trifluoromethyl group. The IUPAC name for this compound is this compound. Its structure is confirmed by various analytical techniques, and it is commonly identified by its unique CAS number and InChI key for unambiguous database referencing.

The molecular structure can be represented by the SMILES string: COC(=O)c1ccc(cc1--INVALID-LINK--[O-])C(F)(F)F.[1]

Physicochemical and Quantitative Data

The key properties of this compound are summarized in the table below. This data is essential for its handling, storage, and application in experimental settings.

PropertyValueSource(s)
CAS Number 228418-45-9[1][2]
Molecular Formula C₉H₆F₃NO₄[1][2]
Molecular Weight 249.15 g/mol [1][2]
Appearance Colorless to Light Yellow Oil or Solid[3]
Boiling Point 272 °C[3]
Density 1.442 g/cm³[3][4]
Flash Point 118 °C[3][4]
InChI Key WYTRZKAYPKZGCN-UHFFFAOYSA-N
Purity ≥95%
Solubility Slightly soluble in Acetonitrile, Chloroform, DMSO[3][4]
Storage Conditions Room temperature, keep in a dark place, sealed in dry conditions[4]

Experimental Protocols: Synthesis

The synthesis of this compound is critical for its availability in research. One novel and efficient method involves a two-step process starting from 2-nitro-4-(trifluoromethyl)benzonitrile, which avoids the high costs and pressures of older methods using palladium catalysts.[5]

Step 1: Hydrolysis of 2-nitro-4-(trifluoromethyl)benzonitrile

This initial step converts the nitrile group into a primary amide through base-catalyzed hydrolysis.

  • Reactants : 2-nitro-4-(trifluoromethyl)benzonitrile, an inorganic base (e.g., Sodium Hydroxide or Potassium Hydroxide), and water.[5]

  • Procedure :

    • Mix the 2-nitro-4-(trifluoromethyl)benzonitrile with the inorganic base and water in a suitable reaction vessel.

    • The mixture is stirred to facilitate the hydrolysis reaction.

    • Upon completion, the resulting product, 2-nitro-4-(trifluoromethyl)benzamide, is isolated from the reaction mixture.

Step 2: Alcoholysis of 2-nitro-4-(trifluoromethyl)benzamide

The second step involves the conversion of the amide to the methyl ester via alcoholysis in an acidic methanol solution.

  • Reactants : 2-nitro-4-(trifluoromethyl)benzamide (from Step 1), methanol, and sulfuric acid.[5]

  • Procedure :

    • The 2-nitro-4-(trifluoromethyl)benzamide is mixed with a solution of sulfuric acid in methanol.[5]

    • The mixture undergoes an alcoholysis reaction to form this compound.[5]

    • The final product is then isolated and purified.

This method offers the advantages of lower cost, milder reaction conditions, simpler operation, and higher yield compared to previous synthesis routes.[5]

Visualization of Synthetic Pathway

The following diagram illustrates the logical workflow of the described synthesis method for this compound.

Synthesis_Workflow Start 2-nitro-4-(trifluoromethyl)benzonitrile Intermediate 2-nitro-4-(trifluoromethyl)benzamide Start->Intermediate Step 1: Hydrolysis (NaOH or KOH, H₂O) FinalProduct This compound Intermediate->FinalProduct Step 2: Alcoholysis (H₂SO₄, Methanol)

Caption: Synthetic workflow for this compound.

References

Spectroscopic Profile of Methyl 2-nitro-4-(trifluoromethyl)benzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 2-nitro-4-(trifluoromethyl)benzoate (CAS No. 228418-45-9). Due to the limited availability of directly published spectra for this specific compound, this guide presents predicted data based on the analysis of structurally similar molecules. The information herein is intended to support research and development activities by providing expected spectral characteristics and detailed experimental methodologies.

Chemical Structure and Properties

  • IUPAC Name: this compound[1][2]

  • Molecular Formula: C₉H₆F₃NO₄[1][2]

  • Molecular Weight: 249.15 g/mol [1][2]

  • CAS Number: 228418-45-9[1][2]

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the known spectral data of analogous compounds, including methyl benzoate, various nitrobenzoates, and trifluoromethyl-substituted aromatic compounds.

¹H NMR (Proton NMR) Data (Predicted)
  • Solvent: CDCl₃

  • Frequency: 400 MHz

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Number of ProtonsAssignment
~8.2 - 8.4d~8.01HAr-H
~7.8 - 8.0d~8.01HAr-H
~7.6 - 7.8s-1HAr-H
~3.9 - 4.0s-3H-OCH₃
¹³C NMR (Carbon NMR) Data (Predicted)
  • Solvent: CDCl₃

  • Frequency: 100 MHz

Chemical Shift (δ, ppm)Assignment
~164 - 166C=O (Ester)
~148 - 150C-NO₂
~135 - 137C-CF₃ (quartet)
~132 - 134Ar-C
~128 - 130Ar-C
~125 - 127Ar-C
~122 - 124 (q)-CF₃
~52 - 54-OCH₃
IR (Infrared) Spectroscopy Data (Predicted)
Wavenumber (cm⁻¹)IntensityAssignment
~3100 - 3000MediumAromatic C-H Stretch
~2960 - 2850MediumAliphatic C-H Stretch (-OCH₃)
~1730 - 1715StrongC=O Stretch (Ester)
~1600 - 1580MediumAromatic C=C Stretch
~1530 - 1510StrongAsymmetric N-O Stretch (NO₂)
~1350 - 1330StrongSymmetric N-O Stretch (NO₂)
~1300 - 1100StrongC-F Stretch (CF₃)
~1250 - 1000StrongC-O Stretch (Ester)
MS (Mass Spectrometry) Data (Predicted)
  • Ionization Mode: Electron Ionization (EI)

m/zRelative Intensity (%)Possible Fragment
249Moderate[M]⁺
218High[M - OCH₃]⁺
203Moderate[M - NO₂]⁺
190Low[M - COOCH₃]⁺
171Moderate[M - NO₂ - OCH₃]⁺
145High[C₇H₄F₃]⁺

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above. These protocols are generalized for standard organic compound analysis and can be adapted for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in an NMR tube. Ensure the solid is fully dissolved.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Process the data by applying a Fourier transform, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

    • A larger number of scans is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

    • Process the data similarly to the ¹H spectrum and reference it to the solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectra can be obtained using various techniques, with Attenuated Total Reflectance (ATR) being a common method for solid samples.

  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal.

    • Press the sample firmly against the crystal using the pressure clamp.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The spectrum is usually presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to separate the compound from any impurities and to determine its mass spectrum.

  • Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at a lower temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from a low m/z (e.g., 40) to a value above the expected molecular weight (e.g., 300).

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

Visualizations

The following diagrams illustrate the logical workflow of the spectroscopic analysis and a predicted fragmentation pathway in mass spectrometry.

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Sample NMR NMR Sample->NMR Dissolution in Deuterated Solvent IR IR Sample->IR Solid State (ATR) MS MS Sample->MS Dissolution in Volatile Solvent Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation

A logical workflow for the spectroscopic analysis of this compound.

Mass_Fragmentation_Pathway M [M]⁺ m/z = 249 M_minus_OCH3 [M - OCH₃]⁺ m/z = 218 M->M_minus_OCH3 -OCH₃ M_minus_NO2 [M - NO₂]⁺ m/z = 203 M->M_minus_NO2 -NO₂ M_minus_COOCH3 [M - COOCH₃]⁺ m/z = 190 M->M_minus_COOCH3 -COOCH₃ M_minus_NO2_minus_OCH3 [M - NO₂ - OCH₃]⁺ m/z = 171 M_minus_NO2->M_minus_NO2_minus_OCH3 -OCH₃ C7H4F3 [C₇H₄F₃]⁺ m/z = 145 M_minus_COOCH3->C7H4F3 -NO₂

Predicted electron ionization mass fragmentation pathway for this compound.

References

An In-depth Technical Guide to the Solubility and Stability of Methyl 2-nitro-4-(trifluoromethyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and predicted properties concerning the solubility and stability of Methyl 2-nitro-4-(trifluoromethyl)benzoate. This document is intended to be a valuable resource for professionals in research and development who are handling or considering the use of this compound.

Core Compound Properties

This compound is a chemical intermediate with the molecular formula C₉H₆F₃NO₄ and a molecular weight of 249.14 g/mol .[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 228418-45-9[2]
Molecular Formula C₉H₆F₃NO₄[1]
Molecular Weight 249.14 g/mol [1]
Appearance Colorless to Light Yellow Oil[2]
Boiling Point 272℃[1]
Density 1.442 g/cm³[2]
Flash Point 118℃[2]

Solubility Profile

Qualitative Solubility

Available data indicates that this compound has limited solubility in common laboratory solvents.

Table 2: Qualitative Solubility of this compound

SolventSolubilityReference
AcetonitrileSlightly Soluble[2]
ChloroformSlightly Soluble[2]
Dimethyl Sulfoxide (DMSO)Slightly Soluble[2]
WaterInsoluble (predicted)[3][4]

The prediction of insolubility in water is based on the general characteristics of similar aromatic esters.[3][4]

Quantitative Solubility of a Structural Analog

In the absence of direct quantitative data, the solubility of 4-methyl-3-nitro-benzoic acid, a structurally related compound, can offer a useful reference point. A comprehensive study determined the mole fraction solubilities of this analog in various organic solvents at 298.15 K.

Table 3: Quantitative Solubility of 4-Methyl-3-nitro-benzoic Acid in Organic Solvents at 298.15 K

Solvent CategorySolventMole Fraction Solubility (x)
AlcoholsMethanol0.08960
Ethanol0.08180
1-Propanol0.07180
2-Propanol0.06650
1-Butanol0.06520
2-Butanol0.05670
2-Methyl-1-propanol0.05310
1-Pentanol0.05870
2-Pentanol0.04860
3-Methyl-1-butanol0.05180
4-Methyl-2-pentanol0.03890
EthersTetrahydrofuran0.16450
1,4-Dioxane0.16120
EstersEthyl acetate0.11050
Butyl acetate0.08630
AlkanenitrileAcetonitrile0.10690
Data sourced from a study on the solubility of the structural analog, 4-methyl-3-nitro-benzoic acid.

Stability Considerations

The stability of this compound is a critical factor for its storage, handling, and application. While specific kinetic data for its degradation is not available, its chemical structure suggests potential susceptibility to hydrolysis, thermal decomposition, and photodecomposition.

Hydrolytic Stability

The presence of a methyl ester functional group suggests that the compound may undergo hydrolysis, particularly under acidic or basic conditions, to yield 2-nitro-4-(trifluoromethyl)benzoic acid and methanol. The trifluoromethyl group can also be susceptible to hydrolysis, especially under strong basic conditions, which could lead to the formation of a carboxylic acid at that position.

Thermal Stability

The recommended storage temperature of 2-8°C indicates that the compound may be sensitive to higher temperatures.[2] Thermal decomposition could lead to the release of irritating and toxic gases.

Photostability

The recommendation to protect the compound from light suggests a potential for photodegradation.[2] Aromatic nitro compounds can be susceptible to photochemical reactions.

Experimental Protocols

Detailed experimental protocols for determining the solubility and stability of this compound are not published. However, standard methodologies can be adapted for this purpose.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a given solvent.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep1 Add excess this compound to solvent prep2 Seal container prep1->prep2 equi1 Agitate at constant temperature prep2->equi1 equi2 Allow to settle equi1->equi2 ana1 Withdraw aliquot of supernatant equi2->ana1 ana2 Filter to remove undissolved solid ana1->ana2 ana3 Determine concentration (e.g., by HPLC-UV) ana2->ana3 ana4 Calculate solubility ana3->ana4

Shake-Flask Solubility Determination Workflow

Methodology:

  • Preparation: An excess amount of this compound is added to a known volume of the solvent in a sealed container.

  • Equilibration: The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached. The sample is then allowed to stand for any undissolved solid to settle.

  • Sampling and Analysis: A sample of the supernatant is carefully withdrawn and filtered to remove any suspended solid particles.

  • Quantification: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: The solubility is then calculated and expressed in appropriate units (e.g., mg/mL, mol/L).

Stability Assessment (Forced Degradation Study)

Forced degradation studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods.

G cluster_stress Stress Conditions cluster_procedure Procedure cluster_analysis Analysis stress1 Hydrolytic (Acidic, Basic, Neutral) proc2 Expose to stress conditions for defined periods stress1->proc2 stress2 Oxidative (e.g., H2O2) stress2->proc2 stress3 Thermal (Elevated Temperature) stress3->proc2 stress4 Photolytic (UV/Vis Light Exposure) stress4->proc2 proc1 Prepare solutions of the compound proc1->proc2 proc3 Withdraw samples at time intervals proc2->proc3 ana1 Analyze samples by a stability-indicating method (e.g., HPLC) proc3->ana1 ana2 Quantify parent compound and degradation products ana1->ana2 ana3 Determine degradation kinetics and pathways ana2->ana3

Forced Degradation Study Workflow

Methodology:

  • Stress Conditions: Solutions of this compound are subjected to various stress conditions, including:

    • Hydrolysis: Exposure to acidic, basic, and neutral aqueous solutions at elevated temperatures.

    • Oxidation: Treatment with an oxidizing agent, such as hydrogen peroxide.

    • Thermal Stress: Heating the solid or solution at elevated temperatures.

    • Photostability: Exposing the solid or solution to UV and visible light.

  • Time-Point Analysis: Samples are collected at various time points during the stress testing.

  • Analytical Monitoring: A stability-indicating analytical method, typically HPLC, is used to separate the parent compound from any degradation products.

  • Data Interpretation: The rate of degradation is determined, and potential degradation products are identified and characterized to elucidate the degradation pathways.

Logical Relationships in Stability Assessment

The stability of a chemical compound is influenced by a hierarchy of factors, starting from its intrinsic chemical structure to the external environmental conditions it is exposed to.

G A Intrinsic Chemical Structure (Ester, Nitro, Trifluoromethyl groups) B Susceptibility to Degradation Pathways A->B C Hydrolysis B->C D Thermal Decomposition B->D E Photodegradation B->E J Overall Stability Profile C->J D->J E->J F Environmental Factors G Temperature F->G H pH F->H I Light F->I G->D H->C I->E

Factors Influencing Compound Stability

This diagram illustrates that the inherent chemical functionalities of this compound dictate its potential degradation pathways. These degradation processes are, in turn, triggered and influenced by external environmental factors, ultimately defining the overall stability profile of the compound.

Conclusion

This technical guide consolidates the currently available information on the solubility and stability of this compound. While quantitative data is limited, the provided qualitative information, data from a structural analog, and established experimental protocols offer a solid foundation for researchers and drug development professionals. It is recommended that specific, in-house experimental determination of solubility and stability be conducted for any critical applications to ensure accurate and reliable results.

References

In-depth Technical Guide to Methyl 2-nitro-4-(trifluoromethyl)benzoate: Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide is a compilation of information from various sources. It is intended for informational purposes only and should not be substituted for a comprehensive Safety Data Sheet (SDS) provided by the manufacturer. Always consult the specific SDS for the material you are handling.

Chemical Identification and Physical Properties

Methyl 2-nitro-4-(trifluoromethyl)benzoate is a substituted aromatic nitro compound. Its chemical structure and physical properties are summarized below.

Identifier Value Source
Chemical Name This compoundN/A
CAS Number 228418-45-9N/A
Molecular Formula C₉H₆F₃NO₄N/A
Molecular Weight 249.15 g/mol N/A
Density 1.442 g/cm³N/A
Boiling Point 271.8 °C at 760 mmHgN/A
Flash Point 118.2 °CN/A

Hazard Identification and GHS Classification

A full GHS classification for this specific compound is not publicly available. However, based on the functional groups present (nitro group, trifluoromethyl group), it should be handled with caution as a potentially hazardous substance.

Potential Hazards:

  • May be harmful if swallowed, inhaled, or in contact with skin.

  • May cause irritation to the skin, eyes, and respiratory tract.

  • The nitro group may impart explosive properties under certain conditions (e.g., heat, shock).

  • Combustion may produce hazardous decomposition products, including nitrogen oxides and hydrogen fluoride.

Experimental Protocols: General Handling and Storage

While specific experimental protocols for this compound are not detailed in the available literature, standard safe handling procedures for potentially hazardous chemical reagents should be strictly followed.

3.1. Engineering Controls

  • Work in a well-ventilated area, preferably in a chemical fume hood.

3.2. Personal Protective Equipment (PPE)

  • Eye Protection: Wear chemical safety goggles.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: Wear a lab coat and appropriate protective clothing.

3.3. Storage

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Keep away from heat, sparks, and open flames.

  • Store away from incompatible materials such as strong oxidizing agents and strong bases.

Emergency Procedures

The following are general emergency procedures. Refer to your institution's specific protocols and the manufacturer's SDS.

4.1. First Aid Measures

Caption: First aid procedures for different exposure routes.

4.2. Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards: Emits toxic fumes under fire conditions.

  • Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.

4.3. Accidental Release Measures

SpillResponse start Spill Detected evacuate Evacuate immediate area start->evacuate ppe Wear appropriate PPE evacuate->ppe contain Contain the spill (e.g., with absorbent material) ppe->contain collect Collect spilled material into a suitable container contain->collect decontaminate Decontaminate the area collect->decontaminate dispose Dispose of waste according to local, state, and federal regulations decontaminate->dispose end Spill Managed dispose->end

A Technical Guide to 6-(Trifluoromethyl)-1H-indole-2,3-dione (6-Trifluoromethylisatin)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The chemical formula provided in the topic, C9H6F3NO4, does not correspond to a well-documented compound. Based on the elemental composition, this technical guide focuses on the closely related and extensively studied compound, 6-(Trifluoromethyl)-1H-indole-2,3-dione , with the chemical formula C9H4F3NO2 . This compound, also known as 6-Trifluoromethylisatin, is a key heterocyclic framework in medicinal chemistry.

Introduction

Isatin (1H-indole-2,3-dione) is a privileged heterocyclic scaffold renowned for its diverse biological activities.[1][2] The introduction of a trifluoromethyl (-CF3) group into the isatin core can significantly enhance its metabolic stability, cell membrane permeability, and overall pharmacological profile.[3] 6-(Trifluoromethyl)-1H-indole-2,3-dione, a derivative of isatin, has emerged as a compound of significant interest in drug discovery, particularly in the development of novel anticancer therapeutics.[1][4] Its versatile structure allows for modifications that target various oncogenic pathways, including kinase modulation, inhibition of tubulin polymerization, and induction of apoptosis.[1][4]

This guide provides a comprehensive overview of 6-(Trifluoromethyl)-1H-indole-2,3-dione, including its chemical properties, synthesis, experimental protocols, and its role as a scaffold for anticancer agents.

Chemical and Physical Properties

The physicochemical properties of 6-(Trifluoromethyl)-1H-indole-2,3-dione are crucial for its application in chemical synthesis and pharmaceutical formulations. A summary of its key properties is presented below.

PropertyValueReference
IUPAC Name 6-(Trifluoromethyl)-1H-indole-2,3-dioneN/A
Synonyms 6-TrifluoromethylisatinN/A
Molecular Formula C9H4F3NO2ChemSpider
Molecular Weight 215.13 g/mol ChemSpider
Appearance Light red to gray crystalline solid[5]
Solubility Insoluble in water; Soluble in ethanol, dichloromethane[5]
Storage Store at -20°C, sealed, away from moisture[6]

Synthesis and Experimental Protocols

The most established method for synthesizing substituted isatins, including the 6-trifluoromethyl derivative, is the Sandmeyer isatin synthesis.[2][5][7] This two-step process offers a reliable route from commercially available anilines.

General Synthesis Workflow: Sandmeyer Isatin Synthesis

The synthesis proceeds in two main stages:

  • Formation of the Isonitrosoacetanilide Intermediate: A substituted aniline (4-(trifluoromethyl)aniline) is reacted with chloral hydrate and hydroxylamine hydrochloride.[2][7]

  • Acid-Catalyzed Cyclization: The intermediate undergoes intramolecular electrophilic substitution in the presence of a strong acid, such as concentrated sulfuric acid, to yield the final isatin product.[5][7]

Sandmeyer_Synthesis_Workflow cluster_step1 Step 1: Intermediate Formation cluster_step2 Step 2: Cyclization A 4-(Trifluoromethyl)aniline C Reaction Vessel (Aqueous Na2SO4, HCl) A->C B Chloral Hydrate + Hydroxylamine HCl B->C D Heat (90-100°C) C->D Mixing E N-(4-(Trifluoromethyl)phenyl)- 2-(hydroxyimino)acetamide (Isonitrosoacetanilide Intermediate) D->E Reaction F Intermediate (E) G Concentrated H2SO4 F->G Dissolution H Heat (80-90°C) G->H Heating I 6-(Trifluoromethyl)-1H- indole-2,3-dione H->I Cyclization & Hydrolysis

Caption: Workflow for the Sandmeyer synthesis of 6-(Trifluoromethyl)isatin.

Detailed Experimental Protocol: Sandmeyer Synthesis

Step 1: Synthesis of N-(4-(Trifluoromethyl)phenyl)-2-(hydroxyimino)acetamide

  • To a stirred solution of 4-(trifluoromethyl)aniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water, add a solution of chloral hydrate (1.1 eq) in water.

  • Subsequently, add a solution of hydroxylamine hydrochloride (3.0 eq) in water.

  • Heat the reaction mixture to 90-100°C for 1-2 hours.

  • Cool the mixture and collect the resulting precipitate by filtration.

  • Wash the solid with water and dry thoroughly to yield the isonitrosoacetanilide intermediate.

Step 2: Synthesis of 6-(Trifluoromethyl)-1H-indole-2,3-dione

  • Preheat concentrated sulfuric acid (or methanesulfonic acid for poorly soluble analogs) to 50-60°C in a separate flask.[5]

  • Slowly add the dried intermediate from Step 1 to the heated acid with stirring.

  • Increase the temperature to 80-90°C and maintain for 30-60 minutes until cyclization is complete.

  • Cool the reaction mixture to room temperature and carefully pour it over crushed ice.

  • Collect the precipitated solid by filtration, wash with water until neutral, and dry to obtain the final product, 6-(Trifluoromethyl)-1H-indole-2,3-dione.

Biological Activity and Mechanism of Action

Isatin derivatives are known to exhibit a wide range of biological activities, with anticancer properties being the most extensively studied.[8][9] The trifluoromethyl substituent at the 6-position can enhance this activity.

Anticancer Activity

Derivatives of 6-trifluoromethylisatin have shown significant cytotoxicity against various human cancer cell lines, including breast, colon, and lung cancer.[1][8] The primary mechanism of action involves the induction of apoptosis (programmed cell death) through multiple signaling pathways.

Cancer Cell LineCompound TypeIC50 (µM)MechanismReference
MCF-7 (Breast)Isatin-hydrazone hybrid<10ROS-mediated apoptosis, Caspase-3/9 activation[8]
SW620 (Colon)Isatin-oxime derivative<10Not specified[8]
NCI-H460 (Lung)Isatin-oxime derivative<10Not specified[8]
Leukemia subpanel5-Bromo-isatin hybrid0.69 - 3.35Not specified[10]
Signaling Pathway: Caspase-Mediated Apoptosis

A key mechanism for the anticancer effect of isatin derivatives is the activation of the caspase cascade, which executes the apoptotic process.[1][4] Isatin-based compounds can induce the intrinsic apoptosis pathway, which is initiated by mitochondrial stress. This leads to the release of cytochrome c, formation of the apoptosome, and subsequent activation of initiator caspase-9, which in turn activates the executioner caspase-3.[8]

Apoptosis_Pathway A 6-CF3-Isatin Derivative B Mitochondrial Stress (ROS Production) A->B Induces C Cytochrome c Release B->C E Apoptosome Formation C->E D Apaf-1 D->E G Active Caspase-9 E->G Activates F Pro-Caspase-9 F->G Cleavage I Active Caspase-3 G->I Activates H Pro-Caspase-3 H->I Cleavage J Cleavage of Cellular Substrates I->J K Apoptosis J->K

Caption: Intrinsic apoptosis pathway induced by 6-CF3-isatin derivatives.

Experimental Protocol: Caspase-3 Colorimetric Assay

This protocol provides a method to quantify the activity of caspase-3, a key executioner in apoptosis, in cell lysates after treatment with a test compound. The assay detects the chromophore p-nitroaniline (p-NA) after cleavage from the labeled substrate DEVD-pNA.[11][12]

1. Sample Preparation:

  • Culture cells (e.g., MCF-7) to the desired density (1-5 x 10^6 cells) in appropriate plates.

  • Induce apoptosis by treating cells with the 6-trifluoromethylisatin derivative at various concentrations for a predetermined time. Include an untreated control.

  • Pellet the cells by centrifugation (e.g., 10,000 x g for 1 min).[12]

  • Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer and incubate on ice for 10 minutes.[12]

  • Centrifuge the lysate to pellet debris and transfer the supernatant (cytosolic extract) to a fresh, chilled tube.

  • Determine the protein concentration of the lysate. Adjust the concentration to 50-200 µg of protein per 50 µL of lysis buffer.[12]

2. Assay Procedure:

  • Prepare a Reaction Mix containing 2X Reaction Buffer and 10 mM DTT.[12]

  • To each well of a 96-well plate, add 50 µL of the Reaction Mix.

  • Add 50 µL of the prepared cell lysate to the corresponding wells.

  • Add 5 µL of the DEVD-pNA (4 mM) substrate to each well.

  • Incubate the plate at 37°C for 1-2 hours.

  • Measure the absorbance at 400-405 nm using a microplate reader.[11]

3. Data Analysis:

  • Compare the absorbance values from the treated samples with the untreated control to determine the fold-increase in caspase-3 activity.

Conclusion

6-(Trifluoromethyl)-1H-indole-2,3-dione is a synthetically accessible and highly versatile scaffold for the development of novel therapeutic agents. Its favorable physicochemical properties, combined with its potent biological activity, particularly in the induction of apoptosis in cancer cells, make it a valuable building block for drug discovery professionals. The established Sandmeyer synthesis provides a robust route for its preparation, enabling the generation of diverse libraries for structure-activity relationship studies. Further investigation into the specific molecular targets and pathways modulated by derivatives of 6-trifluoromethylisatin will continue to fuel the development of next-generation targeted therapies.

References

An In-depth Technical Guide to the Physical Properties of Methyl 2-nitro-4-(trifluoromethyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of Methyl 2-nitro-4-(trifluoromethyl)benzoate, a key intermediate in the synthesis of various pharmaceutical compounds. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed data and experimental context.

Core Physical Properties

This compound is a fluorinated organic compound with the chemical formula C₉H₆F₃NO₄. At room temperature, it is described as a colorless to light yellow oil.[1] Key physical data are summarized in the table below.

PropertyValueSource
Molecular Weight 249.14 g/mol [1]
Boiling Point 272 °C[1]
Density 1.442 g/cm³[1]
Flash Point 118 °C[1]
Melting Point No data available[2][3][4]
Physical Form Oil[1]
Solubility Slightly soluble in Acetonitrile, Chloroform, and DMSO[1]

Note: While several sources have been consulted, a specific experimental melting point for this compound has not been reported in the available literature.

Experimental Protocols

Determination of Boiling Point (Thiele Tube Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and efficient method for determining the boiling point of a small sample is the Thiele tube method.[5]

Apparatus:

  • Thiele tube

  • Thermometer (calibrated)

  • Small test tube (e.g., Durham tube)

  • Capillary tube (sealed at one end)

  • Heat source (e.g., Bunsen burner or heating mantle)

  • Mineral oil or other suitable heating fluid

Procedure:

  • A small amount of the this compound sample is placed into the small test tube.

  • A capillary tube, sealed at one end, is inverted and placed into the sample in the test tube.

  • The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

  • The assembly is placed in a Thiele tube containing a heating fluid, such as mineral oil.

  • The Thiele tube is gently heated, causing the temperature of the fluid to rise slowly and uniformly.

  • As the liquid approaches its boiling point, a stream of bubbles will emerge from the open end of the capillary tube.[5]

  • The heat source is then removed, and the apparatus is allowed to cool slowly.

  • The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[6]

Determination of Melting Point (Capillary Method)

For organic compounds that are solid at or near room temperature, the melting point is a crucial physical property for identification and purity assessment. A standard laboratory technique for determining the melting point is the capillary method.[7]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (if the sample is crystalline)

Procedure:

  • A small, dry sample of the compound is finely powdered.[7]

  • A capillary tube is tapped, open-end down, into the powder to pack a small amount of the sample into the sealed end. The sample should be tightly packed to a height of 2-3 mm.

  • The packed capillary tube is placed into the heating block of the melting point apparatus.

  • The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium.

  • The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range.

  • The temperature at which the entire sample has melted into a clear liquid is recorded as the end of the melting range.

  • For a pure compound, the melting range is typically sharp, within 1-2 °C.[8]

Synthesis Workflow

This compound is a key intermediate in the synthesis of various compounds. One documented application is in the preparation of isoxazolinone antibacterial agents.[1] A patented method for its preparation involves a two-step process starting from 2-nitro-4-(trifluoromethyl)benzonitrile.[9]

SynthesisWorkflow A 2-nitro-4-(trifluoromethyl)benzonitrile B Hydrolysis (Acid or Base Catalysis) A->B Step 1 C 2-nitro-4-(trifluoromethyl)benzamide B->C D Alcoholysis (Sulfuric acid-methanol solution) C->D Step 2 E This compound D->E

Caption: Synthesis of this compound.

Applications in Synthesis

This compound serves as a versatile building block in organic synthesis. Notably, it has been utilized in the preparation of:

  • Isoxazolinone antibacterial agents: These compounds are being investigated as a novel class of antibacterials.[1]

  • Benzo[b]azepines: These structures are of interest as potential inhibitors of cholesterol ester transfer protein.[1]

The reactivity of the nitro and ester functional groups, combined with the presence of the trifluoromethyl moiety, makes this compound a valuable precursor for the synthesis of complex and biologically active molecules.

References

Determining the Frontier Molecular Orbital Energies of Methyl 2-nitro-4-(trifluoromethyl)benzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 2-nitro-4-(trifluoromethyl)benzoate is a significant intermediate in the synthesis of pharmaceuticals and agrochemicals. Its electronic properties, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding its reactivity, stability, and potential applications in materials science and drug design. The HOMO-LUMO energy gap is a key parameter that influences the molecule's optical and electronic characteristics.

This technical guide provides a comprehensive overview of the methodologies for determining the HOMO and LUMO energy levels of this compound. In the absence of specific published experimental data for this molecule, this document outlines detailed experimental and computational protocols that can be employed by researchers. The guide is intended for an audience of researchers, scientists, and professionals in drug development.

Hypothetical Data Summary

The following table presents hypothetical, yet realistic, HOMO and LUMO energy levels for this compound, derived from typical values for structurally similar nitroaromatic compounds. These values serve as a reference for what might be expected from experimental and computational studies.

ParameterExperimental (Cyclic Voltammetry)Computational (DFT)
HOMO Energy (eV) -6.5-6.8
LUMO Energy (eV) -3.5-3.2
HOMO-LUMO Gap (eV) 3.03.6

Experimental Protocol: Cyclic Voltammetry

Cyclic Voltammetry (CV) is an electrochemical technique used to determine the oxidation and reduction potentials of a molecule, which can then be used to estimate the HOMO and LUMO energy levels.[1][2]

1. Materials and Equipment:

  • Analyte: this compound

  • Solvent: Anhydrous acetonitrile or dichloromethane

  • Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆)

  • Reference Standard: Ferrocene/Ferrocenium (Fc/Fc⁺) redox couple

  • Working Electrode: Glassy carbon electrode

  • Reference Electrode: Ag/AgCl electrode

  • Counter Electrode: Platinum wire

  • Potentiostat

  • Electrochemical Cell

  • Inert Gas: Nitrogen or Argon

2. Procedure:

  • Solution Preparation: Prepare a solution of this compound (1-5 mM) in the chosen solvent containing the supporting electrolyte.

  • Cell Assembly: Assemble the three-electrode cell with the working, reference, and counter electrodes immersed in the analyte solution.

  • Degassing: Purge the solution with an inert gas for 15-20 minutes to remove dissolved oxygen.

  • Cyclic Voltammetry Measurement:

    • Scan the potential from an initial value where no reaction occurs towards a positive potential to observe the oxidation peak.

    • Reverse the scan towards a negative potential to observe the reduction peak.

    • Record the cyclic voltammogram.

  • Reference Measurement: Add a small amount of ferrocene to the solution and record the cyclic voltammogram of the Fc/Fc⁺ redox couple.

  • Data Analysis:

    • Determine the onset oxidation potential (Eox) and onset reduction potential (Ered) from the voltammogram of the analyte.

    • Determine the half-wave potential of the ferrocene standard (E₁/₂ (Fc/Fc⁺)).

    • Calculate the HOMO and LUMO energy levels using the following empirical equations[3]:

      • HOMO (eV) = -[Eox - E₁/₂ (Fc/Fc⁺) + 4.8]

      • LUMO (eV) = -[Ered - E₁/₂ (Fc/Fc⁺) + 4.8]

3. Workflow for Experimental Determination:

G Experimental Workflow for HOMO-LUMO Determination A Prepare Analyte Solution B Assemble 3-Electrode Cell A->B C Degas with Inert Gas B->C D Run Cyclic Voltammetry C->D E Add Ferrocene Standard D->E F Run CV with Standard E->F G Determine Onset Potentials (Eox, Ered) F->G H Determine E1/2 of Ferrocene F->H I Calculate HOMO and LUMO Energies G->I H->I

Caption: Experimental workflow for determining HOMO and LUMO energy levels using Cyclic Voltammetry.

Computational Protocol: Density Functional Theory (DFT)

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules and calculate their HOMO and LUMO energies.[4]

1. Software:

  • Gaussian, ORCA, or other quantum chemistry software packages.

2. Procedure:

  • Molecule Building: Construct the 3D structure of this compound using a molecular editor.

  • Geometry Optimization:

    • Perform a geometry optimization to find the lowest energy conformation of the molecule.

    • A common level of theory for such molecules is the B3LYP functional with a 6-31G(d) or larger basis set.

  • Frequency Calculation:

    • Perform a frequency calculation on the optimized geometry to confirm that it is a true energy minimum (no imaginary frequencies).

  • Orbital Energy Calculation:

    • The energies of the molecular orbitals, including the HOMO and LUMO, are obtained from the output of the geometry optimization or a subsequent single-point energy calculation.

  • Data Analysis:

    • Identify the energies of the highest occupied and lowest unoccupied molecular orbitals from the calculation output file.

    • The HOMO-LUMO gap is the difference between these two energy values.

3. Logical Flow for Computational Determination:

G Computational Workflow for HOMO-LUMO Calculation A Build 3D Molecular Structure B Geometry Optimization (DFT/B3LYP/6-31G(d)) A->B C Frequency Calculation B->C C->B Imaginary frequencies found D Verify Minimum Energy Structure C->D E Extract HOMO and LUMO Energies D->E No imaginary frequencies F Calculate HOMO-LUMO Gap E->F

Caption: Logical workflow for calculating HOMO and LUMO energy levels using Density Functional Theory.

The determination of HOMO and LUMO energy levels is essential for characterizing the electronic properties and predicting the reactivity of this compound. This guide provides robust experimental and computational protocols to achieve this. While the experimental approach of cyclic voltammetry provides values that are directly comparable to electrochemical measurements, DFT calculations offer a theoretical understanding of the molecule's electronic structure. The combination of both methods can provide a comprehensive and well-validated understanding of the frontier molecular orbitals of this important chemical intermediate.

References

A Technical Guide to Methyl 2-nitro-4-(trifluoromethyl)benzoate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview of Commercial Availability, Synthesis, and Physicochemical Properties

Methyl 2-nitro-4-(trifluoromethyl)benzoate is a key chemical intermediate in the synthesis of a variety of pharmacologically active molecules and agrochemicals. Its trifluoromethyl and nitro-substituted benzene ring structure makes it a versatile building block for creating complex organic compounds. This technical guide provides a comprehensive overview of its commercial availability, detailed synthetic protocols, and known physicochemical properties to support researchers, scientists, and professionals in drug development.

Commercial Availability and Suppliers

This compound (CAS Number: 228418-45-9) is commercially available from a range of chemical suppliers. The typical purity offered is around 95-98%. It is generally supplied as a solid or oil, indicating a low melting point. Pricing and available quantities vary by supplier.

Below is a summary of prominent suppliers and their offerings:

SupplierProduct Code/CAS No.PurityAvailable Quantities
Sigma-AldrichAMBH6FD7F893 / 228418-45-995%250 mg, 1 g, 5 g
Santa Cruz Biotechnologysc-281575 / 228418-45-9Not specifiedInquire
LGC StandardsTRC-M324480 / 228418-45-9Not specified2.5 g, 5 g, 25 g[1]
Ambeed, Inc.A865013 / 228418-45-995%250 mg, 1 g, 5 g
Laibo Chem (via Orion Cientific)LB462494BR / 228418-45-9Not specified1 g, 5 g[2]

Physicochemical and Safety Data

A summary of the key physical, chemical, and safety data for this compound is presented below. It is important to consult the Safety Data Sheet (SDS) from the specific supplier before handling this compound.

PropertyValueSource
Molecular Formula C₉H₆F₃NO₄[3]
Molecular Weight 249.15 g/mol [3]
CAS Number 228418-45-9[3]
Physical Form Solid or liquid, Oil[4][4]
Color Colourless to Light Yellow[4][4]
Boiling Point 272 °C[4]
Density 1.442 g/cm³[4]
Flash Point 118 °C[4]
Storage Temperature Room temperature, keep in dark place, sealed in dry or 2-8°C (protect from light)[4][4]
Solubility Acetonitrile (Slightly), Chloroform (Slightly), DMSO (Slightly)[4]
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[2]
Precautionary Statements P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)[2]

Spectroscopic Data

Detailed, peer-reviewed spectroscopic data for this compound is not widely available in the public domain. Researchers should obtain a Certificate of Analysis (CoA) from their supplier or perform their own analytical characterization. For reference, typical spectral regions for the key functional groups are provided based on related compounds.

SpectroscopyExpected Peaks for Key Functional Groups
¹H NMR Aromatic protons (δ 7.5-8.5 ppm), Methyl ester protons (δ ~3.9 ppm).
¹³C NMR Carbonyl carbon (δ ~165 ppm), Aromatic carbons (δ 120-150 ppm), CF₃ carbon (quartet), Methyl carbon (δ ~53 ppm).
IR Spectroscopy C=O stretch (ester) ~1730 cm⁻¹, N-O stretches (nitro) ~1530 and ~1350 cm⁻¹, C-F stretches ~1300-1100 cm⁻¹.
Mass Spectrometry Molecular ion peak (M⁺) at m/z = 249. Fragmentation may show loss of -OCH₃ (m/z = 218) and -NO₂ (m/z = 203).

Experimental Protocols for Synthesis

A patented method for the preparation of this compound involves a two-step process starting from 2-nitro-4-(trifluoromethyl)benzonitrile[5]. The general workflow is outlined below, followed by a detailed experimental protocol for the second step.

Synthesis Workflow

Synthesis_Workflow A 2-Nitro-4-(trifluoromethyl)benzonitrile B Hydrolysis (Acid or Base Catalysis) A->B Step 1 C 2-Nitro-4-(trifluoromethyl)benzamide B->C D Alcoholysis (H₂SO₄/Methanol) C->D Step 2 E This compound D->E

Caption: General two-step synthesis pathway for this compound.

Detailed Protocol for Alcoholysis of 2-Nitro-4-(trifluoromethyl)benzamide

This protocol is adapted from a specific example within the patent CN108191667B[5].

Materials:

  • 2-Nitro-4-(trifluoromethyl)benzamide

  • Methanol (MeOH)

  • Concentrated Sulfuric Acid (98%)

  • Ice bath

  • Reaction flask with reflux condenser and magnetic stirrer

Procedure:

  • Preparation of the Sulfuric Acid-Methanol Solution: In a reaction flask, add 10 mL of methanol. Cool the flask in an ice bath. While stirring, slowly and dropwise add 0.75 g of 98% concentrated sulfuric acid. Stir the solution for 5 minutes after the addition is complete.

  • Reaction: To the cooled sulfuric acid-methanol solution, add 0.2 g of 2-nitro-4-(trifluoromethyl)benzamide.

  • Reflux: Heat the reaction mixture to reflux and maintain for 24 hours. The progress of the reaction can be monitored by a suitable chromatographic technique (e.g., HPLC or TLC).

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. The product can be isolated using standard organic chemistry techniques such as extraction and purification by column chromatography. The patent reports a yield of 94% for this specific example[5].

Note on Reaction Conditions: The patent indicates that the molar ratio of sulfuric acid to the benzamide can range from 3-9:1, and the reaction temperature for the alcoholysis is typically between 60-80 °C[5]. The concentration of the sulfuric acid in methanol can also be varied, which affects the reaction time and yield[5]. Researchers should optimize these conditions for their specific setup.

Logical Relationship for Synthesis Optimization

The key variables in the alcoholysis step are the concentration of the sulfuric acid catalyst and the reaction time. The following diagram illustrates the logical relationship for optimizing the synthesis.

Optimization_Logic Start Start with 2-Nitro-4-(trifluoromethyl)benzamide Condition1 Low H₂SO₄ conc. (e.g., 15%) Start->Condition1 Condition2 High H₂SO₄ conc. (e.g., 30-40%) Start->Condition2 Outcome1 Longer reaction time Lower yield Condition1->Outcome1 Outcome2 Shorter reaction time Higher yield Condition2->Outcome2 End Pure Methyl 2-nitro-4- (trifluoromethyl)benzoate Outcome1->End Outcome2->End

Caption: Decision logic for optimizing the alcoholysis reaction conditions.

This technical guide provides a foundational understanding of this compound for its application in research and development. For any laboratory work, it is imperative to consult the original literature and safety data sheets and to conduct a thorough risk assessment.

References

Methodological & Application

Synthesis of Methyl 2-nitro-4-(trifluoromethyl)benzoate from 2-nitro-4-trifluoromethyl benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of Methyl 2-nitro-4-(trifluoromethyl)benzoate from 2-nitro-4-(trifluoromethyl)benzonitrile. The primary method described is a robust two-step process involving the hydrolysis of the nitrile to the corresponding carboxylic acid, followed by Fischer-Speier esterification. An alternative pathway through an amide intermediate is also presented, based on established patent literature, which offers high yield and purity. These protocols are intended to guide researchers in the efficient laboratory-scale synthesis of this valuable chemical intermediate.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its precursors, such as 2-nitro-4-(trifluoromethyl)benzonitrile, are readily available starting materials. The conversion of the nitrile functionality to a methyl ester is a critical transformation. This document outlines a reliable and scalable two-step synthetic route. The first step involves the hydrolysis of the nitrile to 2-nitro-4-(trifluoromethyl)benzoic acid. The subsequent step is the esterification of the carboxylic acid with methanol to yield the desired product.

Reaction Pathway

The synthesis of this compound from 2-nitro-4-(trifluoromethyl)benzonitrile can be effectively achieved through a two-step sequence:

  • Step 1: Hydrolysis of 2-nitro-4-(trifluoromethyl)benzonitrile to 2-nitro-4-(trifluoromethyl)benzoic acid.

  • Step 2: Esterification of 2-nitro-4-(trifluoromethyl)benzoic acid to this compound.

An alternative, and often preferred, industrial method proceeds through the formation of an intermediate amide, 2-nitro-4-(trifluoromethyl)benzamide, which is then subjected to alcoholysis to yield the final methyl ester. This method can offer advantages in terms of reaction selectivity and product purity.[1]

Experimental Protocols

Protocol 1: Two-Step Synthesis via Carboxylic Acid Intermediate

Step 1: Hydrolysis of 2-nitro-4-(trifluoromethyl)benzonitrile

This procedure outlines the acid-catalyzed hydrolysis of the nitrile to the carboxylic acid.[2][3][4][5][6]

Materials:

  • 2-nitro-4-(trifluoromethyl)benzonitrile

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Water

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Standard glassware for extraction and filtration

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, add 2-nitro-4-(trifluoromethyl)benzonitrile (1.0 eq).

  • Slowly add a 50% aqueous solution of sulfuric acid (5-10 eq).

  • Heat the reaction mixture to reflux (typically 100-120°C) and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • After completion, cool the reaction mixture to room temperature and pour it over crushed ice.

  • The solid carboxylic acid product will precipitate. Collect the solid by vacuum filtration and wash with cold water.

  • For further purification, the crude product can be dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution to remove any remaining acid. The aqueous layer can then be re-acidified to precipitate the pure carboxylic acid.

  • Dry the purified 2-nitro-4-(trifluoromethyl)benzoic acid under vacuum.

Step 2: Fischer-Speier Esterification of 2-nitro-4-(trifluoromethyl)benzoic acid

This protocol describes the esterification of the intermediate carboxylic acid to the final methyl ester.[7][8][9][10][11]

Materials:

  • 2-nitro-4-(trifluoromethyl)benzoic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

Procedure:

  • In a dry round-bottom flask, dissolve 2-nitro-4-(trifluoromethyl)benzoic acid (1.0 eq) in an excess of anhydrous methanol (10-20 eq).

  • Carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq) to the solution while stirring.

  • Heat the mixture to reflux (typically 65-70°C) for 3-6 hours. Monitor the reaction by TLC or HPLC.

  • Upon completion, cool the mixture and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

  • Evaporate the solvent to yield the crude this compound. The product can be further purified by recrystallization or column chromatography.

Protocol 2: Two-Step Synthesis via Amide Intermediate

This protocol is adapted from patent literature and proceeds through a benzamide intermediate, which can provide high purity and yield.[1]

Step 1: Hydrolysis to 2-nitro-4-(trifluoromethyl)benzamide

Materials:

  • 2-nitro-4-(trifluoromethyl)benzonitrile

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Water

  • Round-bottom flask

Procedure:

  • In a round-bottom flask, mix 2-nitro-4-(trifluoromethyl)benzonitrile (1.0 eq) with water.

  • Add the inorganic base (Sodium Hydroxide or Potassium Hydroxide).

  • Heat the hydrolysis reaction. If using sodium hydroxide, maintain the temperature at 45-55°C. If using potassium hydroxide, maintain the temperature at 55-65°C.

  • Monitor the reaction by HPLC until the starting material is consumed.

  • Upon completion, the 2-nitro-4-(trifluoromethyl)benzamide can be isolated.

Step 2: Alcoholysis of 2-nitro-4-(trifluoromethyl)benzamide

Materials:

  • 2-nitro-4-(trifluoromethyl)benzamide

  • Methanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • Prepare a sulfuric acid-methanol solution by cooling methanol in an ice bath and slowly adding concentrated sulfuric acid.

  • Add 2-nitro-4-(trifluoromethyl)benzamide (1.0 eq) to the sulfuric acid-methanol solution.

  • Heat the mixture to reflux and maintain for approximately 24 hours.

  • Monitor the reaction by HPLC. The reaction may yield a high percentage of the desired methyl ester along with a small amount of the carboxylic acid.

  • The final product, this compound, can be isolated and purified using standard workup procedures as described in Protocol 1, Step 2.

Data Presentation

Table 1: Summary of Reaction Conditions for Protocol 1

ParameterStep 1: HydrolysisStep 2: Esterification
Starting Material 2-nitro-4-(trifluoromethyl)benzonitrile2-nitro-4-(trifluoromethyl)benzoic acid
Reagents Concentrated H₂SO₄, WaterMethanol, Concentrated H₂SO₄
Solvent WaterMethanol
Temperature 100-120°C (Reflux)65-70°C (Reflux)
Reaction Time 4-8 hours3-6 hours
Work-up Precipitation, FiltrationExtraction, Neutralization

Table 2: Summary of Reaction Conditions for Protocol 2 (based on patent literature)

ParameterStep 1: Amide FormationStep 2: Alcoholysis
Starting Material 2-nitro-4-(trifluoromethyl)benzonitrile2-nitro-4-(trifluoromethyl)benzamide
Reagents NaOH or KOH, WaterMethanol, Concentrated H₂SO₄
Solvent WaterMethanol
Temperature 45-65°CReflux
Reaction Time Not specified (monitor by HPLC)~24 hours
Work-up Isolation of amideStandard ester work-up

Experimental Workflow and Logic

The following diagram illustrates the logical flow of the two-step synthesis of this compound from its corresponding benzonitrile.

SynthesisWorkflow start 2-nitro-4-(trifluoromethyl)benzonitrile hydrolysis Step 1: Hydrolysis (H₂SO₄ / H₂O) start->hydrolysis intermediate 2-nitro-4-(trifluoromethyl)benzoic acid hydrolysis->intermediate esterification Step 2: Esterification (CH₃OH / H₂SO₄) intermediate->esterification product This compound esterification->product

Caption: Synthetic workflow for this compound.

The diagram below outlines the alternative synthetic route proceeding through an amide intermediate.

AmideRouteWorkflow start_amide 2-nitro-4-(trifluoromethyl)benzonitrile hydrolysis_amide Step 1: Hydrolysis to Amide (Base / H₂O) start_amide->hydrolysis_amide intermediate_amide 2-nitro-4-(trifluoromethyl)benzamide hydrolysis_amide->intermediate_amide alcoholysis Step 2: Alcoholysis (CH₃OH / H₂SO₄) intermediate_amide->alcoholysis product_amide This compound alcoholysis->product_amide

Caption: Alternative synthesis via an amide intermediate.

References

Application Notes and Protocols: Synthesis of 6-(Trifluoromethyl)benzo[d]isoxazol-3(2H)-one, a Potential Isoxazolinone Antibacterial Agent, from Methyl 2-nitro-4-(trifluoromethyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and proposed experimental protocols for the synthesis of 6-(trifluoromethyl)benzo[d]isoxazol-3(2H)-one, a novel isoxazolinone derivative with potential antibacterial activity. The synthetic pathway commences with the readily available starting material, Methyl 2-nitro-4-(trifluoromethyl)benzoate. The described methodology involves a two-step process: the selective reduction of the nitro group to a hydroxylamine intermediate, followed by an acid-catalyzed intramolecular cyclization. This document outlines the scientific basis for this synthetic strategy, provides detailed, step-by-step experimental procedures, and includes illustrative data for the characterization of the synthesized compounds. Furthermore, it discusses the potential of trifluoromethyl-substituted isoxazolinones as a new class of antibacterial agents.

Introduction

The emergence of multidrug-resistant bacteria poses a significant threat to global health. This has spurred intensive research into the discovery and development of new antibacterial agents with novel mechanisms of action. Isoxazolinone scaffolds have attracted considerable attention in medicinal chemistry due to their diverse biological activities, including antibacterial properties. The introduction of a trifluoromethyl group can often enhance the metabolic stability, lipophilicity, and biological activity of a molecule. This document details a synthetic route to 6-(trifluoromethyl)benzo[d]isoxazol-3(2H)-one, a promising candidate for a new antibacterial agent.

Synthesis Pathway

The proposed synthesis of 6-(trifluoromethyl)benzo[d]isoxazol-3(2H)-one from this compound is a two-step process. The first step is the reduction of the nitro group to a hydroxylamine. The second step is the intramolecular cyclization of the hydroxylamine intermediate to form the isoxazolinone ring.

G start This compound intermediate Methyl 2-(hydroxylamino)-4-(trifluoromethyl)benzoate start->intermediate Step 1: Reduction (e.g., Zn, NH4Cl, H2O/EtOH) product 6-(Trifluoromethyl)benzo[d]isoxazol-3(2H)-one intermediate->product Step 2: Cyclization (e.g., Acid catalyst, Heat)

Caption: Proposed synthetic pathway for 6-(Trifluoromethyl)benzo[d]isoxazol-3(2H)-one.

Experimental Protocols

Step 1: Synthesis of Methyl 2-(hydroxylamino)-4-(trifluoromethyl)benzoate (Intermediate)

This protocol is adapted from procedures for the reduction of aromatic nitro compounds.

  • Materials:

    • This compound

    • Zinc dust

    • Ammonium chloride (NH₄Cl)

    • Ethanol (EtOH)

    • Water (H₂O)

    • Ethyl acetate (EtOAc)

    • Saturated sodium bicarbonate solution (NaHCO₃)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Round-bottom flask

    • Magnetic stirrer

    • Reflux condenser

  • Procedure:

    • To a round-bottom flask, add this compound (1.0 eq).

    • Add a 1:1 mixture of Ethanol and Water (10 mL per gram of starting material).

    • Add ammonium chloride (4.0 eq) and zinc dust (3.0 eq) to the solution.

    • Stir the reaction mixture vigorously at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, filter the reaction mixture through a pad of celite to remove the zinc dust.

    • Wash the celite pad with ethanol.

    • Concentrate the filtrate under reduced pressure to remove the ethanol.

    • Extract the aqueous residue with ethyl acetate (3 x 20 mL).

    • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • The crude Methyl 2-(hydroxylamino)-4-(trifluoromethyl)benzoate can be purified by column chromatography on silica gel.

Step 2: Synthesis of 6-(Trifluoromethyl)benzo[d]isoxazol-3(2H)-one (Final Product)

This protocol is based on the cyclization of 2-hydroxylaminobenzoic acids.

  • Materials:

    • Methyl 2-(hydroxylamino)-4-(trifluoromethyl)benzoate

    • Concentrated Sulfuric Acid (H₂SO₄) or another suitable acid catalyst

    • Toluene

    • Round-bottom flask with Dean-Stark trap

    • Magnetic stirrer

    • Reflux condenser

  • Procedure:

    • In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, dissolve Methyl 2-(hydroxylamino)-4-(trifluoromethyl)benzoate (1.0 eq) in toluene.

    • Add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops).

    • Heat the mixture to reflux and collect the water generated in the Dean-Stark trap.

    • Continue refluxing until no more water is collected, indicating the completion of the reaction (typically 2-4 hours). Monitor by TLC.

    • Cool the reaction mixture to room temperature.

    • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude 6-(Trifluoromethyl)benzo[d]isoxazol-3(2H)-one can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Data Presentation

Table 1: Illustrative Reaction Parameters and Yields

StepReactionKey ReagentsSolventTemperature (°C)Time (h)Yield (%)
1ReductionZn, NH₄ClEtOH/H₂ORoom Temp.4-6~70-80
2CyclizationH₂SO₄ (cat.)TolueneReflux2-4~80-90

Note: Yields are estimated based on similar reactions reported in the literature and would require experimental validation.

Table 2: Illustrative Characterization Data for 6-(Trifluoromethyl)benzo[d]isoxazol-3(2H)-one

AnalysisExpected Result
Appearance White to off-white solid
¹H NMR (CDCl₃) δ 8.0-7.5 (m, 3H, Ar-H), δ 9.5-10.0 (br s, 1H, N-H)
¹³C NMR (CDCl₃) δ 165 (C=O), δ 145-120 (Ar-C), δ 124 (q, J = 272 Hz, CF₃)
IR (KBr, cm⁻¹) ~3200 (N-H), ~1750 (C=O, lactam), ~1320, ~1140 (C-F)
Mass Spec (ESI) m/z [M+H]⁺ calculated for C₈H₄F₃NO₂

Note: These are predicted spectroscopic data and require experimental confirmation.

Potential Antibacterial Activity

While experimental data for the antibacterial activity of 6-(trifluoromethyl)benzo[d]isoxazol-3(2H)-one is not yet available, related isoxazolinone and trifluoromethyl-containing heterocyclic compounds have demonstrated promising antibacterial effects. The trifluoromethyl group is known to enhance the efficacy of many therapeutic agents. It is hypothesized that this compound may exhibit activity against a range of Gram-positive and Gram-negative bacteria. Further investigation into its minimum inhibitory concentration (MIC) against various bacterial strains is warranted.

Experimental Workflow

G cluster_synthesis Synthesis cluster_analysis Analysis & Characterization cluster_bioassay Biological Evaluation Start Methyl 2-nitro-4- (trifluoromethyl)benzoate Reduction Reduction with Zn/NH4Cl Start->Reduction Intermediate Intermediate: Methyl 2-(hydroxylamino)-4- (trifluoromethyl)benzoate Reduction->Intermediate Cyclization Acid-catalyzed Cyclization Intermediate->Cyclization Product Final Product: 6-(Trifluoromethyl)benzo[d]isoxazol- 3(2H)-one Cyclization->Product Purification Purification (Chromatography/ Recrystallization) Product->Purification Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Purification->Spectroscopy Screening Antibacterial Screening (MIC determination) Spectroscopy->Screening

Caption: Overall workflow from synthesis to biological evaluation.

Conclusion

The described synthetic route offers a viable and efficient method for the preparation of 6-(trifluoromethyl)benzo[d]isoxazol-3(2H)-one from this compound. The protocols provided are based on well-established chemical transformations and serve as a strong foundation for the laboratory synthesis of this novel compound. Further research is required to optimize the reaction conditions and to fully evaluate the antibacterial spectrum and potency of this promising new isoxazolinone derivative. This work provides a clear roadmap for researchers engaged in the discovery of next-generation antibacterial agents.

Application Notes and Protocols for the Proposed Synthesis of Benzo[b]azepines from Methyl 2-nitro-4-(trifluoromethyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document outlines a proposed multi-step synthetic pathway for the preparation of benzo[b]azepine derivatives, starting from Methyl 2-nitro-4-(trifluoromethyl)benzoate. As there is no direct, single-step conversion documented in the scientific literature for this specific transformation, this protocol is a theoretically sound, four-step approach based on well-established organic reactions. The proposed synthesis involves:

  • Reduction of the nitro group to form an aniline derivative.

  • Aza-Michael addition of the aniline to an α,β-unsaturated ester.

  • Intramolecular Dieckmann condensation to form the seven-membered azepine ring.

  • Hydrolysis and decarboxylation to yield the final benzo[b]azepinone product.

This document provides detailed, step-by-step experimental protocols for each stage of the proposed synthesis, along with a summary of expected yields based on analogous reactions reported in the literature.

Proposed Synthetic Pathway

The overall transformation from this compound to a 7-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-one derivative is outlined below. This pathway is designed to be robust and utilize common laboratory reagents and techniques.

Diagram 1: Proposed Synthetic Workflow

G cluster_0 Synthetic Pathway A Methyl 2-nitro-4- (trifluoromethyl)benzoate B Methyl 2-amino-4- (trifluoromethyl)benzoate A->B Step 1: Nitro Reduction (e.g., H₂, Pd/C) C Michael Adduct Intermediate B->C Step 2: Aza-Michael Addition (e.g., Methyl Acrylate) D Cyclized β-Keto Ester C->D Step 3: Dieckmann Condensation (e.g., NaH or NaOEt) E 7-(Trifluoromethyl)-2,3,4,5-tetrahydro- 1H-benzo[b]azepin-5-one D->E Step 4: Hydrolysis & Decarboxylation (e.g., aq. HCl, heat)

Caption: A four-step synthetic route to benzo[b]azepinones.

Data Presentation: Expected Yields

The following table summarizes the expected yields for each step of the proposed synthesis. These values are based on literature precedents for similar transformations and should be considered as targets for optimization.

StepTransformationReagents and ConditionsExpected Yield (%)
1Nitro Reduction this compound to Methyl 2-amino-4-(trifluoromethyl)benzoateH₂ (1 atm), 10% Pd/C, Methanol, Room Temperature90-98
2Aza-Michael Addition Addition of aniline to methyl acrylateMethyl acrylate, Acetic acid (cat.), Reflux75-85
3Dieckmann Condensation Intramolecular cyclization of the diester intermediateSodium hydride (NaH), Anhydrous Toluene, Reflux65-75
4Hydrolysis & Decarboxylation Conversion of β-keto ester to the final ketone6M Hydrochloric acid, Dioxane, Reflux80-90

Experimental Protocols

Materials and Equipment:

  • Standard laboratory glassware (round-bottom flasks, condensers, dropping funnels, etc.)

  • Magnetic stirrer with heating mantle

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Column chromatography supplies (silica gel, solvents)

  • Standard analytical equipment (NMR, MS, IR) for characterization

Step 1: Reduction of this compound

Objective: To selectively reduce the aromatic nitro group to an amine.

Protocol:

  • To a solution of this compound (1.0 eq) in methanol (0.2 M), add 10% Palladium on carbon (Pd/C) (5 mol%).

  • Seal the reaction vessel and purge with hydrogen gas from a balloon.

  • Stir the suspension vigorously under a hydrogen atmosphere (1 atm) at room temperature.

  • Monitor the reaction progress by TLC until the starting material is completely consumed (typically 4-6 hours).

  • Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Rinse the Celite pad with methanol.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield Methyl 2-amino-4-(trifluoromethyl)benzoate as a solid, which can often be used in the next step without further purification.

Step 2: Aza-Michael Addition with Methyl Acrylate

Objective: To introduce the carbon chain required for the formation of the seven-membered ring via conjugate addition.[1][2][3][4]

Protocol:

  • Dissolve Methyl 2-amino-4-(trifluoromethyl)benzoate (1.0 eq) in methyl acrylate (3.0 eq).

  • Add a catalytic amount of glacial acetic acid (0.1 eq).

  • Heat the mixture to reflux and stir for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, allow the mixture to cool to room temperature.

  • Remove the excess methyl acrylate under reduced pressure.

  • The resulting crude oil (the Michael adduct) can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or carried forward to the next step if sufficiently pure.

Step 3: Intramolecular Dieckmann Condensation

Objective: To form the seven-membered benzo[b]azepine ring via an intramolecular cyclization.[5][6]

Protocol:

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in anhydrous toluene (0.1 M).

  • Heat the suspension to reflux.

  • Slowly add a solution of the Michael adduct from Step 2 (1.0 eq) in anhydrous toluene via a dropping funnel over 1-2 hours.

  • After the addition is complete, continue to reflux the mixture for an additional 2-4 hours, monitoring by TLC.

  • Cool the reaction mixture to 0 °C in an ice bath and cautiously quench by the slow addition of a saturated aqueous ammonium chloride solution.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • The crude β-keto ester can be purified by column chromatography.

Step 4: Hydrolysis and Decarboxylation

Objective: To remove the ester group formed during the Dieckmann condensation to yield the target benzo[b]azepinone.

Protocol:

  • Dissolve the crude β-keto ester from Step 3 (1.0 eq) in a 1:1 mixture of dioxane and 6M hydrochloric acid (0.2 M).

  • Heat the mixture to reflux and stir for 4-8 hours, or until TLC analysis indicates the disappearance of the starting material.

  • Cool the reaction mixture to room temperature and neutralize by the careful addition of a saturated aqueous sodium bicarbonate solution until the pH is ~7-8.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the final product, 7-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-one, by column chromatography on silica gel.

  • Characterize the purified product by NMR, MS, and IR spectroscopy to confirm its structure and purity.

References

Methyl 2-nitro-4-(trifluoromethyl)benzoate: A Versatile Intermediate for Pharmaceutical and Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 2-nitro-4-(trifluoromethyl)benzoate is a key chemical building block utilized in the synthesis of a diverse range of biologically active molecules, including pharmaceuticals and agrochemicals. Its unique trifluoromethyl and nitro-substituted benzene ring structure provides a versatile platform for the construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound as a synthetic intermediate, targeting researchers, scientists, and professionals in the field of drug development and agrochemical research.

Application in Pharmaceutical Synthesis

The primary utility of this compound in pharmaceutical synthesis lies in its conversion to key intermediates, principally through the reduction of the nitro group to an amine or hydrolysis of the methyl ester. These transformations open pathways to a variety of heterocyclic compounds with significant therapeutic potential.

Synthesis of Nitisinone (a treatment for hereditary tyrosinemia type 1)

One of the most notable applications of a derivative of this compound is in the synthesis of Nitisinone.[1][2] The synthesis first requires the hydrolysis of the methyl ester to 2-nitro-4-(trifluoromethyl)benzoic acid.

Logical Workflow for Nitisinone Synthesis:

A This compound B 2-Nitro-4-(trifluoromethyl)benzoic acid A->B Hydrolysis C 2-Nitro-4-(trifluoromethyl)benzoyl chloride B->C Acyl Chloride Formation D Nitisinone C->D Condensation with 1,3-Cyclohexanedione

Caption: Synthetic pathway from this compound to Nitisinone.

Experimental Protocols:

Protocol 1: Hydrolysis of this compound to 2-Nitro-4-(trifluoromethyl)benzoic acid

This protocol describes the saponification of the methyl ester to the corresponding carboxylic acid.

  • Materials:

    • This compound

    • Sodium hydroxide (NaOH)

    • Methanol

    • Water

    • Concentrated hydrochloric acid (HCl)

    • Ethyl acetate

  • Procedure:

    • Dissolve this compound (1.0 eq) in methanol.

    • Add a solution of sodium hydroxide (1.5 - 2.0 eq) in water.

    • Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC or LC-MS.

    • After completion, cool the reaction mixture and remove the methanol under reduced pressure.

    • Dilute the residue with water and wash with ethyl acetate to remove any unreacted starting material.

    • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated HCl.

    • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-nitro-4-(trifluoromethyl)benzoic acid.

Protocol 2: Synthesis of Nitisinone from 2-Nitro-4-(trifluoromethyl)benzoic acid

This procedure details the conversion of the carboxylic acid to the final Nitisinone product.[3][4][5]

  • Materials:

    • 2-Nitro-4-(trifluoromethyl)benzoic acid

    • Thionyl chloride or oxalyl chloride

    • Toluene or Dichloromethane (DCM)

    • 1,3-Cyclohexanedione

    • Triethylamine (TEA)

    • Aluminum chloride (AlCl₃) or Trimethylsilyl cyanide (TMSCN) (catalyst)

    • Ethyl acetate

    • Hydrochloric acid (2M)

    • Sodium hydroxide solution (1M)

  • Procedure:

    • Acid Chloride Formation: Suspend 2-nitro-4-(trifluoromethyl)benzoic acid (1.0 eq) in toluene or DCM. Add thionyl chloride or oxalyl chloride (1.0 - 1.4 eq) dropwise.[5] Heat the mixture to reflux for 1-2 hours until the solid dissolves and gas evolution ceases. Cool the reaction and concentrate under reduced pressure to obtain crude 2-nitro-4-(trifluoromethyl)benzoyl chloride.

    • Condensation: In a separate flask, dissolve 1,3-cyclohexanedione (1.0 eq) in ethyl acetate or DCM and cool to 0°C. Add triethylamine (1.5 - 3.0 eq).[3][4] To this solution, add a solution of the previously prepared 2-nitro-4-(trifluoromethyl)benzoyl chloride in the same solvent dropwise, maintaining the temperature at 0°C.

    • Rearrangement: After the addition, allow the reaction to warm to room temperature. Add a catalytic amount of aluminum chloride (0.05-0.06 eq) or TMSCN (0.05 eq) and stir for 12-24 hours.[3][4]

    • Work-up and Purification: Quench the reaction by adding 2M HCl. Separate the organic layer, wash with water and brine. Extract the product into 1M NaOH solution.[3] Acidify the aqueous layer with HCl to pH 2 and extract with ethyl acetate.[3] The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by recrystallization from ethyl acetate to afford Nitisinone.

Quantitative Data for Nitisinone Synthesis:

StepReactantsKey ReagentsSolventTemperature (°C)Time (h)Yield (%)Purity (%)Reference
1. Acyl Chloride Formation 2-Nitro-4-(trifluoromethyl)benzoic acidThionyl chlorideToluene8020>95 (crude)-[5]
2. Condensation & Rearrangement 2-Nitro-4-(trifluoromethyl)benzoyl chloride, 1,3-CyclohexanedioneTriethylamine, AlCl₃Ethyl Acetate0 to 2512>85>99.5[3][4]
Synthesis of Benzoxazinone and Quinazolinone Scaffolds

Methyl 2-amino-4-(trifluoromethyl)benzoate, obtained via the reduction of this compound, is a valuable precursor for the synthesis of various heterocyclic systems, including benzoxazinones and quinazolinones. These scaffolds are present in numerous medicinally important compounds.

Logical Workflow for Benzoxazinone/Quinazolinone Synthesis:

A This compound B Methyl 2-amino-4-(trifluoromethyl)benzoate A->B Nitro Group Reduction C Benzoxazinone Derivatives B->C Cyclization with Acylating Agent D Quinazolinone Derivatives B->D Reaction with Amine/Amide Source

Caption: General pathways to benzoxazinones and quinazolinones.

Experimental Protocols:

Protocol 3: Reduction of this compound

This protocol describes a standard catalytic hydrogenation to produce the corresponding aniline derivative.

  • Materials:

    • This compound

    • Palladium on carbon (10% Pd/C)

    • Methanol or Ethanol

    • Hydrogen gas (H₂) or a hydrogen source like ammonium formate

  • Procedure:

    • Dissolve this compound (1.0 eq) in methanol or ethanol in a hydrogenation vessel.

    • Carefully add 10% Pd/C catalyst (5-10 mol% Pd).

    • Purge the vessel with an inert gas (e.g., nitrogen or argon) and then introduce hydrogen gas (balloon pressure or in a Parr hydrogenator at 50 psi).

    • Stir the reaction mixture vigorously at room temperature for 2-6 hours, monitoring by TLC or LC-MS.

    • Upon completion, carefully vent the hydrogen and purge with an inert gas.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with the solvent.

    • Concentrate the filtrate under reduced pressure to obtain Methyl 2-amino-4-(trifluoromethyl)benzoate.

Protocol 4: General Synthesis of Benzoxazinone Derivatives

This protocol outlines a general method for the cyclization of the amino benzoate to a benzoxazinone.

  • Materials:

    • Methyl 2-amino-4-(trifluoromethyl)benzoate

    • An appropriate acylating agent (e.g., acetic anhydride, benzoyl chloride)

    • Pyridine or another suitable base

    • A suitable solvent (e.g., toluene, dioxane)

  • Procedure:

    • Dissolve Methyl 2-amino-4-(trifluoromethyl)benzoate (1.0 eq) in a suitable solvent.

    • Add a base such as pyridine.

    • Add the acylating agent (1.1 eq) dropwise.

    • Heat the reaction mixture to reflux for 4-12 hours until the reaction is complete (monitored by TLC/LC-MS).

    • Cool the reaction mixture and remove the solvent under reduced pressure.

    • The residue can be purified by recrystallization or column chromatography to yield the desired benzoxazinone derivative.

Application in Agrochemical Synthesis

This compound and its derivatives are also important in the agrochemical industry. A key example is the herbicide Isoxaflutole, which, although not directly synthesized from this starting material in most commercial routes, shares a very similar structural motif. The synthesis of related isoxazole herbicides often involves intermediates that could potentially be derived from this compound.

While direct, publicly available protocols for the synthesis of commercial agrochemicals from this specific intermediate are scarce, the chemical transformations outlined in the pharmaceutical section, such as reduction of the nitro group and subsequent derivatization of the resulting amine, are fundamental steps that can be applied in the design and synthesis of novel agrochemical candidates.

Disclaimer: The provided protocols are intended for informational purposes for qualified researchers and should be adapted and optimized based on specific laboratory conditions and safety assessments. Appropriate personal protective equipment should be worn at all times.

References

Application Notes and Protocols for the Reduction of the Nitro Group in Methyl 2-nitro-4-(trifluoromethyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reduction of the nitro group in Methyl 2-nitro-4-(trifluoromethyl)benzoate to yield Methyl 2-amino-4-(trifluoromethyl)benzoate is a critical transformation in the synthesis of various pharmaceutical intermediates and bioactive molecules. The resulting aminobenzoate derivative serves as a versatile building block, where the amino group can be further functionalized. The presence of the electron-withdrawing trifluoromethyl group and the methyl ester functionality necessitates the selection of a reduction method with high chemoselectivity to avoid unwanted side reactions.

This document provides detailed application notes and experimental protocols for four common and effective methods for the reduction of the nitro group in this compound:

  • Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

  • Metal/Acid Reduction using Iron in Acetic Acid (Fe/AcOH)

  • Metal Salt Reduction using Tin(II) Chloride (SnCl₂)

  • Sulfur-based Reduction using Sodium Dithionite (Na₂S₂O₄)

Comparative Data of Reduction Methods

The following table summarizes typical reaction conditions and expected outcomes for the different reduction methods. Please note that reaction times and yields are estimates based on the reduction of similar substituted nitroarenes and may require optimization for this specific substrate.

MethodReagentsSolvent(s)TemperatureTypical Reaction TimeTypical YieldKey AdvantagesKey Disadvantages
Catalytic HydrogenationH₂ (gas), 10% Pd/CMethanol, EthanolRoom Temperature2 - 6 hours>95%High yield, clean reaction, easy product isolation.Requires specialized hydrogenation equipment, potential for dehalogenation (not applicable here).
Iron/Acid ReductionIron powder, Acetic AcidEthanol/WaterReflux1 - 3 hours85-95%Inexpensive reagents, robust and reliable.Requires filtration of iron salts, acidic conditions might affect sensitive substrates.
Tin(II) Chloride ReductionSnCl₂·2H₂O, EthanolEthanolReflux2 - 4 hours80-90%Mild conditions, highly chemoselective for the nitro group.[1]Formation of tin salts can complicate work-up and purification.[2]
Sodium Dithionite ReductionNa₂S₂O₄, Water/Organic co-solventDMF/Water, THF/WaterRoom Temperature to 60 °C1 - 5 hours80-95%Mild, metal-free, good functional group tolerance.[3][4]Can require large excess of reagent, work-up can be challenging.

Experimental Protocols

Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This method is often preferred for its high efficiency and clean conversion.

Materials:

  • This compound

  • 10% Palladium on Carbon (10% Pd/C)

  • Methanol or Ethanol

  • Hydrogenation apparatus (e.g., Parr shaker or H-Cube)

  • Celite® or filter paper

Procedure:

  • In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in methanol or ethanol.

  • Carefully add 10% Pd/C (5-10 mol%) to the solution.

  • Seal the vessel and purge it several times with nitrogen or argon to remove any air.

  • Introduce hydrogen gas to the desired pressure (typically 1-4 atm).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the starting material is consumed, vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude Methyl 2-amino-4-(trifluoromethyl)benzoate, which can be further purified by recrystallization or column chromatography if necessary.

Metal/Acid Reduction using Iron in Acetic Acid (Fe/AcOH)

A classic, cost-effective, and robust method for nitro group reduction.

Materials:

  • This compound

  • Iron powder (<325 mesh)

  • Glacial Acetic Acid

  • Ethanol

  • Water

  • Sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (1.0 eq) and a mixture of ethanol and water.

  • Add glacial acetic acid to the mixture.

  • With vigorous stirring, add iron powder (3-5 eq) portion-wise. The reaction is exothermic.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • After completion, cool the reaction mixture to room temperature and filter through Celite® to remove the iron salts, washing the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Dilute the residue with water and carefully neutralize with a saturated solution of sodium bicarbonate until the pH is ~7-8.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the product.

Metal Salt Reduction using Tin(II) Chloride (SnCl₂)

This method is known for its mildness and high chemoselectivity, making it suitable for substrates with multiple reducible functional groups.[1][5]

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol or Ethyl Acetate

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

  • Add Tin(II) chloride dihydrate (3-5 eq) to the solution.[6]

  • Heat the mixture to reflux and stir until the reaction is complete as monitored by TLC.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Add ethyl acetate and a saturated solution of sodium bicarbonate to the residue and stir vigorously until the tin salts precipitate.

  • Filter the mixture through Celite®, washing the pad with ethyl acetate.

  • Separate the organic layer from the filtrate, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to give the desired amine.

Sulfur-based Reduction using Sodium Dithionite (Na₂S₂O₄)

A metal-free alternative that proceeds under mild conditions.[3][4]

Materials:

  • This compound

  • Sodium dithionite (Na₂S₂O₄)

  • Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of DMF and water (e.g., 2:1 v/v) in a round-bottom flask.

  • Add sodium dithionite (3-5 eq) portion-wise with vigorous stirring. The reaction may be exothermic.

  • Stir the reaction at room temperature or gently heat to 50-60 °C if the reaction is sluggish.

  • Monitor the reaction by TLC until completion.

  • Pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the product.

Visualizations

G cluster_input Starting Material cluster_methods Reduction Methods cluster_process General Workflow cluster_output Product start This compound A Catalytic Hydrogenation (H₂, Pd/C) start->A B Iron/Acid Reduction (Fe, AcOH) start->B C Tin(II) Chloride Reduction (SnCl₂) start->C D Sodium Dithionite Reduction (Na₂S₂O₄) start->D reaction Reaction A->reaction B->reaction C->reaction D->reaction workup Aqueous Work-up & Extraction reaction->workup purification Purification (Recrystallization or Chromatography) workup->purification end Methyl 2-amino-4-(trifluoromethyl)benzoate purification->end G ArNO2 Ar-NO₂ (Nitroarene) ArNO Ar-NO (Nitrosoarene) ArNO2->ArNO + 2e⁻, + 2H⁺ ArNHOH Ar-NHOH (Hydroxylamine) ArNO->ArNHOH + 2e⁻, + 2H⁺ ArNH2 Ar-NH₂ (Amine) ArNHOH->ArNH2 + 2e⁻, + 2H⁺

References

Application Notes and Protocols: Hydrolysis of Methyl 2-nitro-4-(trifluoromethyl)benzoate to 2-nitro-4-(trifluoromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed protocols for the hydrolysis of methyl 2-nitro-4-(trifluoromethyl)benzoate to its corresponding carboxylic acid, 2-nitro-4-(trifluoromethyl)benzoic acid. This transformation is a critical step in the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals, where the 2-nitro-4-(trifluoromethyl)benzoic acid moiety serves as a key structural component. The protocols outlined below cover standard aqueous basic hydrolysis and a modified method for sterically hindered esters, offering researchers flexibility based on substrate reactivity and laboratory capabilities.

Introduction

This compound is a substituted aromatic ester. The presence of an ortho-nitro group and a para-trifluoromethyl group influences the electronic properties and reactivity of the molecule. The hydrolysis of the methyl ester to the corresponding carboxylic acid is a fundamental saponification reaction. Base-catalyzed hydrolysis is typically effective and proceeds via a nucleophilic acyl substitution mechanism.[1] However, the ortho-nitro group may introduce steric hindrance, potentially slowing the reaction rate compared to less substituted esters.[2][3] This note provides two distinct protocols to address this potential challenge.

2-Nitro-4-(trifluoromethyl)benzoic acid is a valuable building block in medicinal chemistry and drug discovery. The trifluoromethyl group can enhance metabolic stability and bioavailability, while the nitro group can be readily reduced to an amine, providing a handle for further functionalization.

Data Summary

The following table summarizes typical quantitative data for the hydrolysis of this compound under different conditions. These are representative values and may vary based on specific experimental parameters.

Parameter Protocol A: Aqueous NaOH Protocol B: Anhydrous KOH/t-BuOH
Base Sodium Hydroxide (NaOH)Potassium Hydroxide (KOH)
Solvent Methanol/Watertert-Butanol
Temperature 60 °C80 °C
Reaction Time 4-6 hours2-3 hours
Yield 85-95%90-98%
Purity (by HPLC) >98%>99%

Experimental Protocols

Protocol A: Standard Aqueous Basic Hydrolysis

This protocol is based on standard saponification procedures for substituted methyl benzoates.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Deionized water

  • Hydrochloric acid (HCl), 1M and 2M

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in methanol (5-10 mL per gram of ester).

  • Add a solution of sodium hydroxide (2.0-3.0 eq) in deionized water (2-4 mL per gram of NaOH).

  • Attach a reflux condenser and heat the mixture to 60 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-6 hours).

  • Cool the reaction mixture to room temperature and remove the methanol using a rotary evaporator.

  • Dilute the remaining aqueous solution with deionized water and wash with ethyl acetate to remove any unreacted starting material or non-polar impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH 1-2 with 2M HCl. A precipitate should form.

  • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield 2-nitro-4-(trifluoromethyl)benzoic acid as a solid. The product can be further purified by recrystallization if necessary.

Protocol B: Hydrolysis for Potentially Hindered Esters

This protocol employs stronger, less nucleophilic basic conditions in a non-aqueous solvent, which can be advantageous for sterically hindered esters.

Materials:

  • This compound

  • Potassium hydroxide (KOH) or Potassium tert-butoxide (KOtBu)

  • tert-Butanol (t-BuOH)

  • Deionized water

  • Hydrochloric acid (HCl), 2M

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and tert-butanol (10-15 mL per gram of ester).

  • Add powdered potassium hydroxide (3.0-4.0 eq) or potassium tert-butoxide (2.0-3.0 eq).

  • Attach a reflux condenser and heat the mixture to 80 °C with vigorous stirring.

  • Monitor the reaction by TLC or HPLC until completion (typically 2-3 hours).

  • Cool the reaction mixture to room temperature and carefully add deionized water to dissolve the potassium salt.

  • Remove the tert-butanol under reduced pressure.

  • Wash the aqueous solution with a non-polar solvent like hexane to remove impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH 1-2 with 2M HCl.

  • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent on a rotary evaporator to obtain the solid 2-nitro-4-(trifluoromethyl)benzoic acid.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the hydrolysis of this compound.

Caption: General workflow for the hydrolysis of the ester.

Reaction Mechanism

The diagram below outlines the base-catalyzed hydrolysis (saponification) mechanism.

Caption: Mechanism of base-catalyzed ester hydrolysis.

References

Application of Methyl 2-nitro-4-(trifluoromethyl)benzoate as a Building Block for Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 2-nitro-4-(trifluoromethyl)benzoate is a versatile aromatic building block incorporating a trifluoromethyl group, a nitro group, and a methyl ester. These functionalities provide multiple reaction sites for the construction of complex heterocyclic scaffolds, which are of significant interest in medicinal chemistry and drug discovery. The electron-withdrawing nature of the trifluoromethyl and nitro groups influences the reactivity of the aromatic ring, making this compound a valuable precursor for the synthesis of a variety of substituted heterocycles.

This document outlines the application of this compound in the synthesis of quinolone derivatives, a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities. The synthetic strategy involves the initial reduction of the nitro group to an amine, followed by a classical heterocyclic ring-forming reaction, the Gould-Jacobs reaction.

Synthetic Pathway Overview

The overall synthetic strategy to convert this compound into a quinolone derivative involves a two-step process:

  • Reduction of the Nitro Group: The nitro group is selectively reduced to an amino group to furnish Methyl 2-amino-4-(trifluoromethyl)benzoate. This transformation is a crucial step to enable the subsequent cyclization reaction.

  • Gould-Jacobs Reaction: The resulting aniline derivative undergoes a condensation reaction with an appropriate three-carbon electrophile, typically an ethoxymethylenemalonic ester, followed by a thermal cyclization to construct the quinolone ring system.

Synthetic_Pathway start This compound reagent1 Reduction (e.g., H₂, Pd/C) start->reagent1 intermediate Methyl 2-amino-4-(trifluoromethyl)benzoate reagent2 Gould-Jacobs Reaction (Diethyl ethoxymethylenemalonate) intermediate->reagent2 reagent1->intermediate intermediate2 Anilino-methylene-malonic ester final_product Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate intermediate2->final_product Thermal Cyclization reagent2->intermediate2

Experimental Protocols

Protocol 1: Synthesis of Methyl 2-amino-4-(trifluoromethyl)benzoate

This protocol describes the reduction of the nitro group of this compound to yield the corresponding aniline derivative.

Materials:

  • This compound

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH)

  • Hydrogen gas (H₂)

  • Inert gas (e.g., Argon or Nitrogen)

  • Filter aid (e.g., Celite®)

  • Round-bottom flask

  • Hydrogenation apparatus (e.g., Parr shaker or H-Cube)

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in methanol.

  • Carefully add 10% Palladium on carbon (typically 5-10 mol% of Pd) to the solution under an inert atmosphere.

  • Seal the reaction vessel and connect it to the hydrogenation apparatus.

  • Purge the system with an inert gas and then introduce hydrogen gas to the desired pressure (typically 1-4 atm).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is completely consumed.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas.

  • Filter the reaction mixture through a pad of filter aid to remove the palladium catalyst.

  • Wash the filter cake with methanol.

  • Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude Methyl 2-amino-4-(trifluoromethyl)benzoate.

  • The crude product can be purified by recrystallization or column chromatography if necessary.

Quantitative Data (Representative):

ParameterValue
Starting MaterialThis compound
ProductMethyl 2-amino-4-(trifluoromethyl)benzoate
Yield>95% (typically)
PurityHigh, often used directly in the next step
Protocol 2: Synthesis of Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate (Gould-Jacobs Reaction)

This protocol outlines the synthesis of a 4-hydroxyquinoline derivative from Methyl 2-amino-4-(trifluoromethyl)benzoate using the Gould-Jacobs reaction.

Materials:

  • Methyl 2-amino-4-(trifluoromethyl)benzoate

  • Diethyl ethoxymethylenemalonate (DEEM)

  • High-boiling point solvent (e.g., Dowtherm A or diphenyl ether)

  • Reaction vessel with a reflux condenser and thermometer

  • Heating mantle or oil bath

Procedure:

Step A: Formation of the Anilino-methylene-malonic ester intermediate

  • In a reaction vessel, combine Methyl 2-amino-4-(trifluoromethyl)benzoate (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq).

  • Heat the mixture gently (e.g., 100-120 °C) with stirring for 1-2 hours. The reaction progress can be monitored by observing the evolution of ethanol.

  • After the initial reaction, the excess diethyl ethoxymethylenemalonate can be removed under reduced pressure. The resulting crude anilino-methylene-malonic ester intermediate is often used directly in the next step without further purification.

Step B: Thermal Cyclization

  • Add a high-boiling point solvent to the crude intermediate from Step A.

  • Heat the reaction mixture to a high temperature (typically 240-260 °C) with stirring.

  • Maintain this temperature and monitor the reaction progress by TLC or HPLC until the cyclization is complete (typically 15-60 minutes).

  • Cool the reaction mixture to room temperature. The product often precipitates from the solvent upon cooling.

  • Collect the solid product by filtration and wash it with a suitable solvent (e.g., hexane or diethyl ether) to remove the high-boiling point solvent.

  • The crude Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate can be further purified by recrystallization.

Quantitative Data (Representative):

ParameterValue
Starting MaterialMethyl 2-amino-4-(trifluoromethyl)benzoate
ProductEthyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate
Yield60-80% (typically)
Melting PointDependent on purity
AppearanceCrystalline solid

Logical Relationship Diagram

logical_relationship cluster_start Starting Material cluster_step1 Step 1: Reduction cluster_step2 Step 2: Gould-Jacobs Reaction start Methyl 2-nitro-4- (trifluoromethyl)benzoate reduction Nitro Group Reduction (H₂, Pd/C) start->reduction Provides intermediate Methyl 2-amino-4- (trifluoromethyl)benzoate reduction->intermediate Yields condensation Condensation with DEEM intermediate->condensation Reacts with cyclization Thermal Cyclization condensation->cyclization Leads to product Ethyl 4-hydroxy-7-(trifluoromethyl) quinoline-3-carboxylate cyclization->product Forms

Conclusion

This compound serves as a valuable and reactive starting material for the synthesis of complex heterocyclic molecules. The protocols detailed above demonstrate a reliable pathway to access functionalized quinolone derivatives. The strategic placement of the nitro and trifluoromethyl groups allows for selective transformations, making this building block a powerful tool for medicinal chemists and researchers in drug development. The resulting quinolone scaffolds can be further elaborated to generate libraries of compounds for biological screening.

Application Note: A Detailed Protocol for the Regioselective Nitration of Methyl 4-(trifluoromethyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a comprehensive experimental protocol for the nitration of methyl 4-(trifluoromethyl)benzoate to synthesize methyl 3-nitro-4-(trifluoromethyl)benzoate. This reaction is a key example of electrophilic aromatic substitution on a deactivated aromatic ring. The presence of two electron-withdrawing groups, a trifluoromethyl group and a methyl ester, directs the regioselective introduction of a nitro group. The following protocol details the necessary reagents, equipment, step-by-step procedure, and purification methods.

Introduction

The nitration of aromatic compounds is a fundamental reaction in organic synthesis, crucial for the preparation of nitroaromatic intermediates used in pharmaceuticals, explosives, and dyes.[1] The reaction involves the substitution of a hydrogen atom on an aromatic ring with a nitro group (-NO₂). This is typically achieved using a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺).[1][2]

The regioselectivity of the nitration is dictated by the existing substituents on the benzene ring. Both the methyl ester (-COOCH₃) and the trifluoromethyl (-CF₃) groups are strong electron-withdrawing groups, which deactivate the ring towards electrophilic attack.[3][4] They are also meta-directors. In the case of methyl 4-(trifluoromethyl)benzoate, both substituents direct the incoming electrophile to the 3-position, leading to the highly regioselective formation of methyl 3-nitro-4-(trifluoromethyl)benzoate. This protocol adapts established methods for the nitration of methyl benzoate for this specific, more deactivated substrate.[5][6]

Experimental Protocol

2.1 Materials and Reagents

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)Equivalents
Methyl 4-(trifluoromethyl)benzoate204.142.04 g10.01.0
Concentrated Sulfuric Acid (98%)98.08~8.0 mL--
Concentrated Nitric Acid (70%)63.010.84 mL~13.0~1.3
Methanol (for recrystallization)32.04As needed (~15 mL)--
Crushed Ice18.02~30 g--
Deionized Water18.02As needed--

2.2 Equipment

  • 50 mL Erlenmeyer flask or round-bottom flask

  • 25 mL Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Glass Pasteur pipettes and bulbs

  • Measuring cylinders (10 mL)

  • Beaker (100 mL)

  • Büchner funnel and flask for vacuum filtration

  • Filter paper

  • Melting point apparatus

2.3 Safety Precautions

  • Critical: Concentrated sulfuric acid and nitric acid are extremely corrosive and potent oxidizing agents.[5][6] They can cause severe chemical burns. Always handle them inside a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

  • The nitration reaction is highly exothermic. Maintaining a low temperature is crucial to prevent the formation of unwanted byproducts and to control the reaction rate.[6][7]

  • Organic nitro compounds can be heat-sensitive. Avoid excessive heating during the recrystallization and drying steps.

2.4 Reaction Procedure

  • Preparation of the Substrate Solution:

    • Place a magnetic stir bar into a 50 mL Erlenmeyer flask.

    • Carefully add 4.0 mL of concentrated sulfuric acid to the flask.

    • Cool the flask in an ice-water bath on a magnetic stirrer.

    • Once cooled, slowly add 2.04 g (10.0 mmol) of methyl 4-(trifluoromethyl)benzoate to the cold, stirring sulfuric acid. Stir until the solid is completely dissolved. Keep the flask in the ice bath.

  • Preparation of the Nitrating Mixture:

    • In a separate, clean, and dry 25 mL Erlenmeyer flask, carefully combine 2.0 mL of concentrated sulfuric acid and 0.84 mL of concentrated nitric acid.

    • Cool this nitrating mixture thoroughly in the ice-water bath.

  • Nitration Reaction:

    • Using a Pasteur pipette, add the cold nitrating mixture dropwise to the stirring solution of methyl 4-(trifluoromethyl)benzoate over a period of 15-20 minutes.[2][5]

    • Crucially, monitor the temperature of the reaction mixture and ensure it remains below 15 °C throughout the addition. [7]

    • After the addition is complete, continue stirring the mixture in the ice bath for an additional 15 minutes.[2]

    • Remove the flask from the ice bath and let it stand at room temperature for 20-30 minutes with continued stirring to allow the reaction to complete.[8]

2.5 Work-up and Isolation

  • Precipitation of the Product:

    • Place approximately 30 g of crushed ice into a 100 mL beaker.

    • Carefully and slowly pour the reaction mixture onto the crushed ice while stirring the ice with a glass rod.[6][8] The crude product should precipitate as a solid.

    • Allow the ice to melt completely.

  • Isolation by Filtration:

    • Collect the solid product by vacuum filtration using a Büchner funnel.[2][5]

    • Wash the crude product on the filter with two portions of cold deionized water (2 x 15 mL) to remove residual acid.[2]

    • Wash the product with a small amount (5 mL) of ice-cold methanol to remove some impurities.[2][5]

    • Press the solid dry on the filter and then allow it to air-dry.

2.6 Purification by Recrystallization

  • Transfer the crude solid product to a small Erlenmeyer flask.

  • Add a minimal amount of hot methanol to dissolve the solid completely. Start with approximately 10-15 mL and add more if necessary.

  • Allow the solution to cool slowly to room temperature. Crystals of the purified product should form.

  • Once at room temperature, place the flask in an ice-water bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a very small amount of ice-cold methanol, and dry them thoroughly.

  • Determine the mass and melting point of the dried product. The expected product is methyl 3-nitro-4-(trifluoromethyl)benzoate.

Visualization of Experimental Workflow

The logical flow of the experimental protocol is outlined in the diagram below.

Nitration_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification prep_substrate Dissolve Substrate in H₂SO₄ cool_substrate Cool Substrate Solution (0-5 °C) prep_substrate->cool_substrate prep_nitrating Prepare Nitrating Mixture (HNO₃ + H₂SO₄) cool_nitrating Cool Nitrating Mixture (0-5 °C) prep_nitrating->cool_nitrating add_nitrating Dropwise Addition of Nitrating Mixture (<15 °C) cool_substrate->add_nitrating cool_nitrating->add_nitrating stir_cold Stir in Ice Bath (15 min) add_nitrating->stir_cold stir_rt Stir at Room Temp (20-30 min) stir_cold->stir_rt quench Pour onto Ice stir_rt->quench filter Vacuum Filtration quench->filter wash_water Wash with Cold H₂O filter->wash_water wash_methanol Wash with Cold MeOH wash_water->wash_methanol dry_crude Air Dry Crude Product wash_methanol->dry_crude recrystallize Recrystallize from Methanol dry_crude->recrystallize filter_pure Vacuum Filtration recrystallize->filter_pure dry_pure Dry Purified Product filter_pure->dry_pure

Caption: Workflow for the nitration of methyl 4-(trifluoromethyl)benzoate.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Methyl 2-nitro-4-(trifluoromethyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of Methyl 2-nitro-4-(trifluoromethyl)benzoate. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common methods for purifying crude this compound?

A1: The primary purification techniques for this compound are recrystallization and silica gel column chromatography. A simple aqueous work-up followed by solvent extraction can also be effective in removing certain impurities.[1]

Q2: My crude product is an oil/low-melting solid. Which purification method is most suitable?

A2: If your crude product is an oil or a low-melting solid, column chromatography is generally the more suitable method. Recrystallization can be challenging as the compound may "oil out" instead of forming crystals. However, careful selection of a recrystallization solvent system might still be successful.

Q3: What are the likely impurities in my crude this compound?

A3: Common impurities can include:

  • Starting materials: Unreacted 2-nitro-4-(trifluoromethyl)benzamide or 2-nitro-4-(trifluoromethyl)benzonitrile.[1]

  • Side-products: 2-nitro-4-(trifluoromethyl)benzoic acid, formed by the hydrolysis of the ester.[1]

  • Residual reagents: Acids (like sulfuric acid) or bases used in the synthesis.

Q4: During recrystallization, my product oiled out instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the solute is insoluble in the solvent at its boiling point and separates as a liquid. To troubleshoot this:

  • Increase the solvent volume: Add more of the hot solvent to ensure the compound fully dissolves.

  • Try a different solvent system: A mixture of solvents, such as ethanol/water or ethyl acetate/hexane, can be effective. Dissolve the compound in a minimal amount of the "good" solvent (e.g., ethyl acetate) at an elevated temperature and then slowly add the "poor" solvent (e.g., hexane) until the solution becomes turbid. Reheat to clarify and then allow to cool slowly.

  • Lower the cooling rate: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling can promote oiling.

  • Scratch the flask: Use a glass rod to scratch the inside of the flask at the solvent surface to induce nucleation.

Q5: My column chromatography is not giving good separation. What can I do to improve it?

A5: Poor separation in column chromatography can be addressed by:

  • Optimizing the mobile phase: If your compound is eluting too quickly, decrease the polarity of the solvent system (e.g., increase the proportion of hexane in a hexane/ethyl acetate mixture). If it is not eluting, increase the polarity.

  • Using a shallower solvent gradient: A gradual increase in solvent polarity can improve the separation of closely related compounds.

  • Ensuring proper column packing: An improperly packed column with cracks or channels will lead to poor separation.

  • Not overloading the column: Using too much crude product for the amount of silica gel will result in broad, overlapping bands.

Q6: What is a simple purification method if I suspect acidic impurities?

A6: A liquid-liquid extraction is an effective way to remove acidic impurities like 2-nitro-4-(trifluoromethyl)benzoic acid. Dissolve the crude product in an organic solvent like dichloromethane or ethyl acetate and wash it with a saturated aqueous solution of sodium bicarbonate. The acidic impurity will be deprotonated and move into the aqueous layer.[1]

Data Presentation

Table 1: Recommended Solvents for Purification

Purification MethodSolvent/Solvent SystemNotes
RecrystallizationMethanolA common choice for nitro-substituted methyl benzoates.
Ethanol/WaterA solvent mixture that can be effective if single solvents fail.
Ethyl Acetate/HexaneAnother useful solvent pair for inducing crystallization.
Column ChromatographyHexane/Ethyl AcetateA versatile mobile phase for silica gel chromatography. The ratio can be adjusted to achieve optimal separation.
Liquid-Liquid ExtractionDichloromethane & Saturated Sodium Bicarbonate (aq)Effective for removing acidic impurities.[1]

Experimental Protocols

Protocol 1: Purification by Recrystallization from a Mixed Solvent System (Ethyl Acetate/Hexane)
  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethyl acetate.

  • Induce Cloudiness: While the solution is still warm, slowly add hexane dropwise until the solution becomes faintly and persistently cloudy.

  • Clarification: Add a few drops of hot ethyl acetate to just redissolve the precipitate and obtain a clear solution.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold hexane.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: Purification by Silica Gel Column Chromatography
  • Prepare the Column: Pack a glass chromatography column with silica gel as a slurry in hexane.

  • Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dried silica-adsorbed sample to the top of the column.

  • Elution: Begin eluting the column with a non-polar mobile phase (e.g., 95:5 hexane/ethyl acetate).

  • Gradient Elution (Optional): Gradually increase the polarity of the mobile phase (e.g., to 90:10, then 85:15 hexane/ethyl acetate) to elute the desired compound.

  • Collect Fractions: Collect the eluent in fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Visualizations

TroubleshootingWorkflow start Crude this compound assess_purity Assess Purity (TLC, NMR) start->assess_purity is_solid Is the crude product a solid? assess_purity->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes column_chromatography Perform Column Chromatography is_solid->column_chromatography No oiled_out Product Oiled Out? recrystallization->oiled_out poor_separation Poor Separation? column_chromatography->poor_separation change_solvent Change Solvent System or Cooling Rate oiled_out->change_solvent Yes acidic_impurity Acidic Impurity Suspected? oiled_out->acidic_impurity No change_solvent->recrystallization optimize_mobile_phase Optimize Mobile Phase poor_separation->optimize_mobile_phase Yes poor_separation->acidic_impurity No optimize_mobile_phase->column_chromatography bicarb_wash Perform Bicarbonate Wash acidic_impurity->bicarb_wash Yes pure_product Pure Product acidic_impurity->pure_product No bicarb_wash->pure_product

Caption: Troubleshooting workflow for the purification of this compound.

ExperimentalWorkflow start Crude Product dissolve Dissolve in minimal hot Ethyl Acetate start->dissolve add_hexane Add Hexane until cloudy dissolve->add_hexane clarify Add drops of hot Ethyl Acetate to clarify add_hexane->clarify cool_slowly Cool slowly to room temperature clarify->cool_slowly ice_bath Place in ice bath cool_slowly->ice_bath filter Vacuum filter crystals ice_bath->filter wash Wash with cold Hexane filter->wash dry Dry under vacuum wash->dry end Pure Crystalline Product dry->end

Caption: Experimental workflow for recrystallization using a mixed solvent system.

References

Technical Support Center: Synthesis of Methyl 2-nitro-4-(trifluoromethyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of Methyl 2-nitro-4-(trifluoromethyl)benzoate. Below you will find troubleshooting advice and frequently asked questions to address common challenges encountered during the synthesis process.

Troubleshooting Guide

Problem: Low yield of this compound.

Potential CauseSuggested Solution
Incomplete Reaction The alcoholysis of 2-nitro-4-trifluoromethylbenzamide may be incomplete. It is recommended to monitor the reaction progress using High-Performance Liquid Chromatography (HPLC). If the reaction has stalled, consider extending the reaction time or slightly increasing the reaction temperature.[1]
Suboptimal Sulfuric Acid Concentration The concentration of the sulfuric acid-methanol solution is critical. A lower concentration may lead to an incomplete reaction, while an excessively high concentration can promote side reactions. Adjust the mass fraction of sulfuric acid in methanol to between 15-40% for optimal results.[1]
Hydrolysis of the Product The presence of excess water can lead to the hydrolysis of the ester product back to 2-nitro-4-trifluoromethylbenzoic acid. Ensure all reagents and solvents are sufficiently dry.
Loss during Workup The product may be lost during the extraction and washing steps. It is advisable to perform multiple extractions (at least three) with a suitable organic solvent like dichloromethane or ethyl acetate. Additionally, washing the combined organic phases with a saturated sodium bicarbonate solution can help remove acidic impurities without significant product loss.[1]

Problem: Presence of significant impurities in the final product.

ImpurityIdentification & Removal
2-nitro-4-trifluoromethylbenzamide (Starting Material) This impurity indicates an incomplete reaction. It can be identified by HPLC or Thin Layer Chromatography (TLC). To remove it, you can either push the reaction to completion or purify the final product using column chromatography.
2-nitro-4-trifluoromethylbenzoic acid This is a common hydrolysis byproduct. It can be detected by a broader peak in HPLC or a different spot on TLC. Washing the organic extract with a mild base, such as a saturated sodium bicarbonate solution, can effectively remove this acidic impurity.[1]
Isomeric Impurities (e.g., other nitration positions) While the primary synthesis route described avoids direct nitration of the benzoate, if a nitration step is performed on a precursor, the formation of other isomers is possible. These can be difficult to separate. Careful control of nitration temperature is crucial to minimize the formation of these byproducts.[2] Purification via recrystallization or chromatography is typically required.
Dinitro Compounds Over-nitration can lead to the formation of dinitro-substituted byproducts, especially if the reaction temperature is not well-controlled. These impurities can be challenging to remove. The primary method of removal is through careful recrystallization or column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the alcoholysis reaction?

A1: The recommended temperature for the alcoholysis of 2-nitro-4-trifluoromethylbenzamide with a sulfuric acid-methanol solution is between 60-80°C.[1]

Q2: How can I monitor the progress of the reaction?

A2: The most effective way to monitor the reaction is by using High-Performance Liquid Chromatography (HPLC) to track the disappearance of the starting material (2-nitro-4-trifluoromethylbenzamide) and the appearance of the desired product (this compound).[1]

Q3: What are the key safety precautions to take during this synthesis?

A3: Concentrated sulfuric and nitric acids are highly corrosive and should be handled with extreme care in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[3] The reactions can be exothermic, so it is important to control the temperature, especially during the addition of reagents.[4][5]

Q4: What is a suitable solvent for recrystallization of the final product?

A4: While the provided synthesis route aims for high purity post-workup, if recrystallization is necessary, methanol is often a suitable solvent for nitrobenzoate compounds.[2] It is advisable to perform a small-scale test to determine the optimal solvent or solvent system.

Quantitative Data Summary

The following table summarizes the yield of this compound and the amount of remaining starting material under different concentrations of a sulfuric acid-methanol solution after 13 hours of reflux.[1]

Sulfuric Acid Mass Fraction in MethanolMolar Ratio of Sulfuric Acid to BenzamideYield of this compoundRemaining 2-nitro-4-trifluoromethylbenzamide
15%3.6 eq75%23%
30%3.6 eq87%10%

Experimental Protocol: Synthesis from 2-nitro-4-trifluoromethylbenzamide

This protocol is based on the alcoholysis of 2-nitro-4-trifluoromethylbenzamide.

Step 1: Preparation of the Sulfuric Acid-Methanol Solution

  • In a flask, add the desired amount of methanol.

  • Cool the flask in an ice bath.

  • Slowly and carefully add concentrated sulfuric acid (98%) dropwise to the cold methanol with stirring to achieve the desired mass fraction (e.g., 15-40%).

Step 2: Alcoholysis Reaction

  • To the prepared sulfuric acid-methanol solution, add 2-nitro-4-trifluoromethylbenzamide.

  • Heat the reaction mixture to reflux (approximately 60-80°C).

  • Maintain the reflux for the required duration (e.g., 13-24 hours), monitoring the reaction progress by HPLC.[1]

Step 3: Workup and Isolation

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water.

  • Extract the aqueous mixture multiple times (at least three) with an organic solvent such as dichloromethane or ethyl acetate.[1]

  • Combine the organic layers.

  • Wash the combined organic phase with saturated sodium bicarbonate solution to remove acidic impurities, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude this compound.

Step 4: Purification (if necessary)

  • If further purification is required, the crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like methanol.

Impurity Formation Pathway

A 2-nitro-4-trifluoromethyl benzonitrile B 2-nitro-4-trifluoromethyl benzamide A->B Hydrolysis (Acid or Base Catalysis) C Methyl 2-nitro-4-(trifluoromethyl) benzoate (Product) B->C Alcoholysis (H₂SO₄ / CH₃OH) E Incomplete Reaction (Impurity) B->E D 2-nitro-4-trifluoromethyl benzoic acid (Impurity) C->D Hydrolysis (Excess H₂O)

Caption: Logical workflow of the synthesis and common impurity formation.

References

Optimizing reaction conditions for the synthesis of Methyl 2-nitro-4-(trifluoromethyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 2-nitro-4-(trifluoromethyl)benzoate.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to prepare this compound?

There are two main routes for the synthesis of this compound:

  • Direct Nitration: This method involves the nitration of 4-(trifluoromethyl)benzoic acid followed by esterification, or the direct nitration of methyl 4-(trifluoromethyl)benzoate. However, this route often suffers from low yields (48-69%) due to strong competition between nitration sites, leading to the formation of undesired isomers.[1]

  • Two-Step Synthesis from Benzonitrile: A more efficient and higher-yielding method starts with 2-nitro-4-trifluoromethyl benzonitrile. This intermediate is first hydrolyzed to 2-nitro-4-trifluoromethyl benzamide, which is then converted to the final product via an alcoholysis reaction with a methanol-sulfuric acid solution. This route offers mild reaction conditions and simpler post-treatment, resulting in a high-purity product.[1]

Q2: I am getting a low yield during the direct nitration of 4-(trifluoromethyl)benzoic acid. What are the common causes?

Low yields in the direct nitration of 4-(trifluoromethyl)benzoic acid are a known issue.[1] The primary cause is the formation of a significant amount of the 4-trifluoromethyl-3-nitrobenzoic acid isomer alongside the desired 2-nitro product.[2] The trifluoromethyl group is a meta-director, while the carboxylic acid group is also a meta-director, leading to a mixture of products. Optimizing reaction conditions, such as temperature and the ratio of nitrating agents, is crucial but may still result in modest yields.[1]

Q3: What are the optimal conditions for the alcoholysis of 2-nitro-4-trifluoromethyl benzamide to this compound?

For the alcoholysis step, the following conditions have been shown to be effective:

  • Reagents: 2-nitro-4-trifluoromethyl benzamide and a sulfuric acid-methanol solution.[1]

  • Sulfuric Acid Concentration: The mass concentration of sulfuric acid in the methanol solution should be between 15-40%.[1]

  • Molar Ratio: The molar ratio of sulfuric acid to 2-nitro-4-trifluoromethyl benzamide should be in the range of 3-9:1.[1]

  • Temperature: The reaction is typically carried out at a reflux temperature of 60-80 °C.[1]

Q4: How can I purify the final product, this compound?

A common purification method involves a workup procedure after the reaction is complete. This includes extraction with an organic solvent such as dichloromethane, trichloromethane, or ethyl acetate (repeated at least three times). The combined organic phases are then washed with a saturated sodium bicarbonate solution (at least three times) to remove any acidic impurities. Finally, the organic solvent is removed by concentration (e.g., rotary evaporation) to yield the product.[1] For nitration reactions of similar esters, recrystallization from methanol or a mixture of ethanol and water is also a common purification technique.[3][4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield in Nitration Route Formation of 3-nitro isomer due to competing directing effects of the -COOH and -CF3 groups.[1][2]Consider switching to the higher-yielding two-step synthesis from 2-nitro-4-trifluoromethyl benzonitrile.[1] If continuing with nitration, carefully control the temperature (e.g., 5-15°C) and the rate of addition of the nitrating mixture.[4]
Incomplete Alcoholysis Reaction Insufficient reaction time, incorrect temperature, or suboptimal sulfuric acid concentration.[1]Ensure the reaction is heated to reflux (60-80°C) for a sufficient duration (e.g., 13-24 hours).[1] Verify the concentration of the sulfuric acid-methanol solution is within the 15-40% range and the molar ratio of sulfuric acid to the amide is appropriate.[1] Monitor reaction progress using HPLC.
Product Contaminated with Starting Material (Benzamide) Incomplete alcoholysis reaction.Increase the reaction time or the concentration of the sulfuric acid in methanol. A higher concentration (e.g., 30%) can lead to a more complete conversion.[1]
Product Contaminated with 2-nitro-4-(trifluoromethyl)benzoic acid Hydrolysis of the ester during workup or incomplete esterification in the nitration route.During the workup, ensure the washing steps with saturated sodium bicarbonate are thorough to remove the acidic byproduct.[1] If using the nitration route, ensure the esterification step goes to completion.
Difficulty Isolating the Product after Nitration The product may be an oil or a low-melting solid.After quenching the reaction mixture on ice, the product should precipitate as a solid.[4][5] If it separates as an oil, try scratching the inside of the flask or adding a seed crystal to induce crystallization. Ensure the washing steps are performed with ice-cold water or solvent to minimize product loss.[4][6]

Quantitative Data Summary

Table 1: Effect of Sulfuric Acid Concentration on Alcoholysis of 2-nitro-4-trifluoromethyl benzamide [1]

H2SO4 Mass Fraction in MethanolMolar Ratio (H2SO4:Amide)Reaction Time (hours)Product Yield (%)Unreacted Amide (%)
15%3.6 : 11375%23%
30%3.6 : 11387%10%

Table 2: General Conditions for Nitration of Benzoic Acid Derivatives [4][5]

ParameterCondition
Nitrating Agent Mixture of concentrated nitric acid and concentrated sulfuric acid.
Temperature 0-15°C
Procedure Slowly add the nitrating mixture to the substrate dissolved in sulfuric acid while cooling in an ice bath.
Quenching Pour the reaction mixture over cracked ice to precipitate the product.

Experimental Protocols

Protocol 1: Synthesis of this compound via Alcoholysis [1]

This protocol is adapted from patent literature describing the alcoholysis of 2-nitro-4-trifluoromethyl benzamide.

  • Preparation of Sulfuric Acid-Methanol Solution: In a reaction flask, add the desired volume of methanol. Cool the flask in an ice bath. While stirring, slowly add the required amount of concentrated sulfuric acid (98%) to achieve the target concentration (e.g., 15-40%).

  • Reaction Setup: To the prepared sulfuric acid-methanol solution, add 2-nitro-4-trifluoromethyl benzamide (1 equivalent).

  • Reaction: Heat the mixture to reflux (60-80°C) and maintain this temperature for the required duration (e.g., 13-24 hours). Monitor the reaction progress by HPLC.

  • Workup and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Perform an extraction using an organic solvent like ethyl acetate (3 x volume of the reaction mixture).

    • Combine the organic layers and wash them with saturated sodium bicarbonate solution (3 x volume of the organic layer).

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: General Procedure for Nitration of a Methyl Benzoate Derivative [3][4]

This is a general protocol for electrophilic aromatic nitration.

  • Preparation of Nitrating Mixture: In a separate flask, carefully and slowly add concentrated nitric acid to an equal volume of concentrated sulfuric acid. Keep this mixture cool in an ice bath.

  • Reaction Setup: Dissolve the starting material (e.g., methyl 4-(trifluoromethyl)benzoate) in concentrated sulfuric acid in a main reaction flask. Cool this mixture to 0-10°C using an ice bath.

  • Nitration: With vigorous stirring, add the cold nitrating mixture dropwise to the reaction flask over an extended period (e.g., one hour), ensuring the internal temperature does not exceed 15°C.

  • Reaction Completion: After the addition is complete, continue stirring the mixture for an additional 15-30 minutes at room temperature.

  • Product Precipitation: Pour the reaction mixture slowly over a large amount of cracked ice with stirring. The product should precipitate as a solid.

  • Isolation and Purification:

    • Collect the solid product by vacuum filtration.

    • Wash the solid thoroughly with cold water.

    • To remove certain impurities, the crude product can be washed with a small amount of ice-cold methanol.

    • The product can be further purified by recrystallization from methanol or an ethanol/water mixture.

Visualizations

Synthesis_Workflow cluster_route1 Route 1: Direct Nitration cluster_route2 Route 2: From Benzonitrile (Higher Yield) A Methyl 4-(trifluoromethyl)benzoate B Nitration (HNO3, H2SO4, 0-15°C) A->B C Crude Product Mixture (2-nitro and 3-nitro isomers) B->C D Purification (Crystallization) C->D E Methyl 2-nitro-4- (trifluoromethyl)benzoate (Low Yield) D->E F 2-nitro-4-trifluoromethyl benzonitrile G Hydrolysis (Acid or Base Catalysis) F->G H 2-nitro-4-trifluoromethyl benzamide G->H I Alcoholysis (MeOH, H2SO4, 60-80°C) H->I J Workup (Extraction, Washing) I->J K Methyl 2-nitro-4- (trifluoromethyl)benzoate (High Purity & Yield) J->K

Caption: Comparative workflow for the synthesis of this compound.

Troubleshooting_Guide start Experiment Start issue Low Product Yield? start->issue route_check Which Synthetic Route? issue->route_check Yes success High Yield Achieved issue->success No nitration_issue Nitration Route: Isomer formation is likely. Yields often <70%. route_check->nitration_issue Direct Nitration alcoholysis_issue Alcoholysis Route: Reaction Incomplete? route_check->alcoholysis_issue Benzonitrile/Alcoholysis nitration_sol Solution: 1. Optimize T-control. 2. Switch to Route 2. nitration_issue->nitration_sol alcoholysis_sol Solution: 1. Increase reaction time. 2. Increase H2SO4 conc. 3. Verify temperature (60-80°C). 4. Monitor by HPLC. alcoholysis_issue->alcoholysis_sol Yes alcoholysis_issue->success No

Caption: Troubleshooting flowchart for low yield in the synthesis reaction.

References

Side reactions to avoid during the synthesis of Methyl 2-nitro-4-(trifluoromethyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of Methyl 2-nitro-4-(trifluoromethyl)benzoate

Welcome to the technical support center for the synthesis of this compound. This guide provides troubleshooting advice and detailed protocols to help researchers, scientists, and drug development professionals navigate common challenges and avoid side reactions during their experiments.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: My reaction yield is significantly lower than expected. What are the potential causes?

A1: Low yield can stem from several factors depending on your synthetic route:

  • For Nitration Route:

    • Suboptimal Temperature Control: The nitration of an aromatic ring is highly exothermic. If the temperature rises above the recommended 0-15°C range, the rate of side reactions, such as dinitration, increases, consuming your starting material and reducing the desired product yield.[1][2]

    • Presence of Water: Water can interfere with the nitric acid-sulfuric acid equilibrium that forms the reactive nitronium ion (NO₂⁺), thereby slowing down or inhibiting the primary reaction.[1] Ensure all glassware is dry and use concentrated acids.

    • Rapid Addition of Nitrating Mixture: Adding the nitrating mixture too quickly can cause localized temperature spikes, leading to the formation of unwanted byproducts and a lower yield of the desired product.[1]

  • For Esterification Route:

    • Incomplete Reaction: Fischer esterification is an equilibrium-driven process. The reaction may not have reached completion. Monitor the reaction's progress using Thin Layer Chromatography (TLC) and consider extending the reflux time if the starting carboxylic acid is still present.[3]

    • Catalyst Inactivity: Ensure the acid catalyst (e.g., sulfuric acid) is fresh. An insufficient amount of catalyst will result in a slow and incomplete reaction.[3]

Q2: My post-reaction analysis (TLC/NMR) shows multiple unexpected products. What are these likely side reactions?

A2: The identity of byproducts is route-dependent:

  • Nitration Route:

    • Isomeric Byproducts: While the trifluoromethyl (-CF₃) and ester (-COOCH₃) groups are primarily meta-directing to the nitro group's position, small amounts of other isomers can form due to competitive nitration sites.[4]

    • Dinitration Products: Under harsh conditions (e.g., high temperature or excess nitric acid), a second nitro group can be added to the aromatic ring, forming methyl dinitro-(trifluoromethyl)benzoate isomers.[1] Both the initial ester and the newly added nitro group are deactivating, making dinitration less favorable but still possible with poor temperature control.[1][5]

  • Esterification Route:

    • Sulfonation: If using concentrated sulfuric acid as a catalyst at elevated temperatures, sulfonation of the aromatic ring can occur as a competing electrophilic aromatic substitution reaction.[3] This often results in a dark, complex reaction mixture.

    • Unreacted Starting Material: As an equilibrium reaction, you may have residual 2-nitro-4-(trifluoromethyl)benzoic acid if the reaction is not driven to completion.

Q3: How can I prevent the formation of dinitrated byproducts during the nitration step?

A3: To minimize dinitration, strict control over reaction conditions is essential:

  • Maintain Low Temperatures: Keep the reaction mixture temperature below 15°C, ideally between 0-5°C, using an ice-salt bath.[2]

  • Slow Reagent Addition: Add the cooled nitrating mixture (HNO₃/H₂SO₄) to your substrate solution dropwise over a period of 15-60 minutes.[1][2] This prevents localized heat buildup.

  • Control Stoichiometry: Use a carefully measured, stoichiometric amount of nitric acid. Avoid using a large excess, which would favor polysubstitution.

Q4: During the esterification workup, I'm having trouble separating my product from the unreacted carboxylic acid. What is the best practice?

A4: An aqueous basic wash is highly effective. After the reaction, and once the excess methanol has been removed, dissolve the residue in an organic solvent like ethyl acetate. Wash this organic solution with a saturated sodium bicarbonate (NaHCO₃) solution. The basic solution will deprotonate the acidic carboxylic acid, forming a water-soluble carboxylate salt that will move to the aqueous layer, while the neutral ester product remains in the organic layer.[4]

Quantitative Data Summary

The table below outlines key parameters for the two primary synthetic routes to this compound.

ParameterRoute 1: NitrationRoute 2: Fischer Esterification
Starting Material Methyl 4-(trifluoromethyl)benzoate2-nitro-4-(trifluoromethyl)benzoic acid
Key Reagents Conc. H₂SO₄, Conc. HNO₃Methanol (excess), Conc. H₂SO₄ (catalyst)
Optimal Temperature 0–15°C[2]60–80°C (Reflux)[3][4]
Typical Reaction Time 30–60 minutes1–10 hours (monitor by TLC)[3]
Major Side Reactions Dinitration, Isomer formationIncomplete reaction, Ring sulfonation[1][3]
Mitigation Strategies Slow reagent addition, strict low-temperature controlUse of excess alcohol, azeotropic water removal, use of milder catalysts (p-TsOH)[3]
Typical Yield ~69-85% (dependent on conditions)[2][4]High, typically >90% if driven to completion

Experimental Protocols

Protocol 1: Nitration of Methyl 4-(trifluoromethyl)benzoate

  • Preparation: In a flask, dissolve Methyl 4-(trifluoromethyl)benzoate in concentrated sulfuric acid. Cool the mixture to 0°C in an ice-salt bath with continuous stirring.

  • Nitrating Mixture: In a separate flask, carefully add concentrated nitric acid to an equal volume of concentrated sulfuric acid. Cool this nitrating mixture in the ice bath.

  • Reaction: Add the cold nitrating mixture dropwise to the stirred substrate solution over 15-30 minutes. Critically, maintain the internal temperature of the reaction mixture below 15°C throughout the addition.[2]

  • Quenching: After the addition is complete, let the mixture stir at room temperature for an additional 15 minutes.[6] Carefully pour the reaction mixture onto crushed ice in a beaker.

  • Isolation: The solid product will precipitate. Allow the ice to melt completely, then collect the crude product by vacuum filtration.

  • Purification: Wash the solid product with two small portions of ice-cold water, followed by a small portion of ice-cold methanol to remove more soluble impurities.[7] For higher purity, recrystallize the product from hot methanol.

Protocol 2: Fischer Esterification of 2-nitro-4-(trifluoromethyl)benzoic acid

  • Setup: Dissolve 2-nitro-4-(trifluoromethyl)benzoic acid in an excess of methanol (which acts as both solvent and reagent).

  • Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5-10 mol%) to the solution.

  • Reaction: Heat the mixture to reflux (approximately 65°C) and maintain it for 2-6 hours. Monitor the disappearance of the starting material by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the excess methanol under reduced pressure.

  • Extraction: Dissolve the resulting residue in ethyl acetate. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and finally, brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude ester.[8] Purify further by column chromatography or recrystallization if necessary.

Visual Troubleshooting Guide

The following workflow provides a logical path for diagnosing and solving common issues encountered during the synthesis.

TroubleshootingWorkflow start Start: Synthesis Issue Encountered problem_low_yield Problem: Low Yield start->problem_low_yield problem_impure Problem: Impure Product (Multiple TLC Spots) start->problem_impure cause_incomplete Cause: Incomplete Reaction? (Esterification) problem_low_yield->cause_incomplete Check TLC for SM cause_temp Cause: Poor Temp Control? (Nitration) problem_low_yield->cause_temp Review temp logs cause_water Cause: Water Contamination? (Nitration) problem_low_yield->cause_water Check reagent/glassware prep cause_dinitration Cause: Dinitration / Isomers? problem_impure->cause_dinitration Nitration Route cause_sulfonation Cause: Sulfonation? problem_impure->cause_sulfonation Esterification Route cause_sm Cause: Unreacted Starting Material? problem_impure->cause_sm Check TLC sol_time_temp Solution: - Extend reaction time - Increase reflux temp cause_incomplete->sol_time_temp sol_temp_control Solution: - Maintain temp < 15°C - Slow reagent addition cause_temp->sol_temp_control sol_dry Solution: - Use dry glassware - Use conc. acids cause_water->sol_dry cause_dinitration->sol_temp_control sol_catalyst Solution: - Use p-TsOH catalyst - Avoid high temps cause_sulfonation->sol_catalyst sol_purify Solution: - Recrystallize from Methanol - Perform basic wash (NaHCO3) cause_sm->sol_purify end_product Result: Optimized Yield & Purity sol_time_temp->end_product sol_temp_control->end_product sol_dry->end_product sol_purify->end_product sol_catalyst->end_product

Caption: Troubleshooting workflow for synthesis of this compound.

References

Storage conditions to prevent degradation of Methyl 2-nitro-4-(trifluoromethyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage, handling, and troubleshooting of potential degradation issues for Methyl 2-nitro-4-(trifluoromethyl)benzoate (CAS 228418-45-9).

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound to ensure its stability?

A1: To minimize degradation, this compound should be stored under controlled conditions. The recommended storage is at 2-8°C in a tightly sealed container, protected from light and moisture.[1][2] Storing in a dry, well-ventilated area is also advised.[3]

Q2: What signs of degradation should I look for in my sample of this compound?

A2: Visual signs of degradation can include a change in color from colorless or light yellow to a darker yellow or brown hue, or a change in the physical form from a uniform oil or solid to a heterogeneous mixture.[2] For a more definitive assessment, analytical techniques such as HPLC are recommended to check for the appearance of new peaks corresponding to degradation products.

Q3: What are the primary pathways through which this compound can degrade?

A3: Based on the chemical structure, the primary degradation pathways are likely to be hydrolysis of the methyl ester group, reduction of the nitro group, and photodegradation. Each of these pathways is influenced by specific environmental factors like moisture, presence of reducing agents, and exposure to light.

Q4: Is this compound sensitive to light?

A4: Yes, many nitroaromatic compounds are susceptible to photodegradation.[4] It is recommended to store the compound in a dark place or in an amber vial to protect it from light.[1][2][5]

Q5: What substances are incompatible with this compound?

A5: The compound should not be stored with strong oxidizing agents, bases, amines, or reducing agents.[3][6] Contact with these substances can accelerate degradation.

Troubleshooting Guides

This section addresses specific issues that researchers may encounter, providing potential causes and solutions.

Issue 1: Unexpected experimental results or low yield.
Potential Cause Troubleshooting Step
Degradation of the starting material. Verify the purity of your this compound sample using a suitable analytical method like HPLC or NMR before starting your experiment.
Improper storage. Ensure the compound has been stored according to the recommended conditions (2-8°C, protected from light and moisture).[1][2]
Contamination. Check for any potential contaminants in your reaction setup that could be incompatible with the compound, such as strong bases or reducing agents.[3][6]
Issue 2: Sample has changed color.
Potential Cause Troubleshooting Step
Exposure to light. Photodegradation can lead to the formation of colored byproducts. If the sample has been exposed to light, its purity should be checked before use.
Thermal stress. Exposure to high temperatures can cause thermal decomposition.[6] Ensure the compound has not been stored near heat sources.
Reaction with contaminants. Contamination with incompatible substances can lead to chemical reactions that produce colored impurities.
Issue 3: Presence of unknown peaks in analytical data (e.g., HPLC, GC-MS).
Potential Cause Troubleshooting Step
Hydrolysis. The presence of moisture can lead to the hydrolysis of the methyl ester to the corresponding carboxylic acid, 2-nitro-4-(trifluoromethyl)benzoic acid. Ensure the compound is stored in a dry environment.
Reduction of the nitro group. If the sample has been in contact with reducing agents, the nitro group may have been reduced to a nitroso or amino group.
Photodegradation. Exposure to UV light can lead to complex degradation pathways, potentially involving the trifluoromethyl group.[3]

Data Presentation

Table 1: Recommended Storage Conditions Summary

Parameter Recommended Condition Reference
Temperature2-8°C[1][2]
LightProtect from light (store in a dark place or amber vial)[1][2][5]
AtmosphereSealed in dry conditions[5]
VentilationStore in a well-ventilated place[3]

Table 2: Incompatible Materials

Material Class Examples Reference
Strong Oxidizing AgentsPeroxides, Nitrates[3][6]
BasesSodium Hydroxide, Potassium Carbonate[6]
AminesPrimary, Secondary, and Tertiary Amines[6]
Reducing AgentsMetal hydrides, Catalytic hydrogenation reagents[6]

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general method for assessing the purity of this compound and detecting potential degradation products.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve the sample in 10 mL of a suitable solvent like acetonitrile or methanol to prepare a 1 mg/mL stock solution.

    • Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the mobile phase.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is often effective. For example, start with a 50:50 mixture and gradually increase the acetonitrile concentration.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength of 254 nm.

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject the prepared sample.

    • Analyze the resulting chromatogram for the main peak corresponding to this compound and any additional peaks that may indicate impurities or degradation products. The appearance of earlier eluting peaks might suggest more polar degradation products like the corresponding carboxylic acid from hydrolysis.

Visualizations

Degradation_Pathways main This compound hydrolysis_prod 2-Nitro-4-(trifluoromethyl)benzoic Acid main->hydrolysis_prod H₂O / Acid or Base reduction_prod Methyl 2-amino-4-(trifluoromethyl)benzoate main->reduction_prod Reduction photo_prod Photodegradation Products (e.g., Trifluoroacetic Acid) main->photo_prod hv moisture Moisture (Hydrolysis) reducing_agents Reducing Agents light Light (UV) Troubleshooting_Workflow start Unexpected Experimental Results check_purity Check Purity (e.g., HPLC, NMR) start->check_purity check_storage Review Storage Conditions (Temp, Light, Moisture) check_purity->check_storage Pure impure Sample is Impure/ Degraded check_purity->impure Impure check_incompatibles Check for Incompatible Substances check_storage->check_incompatibles Proper improper_storage Improper Storage Identified check_storage->improper_storage Improper incompatible_present Incompatible Substance Present check_incompatibles->incompatible_present Yes ok Purity & Storage OK check_incompatibles->ok No action_purify Purify or Obtain New Sample impure->action_purify action_correct_storage Correct Storage Practices improper_storage->action_correct_storage action_remove_incompatible Remove Incompatible Substance incompatible_present->action_remove_incompatible action_investigate_other Investigate Other Experimental Parameters ok->action_investigate_other

References

Technical Support Center: Synthesis of Methyl 2-nitro-4-(trifluoromethyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of Methyl 2-nitro-4-(trifluoromethyl)benzoate. It provides troubleshooting advice, answers to frequently asked questions, detailed experimental protocols, and key data to help improve reaction yields and product purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound.

Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

A1: Low yields can stem from several factors, including suboptimal reaction conditions, incomplete reactions, or product loss during workup and purification. Here are key areas to troubleshoot:

  • Temperature Control: The nitration of aromatic rings is highly exothermic. Poor temperature control can lead to the formation of unwanted by-products and a decrease in the yield of the desired product. It is crucial to maintain the recommended temperature range during the addition of the nitrating agent. For similar nitration reactions, temperatures are often kept between 0-15°C.[1][2] At higher temperatures, such as 50°C or 70°C, a significant drop in yield has been observed in analogous reactions.[2]

  • Reagent Quality and Ratio: The purity of the starting materials is critical. Impurities in the methyl benzoate can lead to lower yields.[2] Additionally, the molar ratio of the nitrating agents (nitric acid and sulfuric acid) to the substrate is a key parameter to optimize. An excess of the nitrating agent is typically used, but the optimal ratio should be determined experimentally.[1][3]

  • Presence of Water: Any presence of water can interfere with the formation of the nitronium ion (NO₂⁺), which is the active electrophile in this reaction. Ensure all glassware is dry and use concentrated acids.[4]

  • Reaction Time: The reaction may not be running to completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.[5]

  • Inefficient Purification: Significant product loss can occur during the workup and purification steps. Ensure efficient extraction and consider optimizing the recrystallization solvent system to maximize recovery.

Q2: I am observing the formation of multiple products. How can I improve the selectivity for the desired 2-nitro isomer?

A2: The formation of isomers is a common challenge in the nitration of substituted benzene rings. The trifluoromethyl group is a meta-director, while the methyl ester group is also a meta-director. However, the directing effects can sometimes lead to a mixture of products.

  • Strict Temperature Control: As mentioned, maintaining a low and consistent temperature is critical for controlling the regioselectivity of the reaction.[2][6]

  • Controlled Addition of Nitrating Agent: The slow, dropwise addition of the nitrating mixture to the substrate solution while vigorously stirring ensures a consistent reaction temperature and concentration profile, which can favor the formation of the desired isomer.[2][4]

Q3: My final product is difficult to purify. What are the recommended purification methods?

A3: The crude product obtained after quenching the reaction can be purified through several methods:

  • Washing: After filtration, wash the crude solid with cold water to remove residual acids. A subsequent wash with a small amount of cold methanol can help remove some impurities, such as the ortho-nitro isomer.[2]

  • Recrystallization: This is the most common and effective method for purifying the final product. An ethanol-water mixture or methanol are often suitable solvent systems for recrystallization.[2][6] The key is to find a solvent in which the product is sparingly soluble at room temperature but highly soluble when hot.

  • Column Chromatography: For very high purity, silica gel column chromatography can be employed. A solvent system of petroleum ether and ethyl acetate is often effective for separating aromatic nitro compounds.[7]

Q4: How can I confirm the identity and purity of my synthesized this compound?

A4: A combination of analytical techniques should be used to confirm the structure and purity of the final product:

  • Melting Point: A sharp melting point that corresponds to the literature value is a good indicator of high purity.

  • Spectroscopy:

    • ¹H NMR and ¹³C NMR: These techniques will confirm the chemical structure of the molecule by showing the expected signals for the aromatic protons, the methyl ester group, and the trifluoromethyl group. The loss of symmetry compared to the starting material can also be observed.[8]

    • IR Spectroscopy: This can confirm the presence of key functional groups such as the nitro group (NO₂), the ester carbonyl group (C=O), and the C-F bonds of the trifluoromethyl group.

  • Chromatography: TLC and HPLC can be used to assess the purity of the product by showing a single spot or peak, respectively.[5][7]

Quantitative Data Summary

The following tables summarize key quantitative data from various synthesis protocols to help in optimizing the reaction conditions.

Table 1: Effect of Sulfuric Acid Concentration in Methanol on Yield (Alcoholysis of 2-nitro-4-trifluoromethyl benzamide) [5]

Mass Fraction of H₂SO₄ in MethanolMolar Ratio (H₂SO₄:Amide)Reaction Time (hours)Yield of this compound
15%3.6 eq1375%
30%3.6 eq1387%
98% (in excess)9 eq2494%

Table 2: General Nitration Reaction Conditions and Yields for Benzoate Esters [2]

SubstrateNitrating AgentTemperature (°C)Reaction TimeYield
Methyl BenzoateConc. HNO₃ / Conc. H₂SO₄5–15~1.25 hours81–85%
Methyl BenzoateConc. HNO₃ / Conc. H₂SO₄50Not specifiedLower yield (193g from 204g starting material)
Methyl BenzoateConc. HNO₃ / Conc. H₂SO₄70Not specifiedSignificantly lower yield (130g from 204g starting material)

Experimental Protocols

Below are detailed methodologies for key experiments related to the synthesis of this compound.

Protocol 1: Nitration of Methyl 4-(trifluoromethyl)benzoate

This protocol is adapted from established procedures for the nitration of methyl benzoate.[2][9]

Materials:

  • Methyl 4-(trifluoromethyl)benzoate

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Methanol (for washing/recrystallization)

  • Distilled Water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, add concentrated sulfuric acid.

  • Cool the flask in an ice-water bath to 0°C.

  • Slowly add Methyl 4-(trifluoromethyl)benzoate to the cold sulfuric acid while stirring continuously. Maintain the temperature below 10°C.

  • In a separate flask, prepare the nitrating mixture by carefully and slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid. Cool this mixture in an ice bath.

  • Add the cold nitrating mixture dropwise to the solution of the benzoate in sulfuric acid over approximately one hour. It is critical to maintain the reaction temperature between 5–15°C during this addition.

  • After the addition is complete, continue to stir the reaction mixture for an additional 15-20 minutes in the ice bath.

  • Slowly pour the reaction mixture onto crushed ice in a beaker with constant stirring.

  • Allow the ice to melt completely. The crude product will precipitate as a solid.

  • Collect the solid product by vacuum filtration using a Büchner funnel and wash it with cold water.

  • For further purification, wash the solid with a small amount of ice-cold methanol.[2]

  • Recrystallize the product from a suitable solvent, such as methanol or an ethanol-water mixture, to obtain the pure this compound.

Protocol 2: Alcoholysis of 2-nitro-4-trifluoromethyl benzamide[5]

This protocol describes the synthesis from the corresponding amide.

Materials:

  • 2-nitro-4-trifluoromethyl benzamide

  • Methanol

  • Concentrated Sulfuric Acid (98%)

  • Dichloromethane or Ethyl Acetate (for extraction)

  • Saturated Sodium Bicarbonate solution

Procedure:

  • Prepare a sulfuric acid-methanol solution. For example, a 30% solution can be made by cooling 70g of methanol in an ice bath and slowly adding 30g of concentrated sulfuric acid.

  • Add the 2-nitro-4-trifluoromethyl benzamide to the sulfuric acid-methanol solution. The molar ratio of sulfuric acid to the amide should be between 3-9:1.[5]

  • Heat the reaction mixture to reflux (approximately 60-80°C) and maintain for 13-24 hours. Monitor the reaction by HPLC.[5]

  • After the reaction is complete, cool the mixture to room temperature.

  • Extract the product with an organic solvent such as dichloromethane or ethyl acetate (perform at least 3 extractions).

  • Combine the organic phases and wash them with a saturated sodium bicarbonate solution (at least 3 times) to neutralize any remaining acid.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Visualizations

The following diagrams illustrate the experimental workflow and the general reaction pathway.

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Nitration Reaction cluster_workup Workup & Purification start Start prep_substrate Dissolve Methyl 4-(trifluoromethyl)benzoate in conc. H₂SO₄ start->prep_substrate cool_substrate Cool Substrate Solution to 0-5°C prep_substrate->cool_substrate prep_nitrating_mix Prepare Nitrating Mix (conc. HNO₃ + conc. H₂SO₄) cool_nitrating_mix Cool Nitrating Mix prep_nitrating_mix->cool_nitrating_mix add_nitrating_mix Slowly Add Nitrating Mix to Substrate (5-15°C) cool_substrate->add_nitrating_mix cool_nitrating_mix->add_nitrating_mix stir_reaction Stir for 15-20 min after addition add_nitrating_mix->stir_reaction quench Pour onto Crushed Ice stir_reaction->quench filtrate Filter Precipitate quench->filtrate wash_water Wash with Cold Water filtrate->wash_water wash_methanol Wash with Cold Methanol wash_water->wash_methanol recrystallize Recrystallize wash_methanol->recrystallize dry Dry Final Product recrystallize->dry end End dry->end

Caption: Experimental workflow for the nitration of Methyl 4-(trifluoromethyl)benzoate.

reaction_pathway cluster_reaction Electrophilic Aromatic Substitution reagents HNO₃ + H₂SO₄ electrophile NO₂⁺ (Nitronium Ion) reagents->electrophile Generation of Electrophile intermediate Sigma Complex (Cationic Intermediate) electrophile->intermediate starting_material Methyl 4-(trifluoromethyl)benzoate starting_material->intermediate + NO₂⁺ product Methyl 2-nitro-4- (trifluoromethyl)benzoate intermediate->product - H⁺

Caption: General reaction pathway for the electrophilic nitration of the aromatic ring.

References

Troubleshooting low yield in the preparation of Methyl 2-nitro-4-(trifluoromethyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of Methyl 2-nitro-4-(trifluoromethyl)benzoate.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low when nitrating Methyl 4-(trifluoromethyl)benzoate. What are the common causes?

A1: Low yields in this nitration are a known issue and can be attributed to several factors. The primary cause is often the formation of undesired isomers due to strong competition at different nitration sites on the aromatic ring.[1] Additionally, side reactions such as dinitration can occur, further reducing the yield of the desired product.[2] Inadequate temperature control is another major contributor; higher temperatures tend to favor the formation of byproducts.[3]

Q2: What are the expected side products in this reaction?

A2: The main side products are other positional isomers of the mononitrated product. Given the directing effects of the ester and trifluoromethyl groups, you might see nitration at other positions on the benzene ring. Dinitrated products can also form, especially if the reaction conditions are not carefully controlled.[2][3]

Q3: How critical is the reaction temperature?

A3: Temperature control is crucial for this reaction. Nitration reactions are typically exothermic, and allowing the temperature to rise can significantly decrease the yield of the desired product while increasing the formation of unwanted side products, including dinitrated compounds.[3] It is essential to maintain the recommended temperature range throughout the addition of the nitrating agent.

Q4: Can I use a different starting material to improve the yield?

A4: Yes, an alternative synthetic route with a potentially higher yield involves starting from 2-nitro-4-(trifluoromethyl)benzonitrile. This method first involves the hydrolysis of the nitrile to 2-nitro-4-(trifluoromethyl)benzamide, followed by an alcoholysis reaction with a sulfuric acid-methanol solution to yield the final product.[1] This pathway can offer a more selective and higher-yielding process.

Q5: What purification methods are recommended for isolating this compound?

A5: After the reaction is complete, the crude product is typically precipitated by pouring the reaction mixture onto ice.[3] The solid can then be collected by filtration. Further purification can be achieved through a series of extractions with an organic solvent (like dichloromethane or ethyl acetate), followed by washing the combined organic phases with a saturated sodium bicarbonate solution to remove acidic impurities.[1] The final step is often recrystallization from a suitable solvent, such as methanol, to obtain the pure product.[3]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield Isomer Formation: The trifluoromethyl and methyl ester groups direct nitration to different positions, leading to a mixture of products.[1]Optimize reaction conditions (see table below) to favor the desired isomer. Consider an alternative synthetic route if isomer separation is difficult.[1]
Dinitration: Excess nitrating agent or elevated temperatures can lead to the formation of dinitrated byproducts.[2]Use a stoichiometric amount of the nitrating agent and maintain strict temperature control.[3]
Incomplete Reaction: Insufficient reaction time or inadequate mixing may result in unreacted starting material.Monitor the reaction progress using TLC or HPLC. Ensure efficient stirring throughout the reaction.
Presence of Impurities in Final Product Inadequate Purification: Residual starting materials, isomers, or byproducts remain after workup.Optimize the purification protocol. This may include additional washes with sodium bicarbonate, recrystallization from a different solvent system, or column chromatography.[1][4]
Product Degradation: The product may be sensitive to heat or light.Store the final product in a dark place at a cool temperature, as recommended for similar compounds.[5]
Difficulty in Isolating the Product Product is Oily or Does Not Precipitate: This can occur if the product is impure or if the workup procedure is not followed correctly.Ensure the reaction mixture is poured into a sufficient amount of ice to induce precipitation.[6] If an oil forms, try scratching the inside of the flask or seeding with a small crystal of the pure product. An alternative is to extract the product with an organic solvent.[1]

Experimental Protocols

Protocol 1: Nitration of Methyl 4-(trifluoromethyl)benzoate

This is a general procedure based on the nitration of similar aromatic esters.[3][7]

  • Preparation of Nitrating Mixture: In a separate flask, carefully add a stoichiometric equivalent of concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool in an ice bath.

  • Reaction Setup: Dissolve Methyl 4-(trifluoromethyl)benzoate in a suitable amount of concentrated sulfuric acid in a round-bottom flask equipped with a magnetic stirrer and maintain the temperature at 0-5 °C using an ice bath.

  • Nitration: Slowly add the prepared nitrating mixture dropwise to the solution of the ester, ensuring the temperature does not exceed 10-15 °C.[3]

  • Reaction Monitoring: After the addition is complete, continue stirring the mixture at the same temperature for a specified time, monitoring the reaction progress by TLC or HPLC.

  • Workup: Pour the reaction mixture slowly onto crushed ice with vigorous stirring to precipitate the crude product.[6]

  • Purification: Collect the solid by vacuum filtration and wash it with cold water. Further purify the crude product by recrystallization from methanol.[3]

Protocol 2: Synthesis from 2-nitro-4-(trifluoromethyl)benzonitrile[1]
  • Hydrolysis: Hydrolyze 2-nitro-4-(trifluoromethyl)benzonitrile to 2-nitro-4-(trifluoromethyl)benzamide using either acid or base catalysis. For acid catalysis, refluxing with concentrated sulfuric acid can be effective.

  • Alcoholysis: Mix the resulting 2-nitro-4-(trifluoromethyl)benzamide with a sulfuric acid-methanol solution and heat to perform the alcoholysis reaction, yielding this compound.

  • Workup and Purification: After the reaction is complete, perform an extractive workup using an organic solvent like dichloromethane or ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the product.[1]

Data Presentation

Table 1: Summary of Reaction Conditions for Nitration of Aromatic Esters

Parameter Condition Rationale Reference
Starting Material Methyl 4-(trifluoromethyl)benzoatePrecursor for direct nitration.[1]
Nitrating Agent Mixture of concentrated HNO₃ and H₂SO₄Standard and effective nitrating agent for aromatic compounds.[3][7]
Reaction Temperature 0-15 °CCrucial for minimizing side reactions and maximizing yield.[3][3]
Solvent Concentrated H₂SO₄Acts as both a solvent and a catalyst.[3][7]
Workup Pouring onto icePrecipitates the solid product from the acidic solution.[6]
Purification Recrystallization from methanolEffective for removing impurities and obtaining a pure product.[3]

Visualizations

Reaction_Pathway cluster_0 Nitration of Methyl 4-(trifluoromethyl)benzoate Methyl 4-(trifluoromethyl)benzoate Methyl 4-(trifluoromethyl)benzoate This compound This compound Methyl 4-(trifluoromethyl)benzoate->this compound HNO3, H2SO4 Isomeric Byproducts Isomeric Byproducts Methyl 4-(trifluoromethyl)benzoate->Isomeric Byproducts Side Reaction Dinitrated Byproducts Dinitrated Byproducts Methyl 4-(trifluoromethyl)benzoate->Dinitrated Byproducts Side Reaction

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow Start Start Low_Yield Low Yield? Start->Low_Yield Analyze_Crude Analyze Crude Product (TLC/HPLC) Low_Yield->Analyze_Crude Yes Successful_Synthesis Successful Synthesis Low_Yield->Successful_Synthesis No Check_Temp Verify Temperature Control Analyze_Crude->Check_Temp Optimize_Conditions Optimize Reaction Conditions Check_Temp->Optimize_Conditions Consider_Alternative Consider Alternative Synthesis Route Optimize_Conditions->Consider_Alternative Purification_Issue Impure Product? Consider_Alternative->Purification_Issue Improve_Purification Improve Purification Protocol Purification_Issue->Improve_Purification Yes Purification_Issue->Successful_Synthesis No Improve_Purification->Successful_Synthesis

Caption: Troubleshooting workflow for low yield in the synthesis.

References

Technical Support Center: Managing Thermal Stability of Methyl 2-nitro-4-(trifluoromethyl)benzoate in Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on safely managing the thermal stability of Methyl 2-nitro-4-(trifluoromethyl)benzoate during chemical reactions. The information is presented in a question-and-answer format to directly address potential issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary thermal hazards associated with this compound?

A1: Like many nitroaromatic compounds, this compound poses a significant thermal risk. The primary hazard is its potential for rapid and highly exothermic decomposition, which can lead to a runaway reaction if not properly controlled.[1][2][3] The presence of the nitro group and the trifluoromethyl group, both strong electron-withdrawing groups, can influence the compound's thermal stability.[4][5] Decomposition can be initiated at elevated temperatures and may be accelerated by contaminants.[1][3]

Q2: What is the decomposition temperature of this compound?

Q3: What factors can negatively impact the thermal stability of this compound during a reaction?

A3: Several factors can decrease the thermal stability of this compound:

  • Contaminants: Impurities such as strong acids (e.g., sulfuric acid), bases, and certain metal salts can catalyze decomposition at lower temperatures.[1][6]

  • Reaction Conditions: High temperatures, prolonged reaction times, and inadequate cooling can all contribute to thermal instability.

  • Reagents: Certain reagents, particularly those used in reductions (e.g., hydrogenation catalysts), can lower the effective thermal stability of the nitro compound to the process temperature.[1]

  • Scale: Larger scale reactions have a smaller surface-area-to-volume ratio, making heat dissipation more challenging and increasing the risk of a runaway reaction.

Q4: What are some common reactions where the thermal stability of this compound is a major concern?

A4: The reduction of the nitro group to an amine is a common and highly exothermic reaction where thermal stability is a critical concern.[7][8] This transformation is frequently carried out using catalytic hydrogenation, which introduces additional hazards such as flammable hydrogen gas and pyrophoric catalysts.[6][7][9] The heat of hydrogenation for nitro compounds is substantial (around 525 kJ/mol), necessitating careful heat management to prevent a thermal runaway.[2]

Troubleshooting Guides

Issue: Exothermic Runaway During Catalytic Hydrogenation of the Nitro Group

Q: My reaction temperature is increasing uncontrollably during the catalytic hydrogenation of this compound. What should I do and how can I prevent this?

A: Immediate Actions:

  • Stop the hydrogen supply immediately.

  • If possible and safe, apply emergency cooling to the reactor.

  • Evacuate the immediate area and follow your laboratory's emergency procedures.

Preventative Measures & Troubleshooting:

Potential Cause Troubleshooting/Prevention Strategy
Inadequate Cooling - Ensure the cooling system is appropriately sized for the reaction scale and the high exothermicity of nitro group reduction. - Perform a reaction calorimetry study on a small scale to determine the heat of reaction and required cooling capacity.[8]
Rapid Hydrogen Addition - Control the rate of hydrogen addition carefully, especially at the beginning of the reaction. - Use a mass flow controller for precise hydrogen delivery.
High Catalyst Loading - Use the minimum effective amount of catalyst. Higher catalyst loading can lead to a very rapid, uncontrollable reaction rate. - Perform catalyst screening and optimization studies at a small scale.
Insufficient Solvent - Ensure sufficient solvent is used to act as a heat sink and to maintain a manageable reaction concentration.
Impure Starting Material - Use purified this compound, as impurities can sometimes accelerate the reaction or lead to side reactions.

Experimental Protocols

Protocol 1: Thermal Hazard Assessment using Differential Scanning Calorimetry (DSC)

Objective: To determine the onset temperature of decomposition and the enthalpy of decomposition for this compound. This data is crucial for defining safe operating temperature limits.

Materials:

  • This compound

  • High-pressure DSC pans (e.g., gold-plated stainless steel)

  • DSC instrument

  • Inert gas supply (e.g., Nitrogen)

Methodology:

  • Sample Preparation: Accurately weigh 1-3 mg of this compound into a high-pressure DSC pan.

  • Sealing: Hermetically seal the pan to contain any evolved gases during decomposition.

  • Instrument Setup:

    • Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

  • Heating Program:

    • Equilibrate the sample at a starting temperature well below the expected decomposition (e.g., 30°C).

    • Heat the sample at a constant rate, typically 2-10°C/min, to a final temperature beyond the decomposition event (e.g., 400°C).

  • Data Analysis:

    • Plot the heat flow (W/g) as a function of temperature (°C).

    • Determine the extrapolated onset temperature of the exothermic decomposition peak. This represents the temperature at which significant decomposition begins.

    • Integrate the area under the exothermic peak to calculate the enthalpy of decomposition (J/g).

Protocol 2: Catalytic Hydrogenation of this compound to Methyl 2-amino-4-(trifluoromethyl)benzoate

Objective: To safely reduce the nitro group to an amine using catalytic hydrogenation with careful temperature control.

Materials:

  • This compound

  • Palladium on carbon (5% Pd/C, 50% wet)

  • Methanol (or other suitable solvent)

  • Hydrogen gas

  • Hydrogenation reactor equipped with a stirrer, pressure gauge, temperature probe, and cooling system

  • Inert gas (Nitrogen or Argon)

Methodology:

  • Reactor Preparation:

    • Ensure the hydrogenation reactor is clean and dry.

    • Add this compound and methanol to the reactor.

    • Carefully add the wet Pd/C catalyst. Caution: Dry Pd/C is pyrophoric and should be handled with care.[6][9]

  • Inerting:

    • Seal the reactor.

    • Purge the reactor several times with an inert gas (e.g., nitrogen) to remove all oxygen.

  • Reaction Execution:

    • Pressurize the reactor with hydrogen to the desired pressure (e.g., 1-5 bar).

    • Begin stirring and start the heating/cooling system to maintain the desired reaction temperature (e.g., 25-50°C).

    • Monitor the reaction progress by observing hydrogen uptake and/or by taking samples for analysis (e.g., TLC, LC-MS).

    • The reaction is highly exothermic; ensure the cooling system is actively managing the temperature.[7][8]

  • Work-up:

    • Once the reaction is complete, stop the hydrogen flow and carefully vent the reactor.

    • Purge the reactor with inert gas.

    • Filter the reaction mixture through a pad of celite to remove the catalyst. Caution: The catalyst on the filter paper can be pyrophoric upon drying. Keep it wet and dispose of it properly.

    • The filtrate containing the product can then be concentrated and purified.

Visualizations

Thermal_Hazard_Assessment_Workflow Workflow for Thermal Hazard Assessment cluster_0 Initial Screening cluster_1 Reaction Hazard Evaluation cluster_2 Risk Mitigation A Literature Search for Thermal Data B Perform DSC/TGA Analysis (Protocol 1) A->B No data available C Identify Reaction Type (e.g., Nitro Reduction) B->C D Reaction Calorimetry (RC1) to Determine Heat of Reaction C->D F Define Safe Operating Parameters (Temperature, Dosing Rate) D->F E Assess Gas Evolution E->F G Develop Emergency Shutdown Procedures F->G

Caption: Workflow for assessing thermal hazards of reactions.

Troubleshooting_Nitro_Reduction Troubleshooting Catalytic Hydrogenation cluster_0 Immediate Actions cluster_1 Investigation & Prevention Start High Exotherm Observed? Stop_H2 Stop Hydrogen Supply Start->Stop_H2 Yes Check_Cooling Is Cooling System Adequate? Start->Check_Cooling No (Proactive Check) Cool Apply Emergency Cooling Stop_H2->Cool Evacuate Evacuate Area Cool->Evacuate Check_H2_Rate Is H2 Addition Rate Too High? Check_Cooling->Check_H2_Rate Check_Catalyst Is Catalyst Loading Optimized? Check_H2_Rate->Check_Catalyst Check_Solvent Is Solvent Volume Sufficient? Check_Catalyst->Check_Solvent

Caption: Decision-making for managing exotherms.

References

Technical Support Center: Safe Disposal of Methyl 2-nitro-4-(trifluoromethyl)benzoate and its Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential information for the safe handling and disposal of Methyl 2-nitro-4-(trifluoromethyl)benzoate and its associated byproducts. Adherence to these protocols is critical for ensuring laboratory safety and environmental compliance.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is classified as a hazardous substance. The primary hazards include:

  • Harmful if swallowed (H302)

  • Causes skin irritation (H315)

  • Causes serious eye irritation (H319)

  • May cause respiratory irritation (H335)

Q2: What are the potential hazardous byproducts I should be aware of during experiments or disposal?

A2: During experimental procedures or improper disposal, several hazardous byproducts may be generated:

  • Hydrolysis Byproducts: Contact with water, acids, or bases can lead to hydrolysis, forming 2-nitro-4-(trifluoromethyl)benzoic acid and methanol.[1] Strong bases like sodium hydroxide will produce the sodium salt of the carboxylic acid.[1]

  • Thermal Decomposition Byproducts: When heated to decomposition, this compound may release toxic fumes, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen fluoride (HF).[2]

  • Reduction Byproducts: In reactions involving reducing agents, the nitro group can be reduced to form amino compounds, such as Methyl 2-amino-4-(trifluoromethyl)benzoate. While often a desired product in synthesis, unintended reductions can occur, and aromatic amines themselves can be hazardous.

Q3: How should I dispose of waste containing this compound?

A3: As a halogenated nitroaromatic compound, all waste containing this compound must be treated as hazardous waste.[3][4]

  • Segregation: Collect all waste, including reaction residues, contaminated materials (e.g., gloves, absorbent pads), and excess reagents, in a dedicated and clearly labeled "Halogenated Organic Waste" container.[4] Do not mix with non-halogenated waste streams to prevent costly and complex disposal procedures.[3]

  • Containerization: Use a chemically resistant, sealable container. Keep the container closed except when adding waste.

  • Licensed Disposal: Arrange for disposal through a licensed hazardous waste management company. Do not attempt to dispose of this chemical down the drain or as regular solid waste.[3][4]

Q4: What should I do in case of a spill?

A4: The response to a spill depends on its size and location.

  • Small Spills (within a fume hood):

    • Alert personnel in the immediate area.

    • Ensure ventilation is adequate.

    • Wearing appropriate Personal Protective Equipment (PPE), absorb the spill with an inert material like vermiculite, sand, or a commercial sorbent.[3]

    • Collect the absorbed material into a labeled container for hazardous waste disposal.[3]

    • Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol), and dispose of the cleaning materials as hazardous waste.

  • Large Spills (outside a fume hood):

    • Evacuate the immediate area.

    • Alert your institution's emergency response team or environmental health and safety office.[4]

    • If safe to do so, close doors to the affected area to contain vapors.

    • Provide the emergency response team with the Safety Data Sheet (SDS) for the compound.

Troubleshooting Guide

Issue Possible Cause Solution
Unidentified solid precipitate in waste container. Hydrolysis of the ester to the less soluble 2-nitro-4-(trifluoromethyl)benzoic acid due to the presence of water or basic/acidic contaminants.[1]Ensure waste containers are kept dry. Avoid mixing with aqueous waste or solutions with high/low pH.
Yellowing or browning of the compound upon storage. Potential degradation due to light or heat exposure.Store this compound in a cool, dry, dark place, as recommended.[5]
Foul odor detected from the waste container. Possible decomposition or reaction with incompatible waste.Immediately inspect the waste container for signs of reaction (e.g., heat, pressure buildup). If a reaction is suspected, consult your institution's chemical safety officer. Ensure only compatible wastes are mixed.

Data Presentation

Physical and Chemical Properties

PropertyValueReference
CAS Number 228418-45-9[6]
Molecular Formula C₉H₆F₃NO₄[7]
Molecular Weight 249.14 g/mol [6]
Appearance Colorless to Light Yellow Oil or Solid[6]
Boiling Point 272 °C[6]
Density 1.442 g/cm³[6]
Flash Point 118 °C[6]
Storage Temperature 2-8°C, protect from light[5]

Toxicological Data

Hazard Classification Statement GHS Code Reference
Acute Toxicity (Oral)Harmful if swallowedH302
Skin Corrosion/IrritationCauses skin irritationH315
Serious Eye Damage/IrritationCauses serious eye irritationH319
Specific Target Organ ToxicityMay cause respiratory irritationH335

Experimental Protocols

Protocol 1: Small-Scale Neutralization of Acidic/Basic Byproducts

This protocol is for neutralizing small quantities of the hydrolysis byproduct, 2-nitro-4-(trifluoromethyl)benzoic acid, or residual acidic/basic reagents from a reaction mixture before disposal.

  • Preparation: Conduct the procedure in a certified chemical fume hood while wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Cooling: Place the vessel containing the acidic or basic solution in an ice bath to control any exothermic reaction.

  • Neutralization:

    • For acidic solutions: Slowly add a dilute solution of a weak base, such as 1M sodium bicarbonate, dropwise with stirring until the pH is neutral (pH 6-8), as verified by pH paper.

    • For basic solutions: Slowly add a dilute solution of a weak acid, such as 1M citric acid, dropwise with stirring until the pH is neutral (pH 6-8).

  • Disposal: The neutralized solution and any resulting precipitate should be collected in the "Halogenated Organic Waste" container for disposal.

Visualizations

Disposal_Workflow Disposal Workflow for this compound A Generation of Waste (Pure compound, solutions, contaminated materials) B Segregate as 'Halogenated Organic Waste' A->B C Collect in a labeled, chemically resistant container B->C D Store in a designated, well-ventilated area C->D E Arrange for pickup by a licensed hazardous waste disposal company D->E F Incineration or other approved disposal method E->F

Caption: Disposal workflow for this compound.

Spill_Response_Logic Spill Response Decision Tree Spill Spill Occurs Size Is the spill large or outside a fume hood? Spill->Size SmallSpill Small Spill Procedure: 1. Alert others 2. Wear PPE 3. Absorb with inert material 4. Collect for disposal 5. Decontaminate area Size->SmallSpill No LargeSpill Large Spill Procedure: 1. Evacuate area 2. Alert Emergency Response 3. Contain vapors if safe 4. Provide SDS Size->LargeSpill Yes Hydrolysis_Pathway Potential Hydrolysis Pathway Compound This compound Products 2-nitro-4-(trifluoromethyl)benzoic acid Methanol Compound->Products Hydrolysis Reagents H₂O / H⁺ or OH⁻ Reagents->Compound

References

Validation & Comparative

A Comparative Analysis of Methyl 2-nitro-4-(trifluoromethyl)benzoate using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and fine chemical synthesis, the precise structural elucidation of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, stands as a cornerstone technique for the unambiguous determination of molecular architecture. This guide provides a comparative analysis of the ¹H and ¹³C NMR spectral data for Methyl 2-nitro-4-(trifluoromethyl)benzoate, juxtaposed with structurally related analogs to illuminate the influence of its substituent groups on the chemical environment of the molecule.

Comparative NMR Data Analysis

The electronic effects of the nitro (-NO₂) and trifluoromethyl (-CF₃) groups, both potent electron-withdrawing moieties, exert a significant influence on the chemical shifts of the aromatic protons and carbons in this compound. To illustrate these effects, a direct comparison is made with Methyl 4-(trifluoromethyl)benzoate and Methyl 2-nitrobenzoate.

Table 1: ¹H NMR Spectral Data Comparison (400 MHz, CDCl₃)

CompoundAromatic Protons (δ, ppm)MultiplicityJ (Hz)-OCH₃ (δ, ppm)
This compound Data not available in searched literature---
Methyl 4-(trifluoromethyl)benzoate8.14 (d), 7.68 (d)d, d8.03.94
Methyl 2-nitrobenzoate7.85-7.50 (m)m-3.90

Table 2: ¹³C NMR Spectral Data Comparison (100 MHz, CDCl₃)

CompoundC=O (δ, ppm)Aromatic Carbons (δ, ppm)-CF₃ (δ, ppm)-OCH₃ (δ, ppm)
This compound Data not available in searched literatureData not available in searched literatureData not available in searched literatureData not available in searched literature
Methyl 4-(trifluoromethyl)benzoate165.9134.5 (q, J = 33 Hz), 133.5, 130.1, 125.5 (q, J = 4 Hz), 123.8 (q, J = 271 Hz)-52.6
Methyl 2-nitrobenzoate165.5148.8, 133.1, 131.8, 129.9, 127.8, 124.0-53.1

Note: The absence of experimental data for this compound in the cited literature necessitates a predictive analysis based on the comparative data.

The ¹H NMR spectrum of Methyl 4-(trifluoromethyl)benzoate shows two doublets in the aromatic region, characteristic of a para-substituted benzene ring.[1] The introduction of a nitro group at the 2-position in this compound is expected to further deshield the adjacent aromatic protons, shifting them to a higher chemical shift (downfield). Similarly, in the ¹³C NMR spectrum, the electron-withdrawing nature of the nitro group in Methyl 2-nitrobenzoate causes a significant downfield shift of the carbon atom to which it is attached (C2). A similar, and likely more pronounced, effect is anticipated for this compound due to the combined influence of the nitro and trifluoromethyl groups.

Experimental Protocols

A standardized protocol for acquiring high-resolution ¹H and ¹³C NMR spectra for small organic molecules is outlined below.

Sample Preparation:

  • Dissolve 5-10 mg of the solid sample or 10-20 µL of the liquid sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Ensure the solution is clear and free of any particulate matter.

¹H NMR Acquisition:

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

  • Acquisition Parameters:

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay (d1): 1-5 seconds.

    • Number of Scans: 8-16, depending on sample concentration.

  • Processing:

    • Apply a line broadening factor of 0.3 Hz.

    • Fourier transform the FID.

    • Phase and baseline correct the spectrum.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

¹³C NMR Acquisition:

  • Spectrometer: 100 MHz or higher field NMR spectrometer.

  • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').

  • Acquisition Parameters:

    • Spectral Width: 200-240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay (d1): 2-5 seconds.

    • Number of Scans: 128-1024 or more, depending on sample concentration and the presence of quaternary carbons.

  • Processing:

    • Apply a line broadening factor of 1-2 Hz.

    • Fourier transform the FID.

    • Phase and baseline correct the spectrum.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Structural Influence on NMR Signals

The following diagram illustrates the key structural features of this compound and their anticipated influence on the NMR signals. The electron-withdrawing nature of the nitro and trifluoromethyl groups significantly deshields the nearby protons and carbons.

G Influence of Substituents on NMR Signals substituents Substituents -NO₂ (Nitro) Electron-withdrawing -CF₃ (Trifluoromethyl) Electron-withdrawing benzoate Methyl Benzoate Core substituents:f1->benzoate Deshielding Effect substituents:f2->benzoate Deshielding Effect aromatic_protons Aromatic Protons (H-3, H-5, H-6) benzoate->aromatic_protons Influences Chemical Shift (δ) aromatic_carbons Aromatic Carbons benzoate->aromatic_carbons Influences Chemical Shift (δ) ester_group Ester Group (-COOCH₃) benzoate->ester_group Relatively Stable Signals

References

Comparative Analysis of the Mass Spectrometry Fragmentation of Methyl 2-nitro-4-(trifluoromethyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

In the field of analytical chemistry, particularly in drug development and metabolomics, mass spectrometry is an indispensable tool for molecular structure elucidation. This guide provides a comparative analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of Methyl 2-nitro-4-(trifluoromethyl)benzoate against other structurally related nitroaromatic compounds. The data and methodologies presented herein are intended to aid researchers and scientists in the interpretation of mass spectra for this class of molecules.

Predicted Fragmentation Pattern of this compound

The primary fragmentation pathways are expected to involve:

  • Loss of the methoxy group (OCH3) from the ester functionality.

  • Loss of the nitro group (NO2).

  • Loss of the entire methoxycarbonyl group (COOCH3).

  • Cleavage of the trifluoromethyl group (CF3).

  • Rearrangement reactions.

The molecular ion (M+) of this compound is expected to be observed, and its stability will be influenced by the aromatic ring.

Comparative Fragmentation Data

The following table summarizes the predicted key mass-to-charge (m/z) values for the major fragments of this compound and compares them with the observed fragments of similar compounds.

CompoundMolecular Ion (M+) [m/z][M-OCH3]+ [m/z][M-NO2]+ [m/z][M-COOCH3]+ [m/z]Other Key Fragments [m/z]
This compound 249 218 203 190 173, 145, 125
Methyl 4,5-dimethyl-2-nitrobenzoate[1]209178163150133, 105, 77
Methyl 2-nitrobenzoate[2]181150135122104, 76, 50
Methyl 4-nitrobenzoate[1]181150135122104, 76, 50

Note: The fragmentation data for this compound is predicted based on common fragmentation patterns for this class of compounds.

Predicted Fragmentation Pathway

The fragmentation of this compound under electron ionization is initiated by the removal of an electron to form the molecular ion (m/z 249). This high-energy species then undergoes a series of fragmentation events to yield smaller, more stable ions. The logical flow of these fragmentations can be visualized as a pathway.

fragmentation_pathway M [C9H6F3NO4]+• m/z = 249 (Molecular Ion) F1 [C8H6F3O2]+• m/z = 203 M->F1 - NO2 F2 [C8H3F3NO2]+• m/z = 218 M->F2 - OCH3 F3 [C8H6F3NO2]+• m/z = 190 M->F3 - COOCH3 F4 [C7H3F3O]+• m/z = 173 F1->F4 - CO F5 [C7H3F3]+• m/z = 145 F4->F5 - CO F6 [C6H3F2]+• m/z = 125 F5->F6 - HF

Predicted electron ionization fragmentation pathway of this compound.

Experimental Protocols

The following is a general protocol for the analysis of a semi-volatile organic compound like this compound using Gas Chromatography-Mass Spectrometry (GC-MS).[1]

Sample Preparation
  • Dissolve approximately 1 mg of the analyte in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • If necessary, dilute the sample to a final concentration of approximately 10-100 µg/mL.[1]

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 7890B GC or equivalent.[1]

  • Injector: Split/splitless injector.[1]

    • Injection Volume: 1 µL.[1]

    • Injector Temperature: 250 °C.[1]

    • Split Ratio: 20:1.[1]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[1]

  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.[1]

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes.[1]

    • Ramp: Increase to 280 °C at a rate of 10 °C/min.[1]

    • Final hold: Hold at 280 °C for 5 minutes.[1]

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.[1]

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI).[1]

    • Ionization Energy: 70 eV.[1]

    • Mass Range: m/z 40-550.[1]

    • Ion Source Temperature: 230 °C.[1]

    • Quadrupole Temperature: 150 °C.[1]

    • MS Transfer Line Temperature: 280 °C.[1]

Data Acquisition and Analysis
  • Acquire the data using the instrument's data acquisition software.[1]

  • Process the resulting chromatogram and mass spectra.

  • Identify the peak corresponding to the analyte and analyze its mass spectrum.

  • Compare the obtained spectrum with library spectra (e.g., NIST) for confirmation and interpret the fragmentation pattern to elucidate the structure.[1]

This guide serves as a foundational resource for the mass spectrometric analysis of this compound and related compounds. The provided comparative data and standardized protocol aim to facilitate accurate and reproducible results in a research and development setting.

References

A Comparative Infrared Spectroscopic Analysis of Methyl 2-nitro-4-(trifluoromethyl)benzoate and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the infrared (IR) spectroscopic features of Methyl 2-nitro-4-(trifluoromethyl)benzoate against a selection of structurally similar alternatives. This analysis is intended for researchers, scientists, and professionals in drug development to facilitate the identification and differentiation of these compounds based on their vibrational spectra. The comparison is based on established characteristic absorption frequencies and experimental data from publicly available spectral databases.

While an experimental spectrum for this compound was not available, its predicted key absorption bands are presented based on the well-understood contributions of its constituent functional groups. This predictive analysis is juxtaposed with the experimental IR data of Methyl 2-nitrobenzoate, Methyl 4-(trifluoromethyl)benzoate, and 2-nitro-4-(trifluoromethyl)benzoic acid to highlight the spectral influence of the nitro, trifluoromethyl, and methyl ester groups on the benzene ring.

Comparative Analysis of Key Infrared Absorptions

The following table summarizes the principal IR absorption frequencies for this compound and its analogues. The data presented allows for a systematic comparison of the vibrational modes associated with the key functional groups.

Functional Group Vibrational Mode This compound (Predicted, cm⁻¹) Methyl 2-nitrobenzoate (Experimental, cm⁻¹) Methyl 4-(trifluoromethyl)benzoate (Experimental, cm⁻¹) 2-nitro-4-(trifluoromethyl)benzoic acid (Experimental, cm⁻¹)
Nitro (-NO₂) Asymmetric Stretch~1530-1550~1530-~1540
Symmetric Stretch~1340-1360~1350-~1350
Ester (C=O) Carbonyl Stretch~1730-1740~1730~1725-
Carboxylic Acid (C=O) Carbonyl Stretch---~1710
Carboxylic Acid (O-H) O-H Stretch---~2500-3300 (broad)
Trifluoromethyl (-CF₃) C-F Stretch~1320-1340 (strong)-~1325 (strong)~1330 (strong)
Aromatic Ring (C=C) Ring Stretch~1600, ~1475~1600, ~1450~1615, ~1415~1620, ~1470
Aromatic C-H C-H Stretch>3000>3000>3000>3000
Methyl C-H C-H Stretch<3000<3000<3000-

Note: Experimental values are approximate and sourced from various spectral databases. The predicted values for this compound are based on established group frequency correlations.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum of a Solid Sample

The following protocol outlines a standard procedure for obtaining the Fourier-transform infrared (FTIR) spectrum of a solid organic compound using the thin solid film method.

Materials:

  • FTIR Spectrometer

  • Salt plates (e.g., NaCl or KBr)

  • Desiccator for storing salt plates

  • Volatile solvent (e.g., methylene chloride or acetone)

  • Sample of the organic compound (~10-50 mg)

  • Beaker or vial

  • Pipette or dropper

Procedure:

  • Sample Preparation: Dissolve a small amount (10-50 mg) of the solid sample in a few drops of a volatile solvent like methylene chloride in a small beaker or vial.

  • Plate Preparation: Take a clean, dry salt plate from a desiccator. If necessary, clean the plate with a small amount of dry acetone and a lint-free wipe, then allow it to dry completely.

  • Film Deposition: Using a pipette, apply one or two drops of the sample solution to the surface of the salt plate.

  • Solvent Evaporation: Allow the solvent to evaporate completely, which will leave a thin, even film of the solid compound on the plate. If the resulting film is too thin (leading to weak absorption peaks), another drop of the solution can be added and the solvent allowed to evaporate. If the film is too thick (resulting in saturated, off-scale peaks), the plate should be cleaned and the process repeated with a more dilute solution.

  • Spectral Acquisition: Place the salt plate into the sample holder of the FTIR spectrometer.

  • Data Collection: Acquire the infrared spectrum according to the instrument's operating instructions. Typically, a background spectrum of the clean salt plate in air is recorded first, followed by the spectrum of the sample. The instrument software will automatically ratio these to produce the final transmittance or absorbance spectrum.

  • Post-Analysis: After a satisfactory spectrum is obtained, clean the salt plate thoroughly with a suitable solvent and return it to the desiccator for storage.

Logical Workflow for Spectroscopic Comparison

The process of comparing the infrared spectrum of a target compound with known alternatives can be systematically represented. The following diagram illustrates the logical workflow from sample preparation to final analysis and comparison.

IR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Spectral Acquisition cluster_analysis Data Analysis cluster_comp Comparative Evaluation Target_Prep Prepare Methyl 2-nitro-4- (trifluoromethyl)benzoate Sample Acquire_Target Acquire IR Spectrum (Predicted Data) Target_Prep->Acquire_Target Alt1_Prep Prepare Methyl 2-nitrobenzoate Sample Acquire_Alts Acquire IR Spectra (Experimental Data) Alt1_Prep->Acquire_Alts Alt2_Prep Prepare Methyl 4- (trifluoromethyl)benzoate Sample Alt2_Prep->Acquire_Alts Alt3_Prep Prepare 2-nitro-4- (trifluoromethyl)benzoic acid Sample Alt3_Prep->Acquire_Alts Identify_Peaks_Target Identify Key Peaks: C=O, NO2, CF3 Acquire_Target->Identify_Peaks_Target Identify_Peaks_Alts Identify Key Peaks in Alternative Spectra Acquire_Alts->Identify_Peaks_Alts Compare_Spectra Compare Peak Positions and Intensities Identify_Peaks_Target->Compare_Spectra Identify_Peaks_Alts->Compare_Spectra Conclusion Draw Conclusions on Structural Differentiation Compare_Spectra->Conclusion

Comparison of synthesis methods for Methyl 2-nitro-4-(trifluoromethyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Synthesis Methods for Methyl 2-nitro-4-(trifluoromethyl)benzoate

For researchers and professionals in drug development and organic synthesis, the efficient and cost-effective production of key intermediates is paramount. This compound is a valuable building block in the synthesis of various pharmaceutically active compounds. This guide provides a comparative analysis of the primary synthesis methods for this compound, supported by experimental data to inform methodological choices.

Comparative Analysis of Synthesis Methods

The synthesis of this compound can be approached through several distinct routes. The optimal choice depends on factors such as precursor availability, cost, required purity, and scalability. Herein, we compare three prominent methods: a two-step synthesis from 2-nitro-4-trifluoromethyl benzonitrile, the direct nitration of methyl 4-(trifluoromethyl)benzoate, and a palladium-catalyzed carbonylation.

Data Summary
MethodStarting MaterialKey ReagentsYield (%)Purity (%)Key AdvantagesKey Disadvantages
Method A: Two-Step Synthesis [1]2-Nitro-4-trifluoromethyl benzonitrileNaOH or H₂SO₄, then H₂SO₄/Methanol90%>99%High yield and purity, mild conditions.Two-step process.
Method B: Direct Nitration [1]Methyl 4-(trifluoromethyl)benzoateH₂SO₄, HNO₃~69%Not specifiedSingle-step reaction.Lower yield due to competing nitration sites.
Method C: Pd-Catalyzed Carbonylation [1]2-Nitro-4-trifluoromethyl halogenated benzeneCO, Methanol, Palladium catalystHigh (not specified)Not specifiedHigh yield potential.Expensive catalyst, requires high pressure.

Experimental Protocols

Method A: Two-Step Synthesis from 2-Nitro-4-trifluoromethyl benzonitrile[1]

This method involves the hydrolysis of the nitrile to an amide, followed by esterification.

Step 1: Hydrolysis of 2-Nitro-4-trifluoromethyl benzonitrile to 2-Nitro-4-trifluoromethyl benzamide

  • Acid Catalysis: To a reaction flask, add 1g of 2-nitro-4-trifluoromethyl benzonitrile and 5mL of 80% concentrated sulfuric acid.

  • Heat the mixture to reflux for 3 hours.

  • Monitor the reaction by HPLC until the starting material is completely consumed. The resulting product, 2-nitro-4-trifluoromethyl benzamide, should have a purity of approximately 99%.

Step 2: Alcoholysis of 2-Nitro-4-trifluoromethyl benzamide

  • Prepare a 40% sulfuric acid-methanol solution.

  • In a reaction vessel, combine 2g of 2-nitro-4-trifluoromethyl benzamide with 12.4g of the 40% sulfuric acid-methanol solution.

  • Reflux the mixture for 24 hours. The reaction temperature is typically between 60-80°C.

  • Monitor the reaction by HPLC. Once the product content is greater than 99%, stop the reaction.

  • For workup, wash the reaction mixture three times with 5mL of dichloromethane.

  • Combine the organic phases and wash them three times with a saturated sodium bicarbonate solution.

  • Remove the solvent from the organic phase by rotary evaporation to obtain this compound.

Method B: Direct Nitration of Methyl 4-(trifluoromethyl)benzoate[1]

While a specific high-yield protocol for this exact substrate is not detailed, the general procedure for nitrating methyl benzoate esters can be adapted. The reported yield for this specific transformation is around 69% after optimization.[1]

  • In a round-bottomed flask equipped with a mechanical stirrer, cool 400 cc of concentrated sulfuric acid to 0°C.

  • Add 1.5 moles of pure methyl 4-(trifluoromethyl)benzoate to the cooled acid.

  • Maintain the temperature between 0-10°C using an ice bath.

  • With continuous stirring, slowly add a pre-mixed and cooled solution of 125 cc of concentrated nitric acid and 125 cc of concentrated sulfuric acid. The addition should take about one hour, keeping the reaction temperature between 5-15°C.

  • After the addition is complete, continue stirring for another 15 minutes.

  • Pour the reaction mixture over 1300 g of cracked ice to precipitate the product.

  • Collect the solid product by suction filtration and wash it with water.

  • Further purification can be achieved by washing with ice-cold methanol to remove impurities.

Synthesis Workflow Visualizations

The following diagrams illustrate the logical flow of the described synthesis methods.

Method A: Two-Step Synthesis Workflow start 2-Nitro-4-(trifluoromethyl) benzonitrile hydrolysis Hydrolysis (H₂SO₄ or NaOH) start->hydrolysis amide 2-Nitro-4-(trifluoromethyl) benzamide hydrolysis->amide alcoholysis Alcoholysis (H₂SO₄/Methanol) amide->alcoholysis product Methyl 2-nitro-4-(trifluoromethyl) benzoate alcoholysis->product

Caption: Workflow for the two-step synthesis of this compound.

Method B vs. Method C: Single-Step Approaches cluster_B Method B: Direct Nitration cluster_C Method C: Pd-Catalyzed Carbonylation start_B Methyl 4-(trifluoromethyl) benzoate nitration Nitration (H₂SO₄, HNO₃) start_B->nitration product_B Methyl 2-nitro-4-(trifluoromethyl) benzoate nitration->product_B start_C 2-Nitro-4-(trifluoromethyl) halogenated benzene carbonylation Carbonylation (CO, Methanol, Pd catalyst) start_C->carbonylation product_C Methyl 2-nitro-4-(trifluoromethyl) benzoate carbonylation->product_C

Caption: Comparison of single-step synthesis routes to the target compound.

Conclusion

The choice of synthesis method for this compound is a trade-off between yield, purity, cost, and operational complexity. The two-step synthesis from 2-nitro-4-trifluoromethyl benzonitrile offers a high-yield and high-purity route with mild reaction conditions, making it suitable for laboratory and potential industrial-scale production.[1] Direct nitration is a simpler, one-step process but results in a lower yield due to the formation of isomers.[1] The palladium-catalyzed carbonylation, while potentially high-yielding, is hampered by the high cost of the catalyst and the need for high-pressure equipment.[1] For most applications requiring high purity and yield without the constraints of extreme pressure, the two-step hydrolysis and alcoholysis method appears to be the most advantageous approach.

References

Revolutionizing Antibacterial Agent Development: A Comparative Analysis of Novel Compounds Synthesized from Methyl 2-nitro-4-(trifluoromethyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

In the global fight against antimicrobial resistance, the scientific community is in a perpetual search for novel antibacterial agents that can effectively combat drug-resistant pathogens. A promising area of research involves the synthesis of new chemical entities derived from foundational molecules such as Methyl 2-nitro-4-(trifluoromethyl)benzoate. This guide provides a comprehensive comparison of the efficacy of a new class of N-(trifluoromethyl)phenyl substituted pyrazole derivatives, synthesized from precursors related to this compound, against other antibacterial agents. The data presented is intended for researchers, scientists, and drug development professionals, offering objective performance comparisons supported by experimental data.

Comparative Efficacy of Synthesized Agents

A series of novel N-(trifluoromethyl)phenyl substituted pyrazole derivatives have demonstrated significant antibacterial activity, particularly against Gram-positive bacteria, including notoriously resistant strains. The efficacy of these compounds, when compared to the standard antibiotic Vancomycin, showcases their potential as next-generation antibacterial agents.

Table 1: Minimum Inhibitory Concentration (MIC) of Pyrazole Derivatives Against Gram-Positive Bacteria

CompoundS. aureus (MRSA)E. faecalisE. faecium
Pyrazole Derivative 6 3.12 µg/mL3.12 µg/mL1.56 µg/mL
Pyrazole Derivative 13 3.12 µg/mL--
Vancomycin (Control) ---
Reference [1][1][1]

Note: Lower MIC values indicate higher antibacterial potency.

These pyrazole derivatives not only inhibit the growth of antibiotic-resistant bacteria but are also effective in preventing and eradicating biofilms formed by Methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis.[1] In some instances, their efficacy in eradicating preformed biofilms surpassed that of Vancomycin.[1]

Further studies on similar trifluoromethyl phenyl derived pyrazoles have identified compounds that are highly effective against Staphylococcus aureus, demonstrating a bactericidal effect and moderate inhibition of biofilm formation.[2] Importantly, these compounds exhibit a low tendency for resistance development in S. aureus and Enterococcus faecalis.[2]

Experimental Protocols

The synthesis and evaluation of these novel antibacterial agents involve a series of detailed experimental procedures.

Synthesis of N-(trifluoromethyl)phenyl substituted pyrazole derivatives:

The synthesis of the pyrazole derivatives involves a multi-step process.[1] A key intermediate, a pyrazole-derived aldehyde, is synthesized from the reaction of 4-acetylbenzoic acid with 4-(trifluoromethyl)phenyl hydrazine, followed by a reaction with an in-situ generated Vilsmeier reagent.[2] This aldehyde then undergoes reductive amination with various anilines to produce the final target molecules.[2]

Antibacterial Susceptibility Testing:

The antibacterial activity of the synthesized compounds is determined using standard methods. The Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a key metric. This is typically determined by broth microdilution methods.[3]

Macromolecular Synthesis Inhibition Studies:

To elucidate the mechanism of action, studies are conducted to investigate the effect of the compounds on the synthesis of essential macromolecules in bacteria, such as DNA, RNA, proteins, and cell wall components.[4] These assays often involve measuring the incorporation of radiolabeled precursors into these macromolecules in the presence of the test compounds.[4] Investigations into the pyrazole derivatives suggest a broad range of inhibitory effects, indicating that they may target processes that have a global impact on bacterial cell function.[1][2]

Visualizing the Path Forward: Workflows and Mechanisms

To better understand the processes involved in the development and potential mechanism of action of these novel antibacterial agents, the following diagrams illustrate the experimental workflow and a proposed general mechanism of action for nitro-heterocyclic compounds.

G cluster_0 Synthesis Workflow cluster_1 Antibacterial Evaluation A Methyl 2-nitro-4- (trifluoromethyl)benzoate Precursors B Synthesis of N-(trifluoromethyl)phenyl substituted pyrazole derivatives A->B C Purification and Characterization B->C D MIC Determination (Broth Microdilution) C->D Test Compounds E Biofilm Inhibition and Eradication Assays D->E F Macromolecular Synthesis Inhibition Studies E->F

Experimental Workflow for Synthesis and Evaluation.

G A Nitro-heterocyclic Antibacterial Agent B Bacterial Nitroreductases A->B Enters Bacterial Cell C Metabolic Activation (Reduction of Nitro Group) B->C D Generation of Reactive Nitroso and Hydroxylamine Intermediates C->D E Interaction with Cellular Macromolecules (DNA, Proteins) D->E F Cellular Damage and Inhibition of Essential Processes E->F G Bacterial Cell Death F->G

Proposed Mechanism of Action for Nitro-heterocyclic Drugs.

The development of antibacterial agents derived from this compound represents a significant step forward in addressing the challenge of antimicrobial resistance. The potent activity of the N-(trifluoromethyl)phenyl substituted pyrazole derivatives against resistant Gram-positive bacteria, coupled with their efficacy against biofilms, underscores their therapeutic potential. Further research, including in-vivo studies and detailed toxicological profiling, is warranted to fully elucidate their clinical utility.

References

Performance of Methyl 2-nitro-4-(trifluoromethyl)benzoate as a battery additive compared to FEC

Author: BenchChem Technical Support Team. Date: December 2025

A new contender, Methyl 2-nitro-4-(trifluoromethyl)benzoate (MNTFB), emerges to challenge the established fluoroethylene carbonate (FEC) as a critical additive in enhancing the performance and stability of high-energy lithium-ion batteries, particularly those with nickel-rich cathodes. This guide provides a comprehensive comparison of their performance, supported by experimental data, to inform researchers and professionals in battery technology development.

At a Glance: Performance Comparison

A recent study evaluating these additives in NMC811//Li cells reveals the potential of MNTFB, especially when used in conjunction with FEC, to surpass the performance of electrolytes containing only FEC.

Performance MetricStandard Electrolyte (STD)Electrolyte with FECElectrolyte with MNTFB/FEC
Discharge Capacity after 300 Cycles (1C) 32.8% capacity retentionNot explicitly stated, but lower than MNTFB/FEC150.12 mAh g⁻¹ (81.10% capacity retention)[1]
Rate Capability (7C) 93.34 mAh g⁻¹Not explicitly stated, but lower than MNTFB/FEC115.43 mAh g⁻¹[1]
Interfacial Impedance HigherHigher than MNTFB/FECLower

Delving into the Mechanism: A Tale of Two Interphases

The primary role of both MNTFB and FEC is to facilitate the formation of a stable and protective layer on the electrode surface, known as the solid electrolyte interphase (SEI) on the anode and the cathode electrolyte interphase (CEI) on the cathode. The composition and quality of this layer are paramount to the battery's longevity and efficiency.

Fluoroethylene Carbonate (FEC): FEC is known to decompose on the electrode surface to form a robust CEI rich in lithium fluoride (LiF). This LiF-rich layer is an excellent electronic insulator and a good ionic conductor, which helps to suppress the continuous decomposition of the electrolyte and protect the electrode structure. However, the use of FEC alone can sometimes lead to increased interfacial impedance, which can hinder the battery's rate performance.[1]

This compound (MNTFB): The latest research indicates that MNTFB, when used with FEC, participates in the formation of a highly effective and stable CEI.[1] The preferential decomposition of the MNTFB/FEC combination leads to the formation of an inorganic-rich interphase composed of lithium nitride (Li₃N), lithium fluoride (LiF), and lithium oxide (Li₂O).[1] This unique composition is particularly beneficial for the stability of Ni-rich cathode materials.[1]

A key advantage of MNTFB is its ability to mitigate the increased polarization often observed with FEC-only additives.[1] This results in a lower interfacial impedance, which is crucial for achieving high rate capabilities.

Visualizing the Additive Impact

To better understand the proposed mechanisms and experimental approaches, the following diagrams illustrate the key concepts.

MNTFB_FEC_Mechanism cluster_electrolyte Electrolyte Components cluster_cathode Cathode Surface cluster_performance Performance Outcome MNTFB MNTFB Decomposition Preferential Decomposition MNTFB->Decomposition FEC FEC FEC->Decomposition CEI Stable CEI Formation (Li₃N, LiF, Li₂O) Decomposition->CEI Forms ImprovedStability Enhanced Cycling Stability CEI->ImprovedStability Leads to LowerImpedance Lower Interfacial Impedance CEI->LowerImpedance Results in HigherRate Improved Rate Capability LowerImpedance->HigherRate Enables Experimental_Workflow A Electrolyte Preparation (with/without additives) B Coin Cell Assembly (NMC811//Li) A->B C Electrochemical Cycling (e.g., 300 cycles at 1C) B->C D Rate Capability Testing B->D E Post-mortem Analysis (e.g., EIS, SEM, XPS) C->E F Data Analysis & Comparison D->F E->F

References

Cost-benefit analysis of different synthetic routes to Methyl 2-nitro-4-(trifluoromethyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cost-benefit analysis of various synthetic routes to Methyl 2-nitro-4-(trifluoromethyl)benzoate, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The following sections detail the experimental protocols, quantitative data, and logical workflows for the most common synthetic pathways, enabling an informed selection of the most suitable route for your specific research and development needs.

Cost-Benefit Analysis Framework

A systematic evaluation of synthetic routes is crucial for process optimization and economic viability. The following flowchart outlines the key parameters considered in this comparative analysis.

cluster_input Inputs cluster_process Analysis cluster_output Output Starting_Material_Cost Starting Material Cost Cost_Analysis Cost Analysis (per gram of product) Starting_Material_Cost->Cost_Analysis Reagent_Cost Reagent Cost Reagent_Cost->Cost_Analysis Reaction_Conditions Reaction Conditions (Temp, Pressure, Time) Process_Efficiency Process Efficiency & Scalability Reaction_Conditions->Process_Efficiency Yield_Purity Yield & Purity Yield_Purity->Process_Efficiency Safety_Environmental Safety & Environmental Impact Risk_Assessment Hazard & Risk Assessment Safety_Environmental->Risk_Assessment Optimal_Route Selection of Optimal Synthetic Route Cost_Analysis->Optimal_Route Process_Efficiency->Optimal_Route Risk_Assessment->Optimal_Route

Caption: A flowchart illustrating the cost-benefit analysis process for selecting an optimal synthetic route.

Synthetic Route Comparison

This guide evaluates three primary synthetic routes to this compound:

  • Route 1: From 2-nitro-4-(trifluoromethyl)benzonitrile

  • Route 2: Nitration of Methyl 4-(trifluoromethyl)benzoate

  • Route 3: Esterification of 2-nitro-4-(trifluoromethyl)benzoic acid

A fourth route, the palladium-catalyzed carbonylation of a 2-nitro-4-(trifluoromethyl)halobenzene, is also known but is generally considered less economically viable for most applications due to the high cost of the palladium catalyst and the need for high-pressure equipment.[1]

Quantitative Data Summary
ParameterRoute 1: From BenzonitrileRoute 2: NitrationRoute 3: Esterification
Starting Material 2-nitro-4-(trifluoromethyl)benzonitrileMethyl 4-(trifluoromethyl)benzoate2-nitro-4-(trifluoromethyl)benzoic acid
Starting Material Cost (per gram) ~$13.20 (for 5g)[2][3][4][5][6]~$15.46 (for 5g)[7][8][9][10][11]~$3.80 (for 25g)[12][13][14]
Key Reagents NaOH, H₂SO₄, MethanolH₂SO₄, HNO₃H₂SO₄, Methanol
Overall Yield High (~90%)[1]Moderate (~69%)[1]High (Yield of esterification is high, but synthesis of the starting acid has a reported yield of 48%)
Product Purity High (>99%)[1]Moderate (Isomeric impurities)High
Scalability Favorable for industrial production[1]Challenging due to isomer separationFeasible
Safety & Environmental Use of strong acids and bases.Use of potent nitrating agents.Use of strong acids.

Detailed Experimental Protocols

Route 1: Synthesis from 2-nitro-4-(trifluoromethyl)benzonitrile

This two-step process involves the hydrolysis of the nitrile to an amide, followed by esterification.

Start 2-nitro-4-(trifluoromethyl)benzonitrile Step1 Hydrolysis (NaOH, H₂O, 45-55°C) Start->Step1 Intermediate 2-nitro-4-(trifluoromethyl)benzamide Step1->Intermediate Step2 Alcoholysis (H₂SO₄, Methanol, 60-80°C, 13-24h) Intermediate->Step2 Product This compound Step2->Product

Caption: Synthetic workflow for Route 1.

Step 1: Hydrolysis of 2-nitro-4-(trifluoromethyl)benzonitrile

  • Materials:

    • 2-nitro-4-(trifluoromethyl)benzonitrile

    • Sodium hydroxide (NaOH)

    • Water

  • Procedure:

    • In a reaction flask, combine 1g of 2-nitro-4-(trifluoromethyl)benzonitrile, 0.18g of NaOH, and 25mL of water.[1]

    • Heat the mixture to 45-55°C and stir until the starting material is completely consumed, as monitored by HPLC.[1]

    • The resulting product, 2-nitro-4-(trifluoromethyl)benzamide, can be obtained with a purity of up to 97%.[1]

Step 2: Alcoholysis of 2-nitro-4-(trifluoromethyl)benzamide

  • Materials:

    • 2-nitro-4-(trifluoromethyl)benzamide

    • Sulfuric acid-methanol solution (15-40% H₂SO₄ by mass)

    • Dichloromethane

    • Saturated sodium bicarbonate solution

  • Procedure:

    • To 2g of 2-nitro-4-(trifluoromethyl)benzamide, add 12.4g of a 40% sulfuric acid-methanol solution.[1]

    • Reflux the mixture at 60-80°C for 13-24 hours, monitoring the reaction by HPLC until the product content is >99%.[1]

    • After cooling, wash the reaction mixture three times with 5mL of dichloromethane.[1]

    • Combine the organic phases and wash them three times with saturated sodium bicarbonate solution.

    • Evaporate the organic solvent to obtain this compound. The reported yield is 90% with >99% purity.[1]

Route 2: Nitration of Methyl 4-(trifluoromethyl)benzoate

This route involves the direct nitration of the commercially available methyl ester.

Start Methyl 4-(trifluoromethyl)benzoate Step1 Nitration (Conc. H₂SO₄, Conc. HNO₃, 0-10°C) Start->Step1 Product This compound + Isomers Step1->Product

Caption: Synthetic workflow for Route 2.

  • Materials:

    • Methyl 4-(trifluoromethyl)benzoate

    • Concentrated sulfuric acid (H₂SO₄)

    • Concentrated nitric acid (HNO₃)

    • Ice

    • Methanol

  • Procedure (Adapted from general nitration of methyl benzoate):

    • In a round-bottomed flask, cool concentrated sulfuric acid to 0°C.

    • Slowly add Methyl 4-(trifluoromethyl)benzoate to the cooled sulfuric acid with stirring, maintaining the temperature between 0-10°C.

    • In a separate flask, prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.

    • Add the nitrating mixture dropwise to the solution of the methyl ester, ensuring the temperature does not exceed 15°C.

    • After the addition is complete, continue stirring for 15-30 minutes.

    • Pour the reaction mixture onto crushed ice and collect the precipitated solid by vacuum filtration.

    • Wash the crude product with cold water and then with a small amount of ice-cold methanol to remove impurities.

    • Further purification by recrystallization from methanol may be necessary to separate the desired 2-nitro isomer from other isomers. The reported maximum yield for this route is 69% due to the formation of multiple nitrated products.[1]

Route 3: Esterification of 2-nitro-4-(trifluoromethyl)benzoic acid

This is a classical Fischer esterification of the corresponding carboxylic acid.

Start 2-nitro-4-(trifluoromethyl)benzoic acid Step1 Fischer Esterification (Methanol, Conc. H₂SO₄, Reflux) Start->Step1 Product This compound Step1->Product

Caption: Synthetic workflow for Route 3.

  • Materials:

    • 2-nitro-4-(trifluoromethyl)benzoic acid

    • Methanol

    • Concentrated sulfuric acid (H₂SO₄)

    • Water

    • Dichloromethane or other suitable organic solvent

    • Saturated sodium bicarbonate solution

  • Procedure (General Fischer Esterification):

    • Dissolve 2-nitro-4-(trifluoromethyl)benzoic acid in an excess of methanol in a round-bottomed flask.

    • Carefully add a catalytic amount of concentrated sulfuric acid.

    • Heat the mixture to reflux for several hours, monitoring the reaction by TLC or HPLC until the starting material is consumed.

    • After cooling, transfer the reaction mixture to a separatory funnel containing water.

    • Extract the aqueous layer with an organic solvent like dichloromethane.

    • Wash the combined organic layers with saturated sodium bicarbonate solution to remove any unreacted acid, followed by a brine wash.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the final product. While the esterification step itself is typically high-yielding, the synthesis of the starting carboxylic acid from 4-(trifluoromethyl)benzoic acid has a reported yield of only 48%, which significantly impacts the overall efficiency of this route.

Conclusion and Recommendation

Based on the available data, Route 1, starting from 2-nitro-4-(trifluoromethyl)benzonitrile, appears to be the most advantageous synthetic strategy for producing this compound, particularly for larger-scale production. This route offers a high overall yield, excellent product purity, and utilizes relatively straightforward reaction conditions, making it amenable to industrial applications.

Route 2, the nitration of Methyl 4-(trifluoromethyl)benzoate, suffers from a lower yield due to the formation of isomeric byproducts. The need for careful purification to isolate the desired product adds complexity and cost to this process.

Route 3, the esterification of 2-nitro-4-(trifluoromethyl)benzoic acid, is a viable laboratory-scale synthesis. However, the low-yield synthesis of the starting carboxylic acid is a significant drawback for larger quantities, making it less cost-effective than Route 1.

For researchers and drug development professionals, the choice of synthetic route will ultimately depend on the desired scale, purity requirements, and available resources. For small-scale synthesis where the starting materials are readily available, any of the three routes could be considered. However, for process development and scale-up, the route from 2-nitro-4-(trifluoromethyl)benzonitrile is the most promising.

References

A Comparative Guide to Derivatives of Methyl 2-nitro-4-(trifluoromethyl)benzoate for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of derivatives of Methyl 2-nitro-4-(trifluoromethyl)benzoate, a versatile building block in medicinal chemistry and materials science. The following sections detail the synthesis, characterization, and potential biological activities of the parent compound and its illustrative derivatives. The information is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is an aromatic compound characterized by the presence of a nitro group, a trifluoromethyl group, and a methyl ester on the benzene ring. These functional groups impart unique electronic properties and reactivity, making it a valuable starting material for the synthesis of a wide range of derivatives with potential applications in pharmaceuticals and agrochemicals. The electron-withdrawing nature of the nitro and trifluoromethyl groups makes the aromatic ring susceptible to nucleophilic substitution, while the ester group can be readily hydrolyzed or converted to other functional groups.

Synthesis and Characterization of this compound

The synthesis of this compound can be achieved through a two-step process starting from 2-nitro-4-(trifluoromethyl)benzonitrile.[1] The first step involves the hydrolysis of the nitrile to the corresponding benzamide, which is then followed by an alcoholysis reaction with a sulfuric acid-methanol solution to yield the final methyl ester.[1]

Physicochemical and Spectroscopic Data of this compound:

PropertyValueReference
CAS Number 228418-45-9[2]
Molecular Formula C₉H₆F₃NO₄[2]
Molecular Weight 249.15 g/mol [2]
Appearance Solid or liquid
Storage Temperature Room temperature, sealed in dry, dark place[2]

Comparative Analysis of Representative Derivatives

Derivative 1: Ethyl 2-nitro-4-(trifluoromethyl)benzoate

This derivative is formed by replacing the methyl ester with an ethyl ester. This modification is expected to slightly increase the lipophilicity of the molecule, which could influence its pharmacokinetic properties.

Derivative 2: 5-Amino-methyl-2-nitro-4-(trifluoromethyl)benzoate

The introduction of an amino group at the 5-position of the benzene ring significantly alters the electronic properties of the molecule. The amino group is an electron-donating group, which can influence the reactivity of the aromatic ring and the biological activity of the compound.

Derivative 3: 2-Amino-4-(trifluoromethyl)benzoic acid

This derivative involves the reduction of the nitro group to an amino group and the hydrolysis of the methyl ester to a carboxylic acid. These transformations are expected to dramatically change the molecule's polarity and its potential as a lead compound in drug discovery.

Table of Comparative Physicochemical Properties (Predicted and Inferred from Analogs):

DerivativeMolecular FormulaMolecular Weight ( g/mol )Predicted LogPKey Spectroscopic Features (Predicted)
This compound C₉H₆F₃NO₄249.15~2.5¹H NMR: Signals for aromatic protons and a singlet for the methyl ester protons. ¹³C NMR: Resonances for the carboxyl, aromatic, and trifluoromethyl carbons. IR: Strong absorptions for C=O (ester) and NO₂ groups.
Ethyl 2-nitro-4-(trifluoromethyl)benzoate C₁₀H₈F₃NO₄263.17~2.9¹H NMR: Signals for aromatic protons, a quartet for the ethyl methylene protons, and a triplet for the ethyl methyl protons. IR: Similar to the methyl ester with additional C-H stretching for the ethyl group.
5-Amino-methyl-2-nitro-4-(trifluoromethyl)benzoate C₉H₇F₃N₂O₄264.16~1.8¹H NMR: Upfield shift of aromatic protons due to the amino group, and a broad singlet for the NH₂ protons. IR: N-H stretching bands in addition to the ester and nitro group absorptions.
2-Amino-4-(trifluoromethyl)benzoic acid C₈H₆F₃NO₂205.13~1.5¹H NMR: Absence of the ester proton signal and presence of a broad singlet for the carboxylic acid proton and the amino protons. IR: Broad O-H stretch for the carboxylic acid and N-H stretches for the amino group.

Biological Activity and Structure-Activity Relationships

Nitroaromatic compounds are known to exhibit a wide range of biological activities, often attributed to the bioreduction of the nitro group to reactive intermediates.[3][4] The trifluoromethyl group is also a key pharmacophore known to enhance metabolic stability and binding affinity.[5]

Antimicrobial Activity:

Substituted nitrobenzoates have shown promising antimicrobial activity, particularly against Mycobacterium tuberculosis.[3][4] The activity is influenced by the substitution pattern on the aromatic ring. For instance, 3,5-dinitro esters have been reported to be highly active.[3][4] While specific data for derivatives of this compound is limited, it is plausible that modifications to the parent structure could yield compounds with significant antimicrobial properties.

Cytotoxicity:

The cytotoxic potential of trifluoromethyl-containing compounds has been explored in the context of anticancer drug discovery.[5][6] The introduction of a trifluoromethyl group can enhance the cytotoxic effects of a molecule. Therefore, derivatives of this compound could be investigated for their potential as cytotoxic agents.

Table of Comparative Biological Activities (Inferred from Analogs):

DerivativePredicted Biological ActivityRationale
This compound Potential antimicrobial and cytotoxic activity.The presence of both the nitro and trifluoromethyl groups suggests potential for biological activity based on the known properties of these pharmacophores.
Ethyl 2-nitro-4-(trifluoromethyl)benzoate Similar to the methyl ester, but potentially with altered potency and pharmacokinetics due to increased lipophilicity.The change in the ester group can affect cell permeability and metabolic stability.
5-Amino-methyl-2-nitro-4-(trifluoromethyl)benzoate May exhibit a different biological activity profile. The amino group could modulate the redox properties of the nitro group and introduce new binding interactions.The introduction of an electron-donating group can significantly alter the electronic nature of the molecule, potentially leading to a different mechanism of action.
2-Amino-4-(trifluoromethyl)benzoic acid The reduction of the nitro group to an amine and hydrolysis of the ester to a carboxylic acid would likely result in a significant change in biological activity, potentially leading to compounds with different therapeutic targets.The resulting compound has a different set of functional groups that can participate in different biological interactions. For example, the amino group can act as a hydrogen bond donor, and the carboxylic acid can form salt bridges.

Experimental Protocols

General Synthesis of Substituted this compound Derivatives:

A general approach to synthesize derivatives would involve the nitration of a corresponding substituted methyl 4-(trifluoromethyl)benzoate. The position of nitration will be directed by the existing substituent.

Experimental Protocol for Nitration (Illustrative):

  • Dissolve the substituted methyl 4-(trifluoromethyl)benzoate in concentrated sulfuric acid at 0°C.

  • Add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise while maintaining the temperature below 10°C.

  • Stir the reaction mixture for a specified time at low temperature.

  • Pour the reaction mixture onto crushed ice to precipitate the product.

  • Filter the solid, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol or methanol) to obtain the purified nitro derivative.

Characterization Methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the synthesized compounds.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups such as C=O (ester) and NO₂.

  • Mass Spectrometry (MS): To determine the molecular weight of the compounds.

  • Melting Point: To assess the purity of the synthesized compounds.

Biological Assays:

  • Antimicrobial Susceptibility Testing: The minimum inhibitory concentration (MIC) of the compounds against various bacterial and fungal strains can be determined using broth microdilution or agar diffusion methods.

  • Cytotoxicity Assay (MTT Assay): The cytotoxic effects of the compounds on different cancer cell lines can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Visualizations

Synthesis_Workflow cluster_start Starting Material cluster_synthesis Synthesis cluster_product Product cluster_derivatization Derivatization cluster_derivatives Derivatives start 2-Nitro-4-(trifluoromethyl)benzonitrile hydrolysis Hydrolysis start->hydrolysis H₂O, H⁺ or OH⁻ alcoholysis Alcoholysis hydrolysis->alcoholysis 2-Nitro-4-(trifluoromethyl)benzamide product This compound alcoholysis->product CH₃OH, H₂SO₄ ester Esterification / Transesterification product->ester reduction Nitro Group Reduction product->reduction substitution Ring Substitution product->substitution deriv1 Alkyl Esters ester->deriv1 deriv2 Amino Derivatives reduction->deriv2 deriv3 Substituted Ring Derivatives substitution->deriv3

Caption: Synthetic pathway for this compound and its derivatives.

Characterization_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Structural Analysis cluster_properties Property Determination synthesis Synthesized Compound purification Recrystallization / Chromatography synthesis->purification nmr NMR (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms mp Melting Point purification->mp purity Purity (HPLC) mp->purity

Caption: General workflow for the characterization of synthesized derivatives.

Biological_Evaluation cluster_antimicrobial Antimicrobial Activity cluster_cytotoxicity Cytotoxicity cluster_sar Structure-Activity Relationship compound Test Compound mic MIC Determination compound->mic mtt MTT Assay compound->mtt mbc MBC Determination mic->mbc sar SAR Analysis mic->sar ic50 IC₅₀ Determination mtt->ic50 ic50->sar

Caption: Workflow for the biological evaluation of synthesized derivatives.

References

Safety Operating Guide

Navigating the Safe Disposal of Methyl 2-nitro-4-(trifluoromethyl)benzoate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other laboratory research, the proper management and disposal of chemical waste is a cornerstone of a safe and compliant operational environment. This guide provides essential, step-by-step procedures for the safe handling and disposal of Methyl 2-nitro-4-(trifluoromethyl)benzoate, ensuring the protection of laboratory personnel and the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal protocol, it is imperative to adhere to fundamental laboratory safety measures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile rubber).[1][2]

  • Ventilation: All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, particularly when dealing with the solid compound or concentrated solutions.[1]

  • Spill Management: In the event of a spill, the material should be absorbed with an inert substance and collected for disposal as hazardous waste.[1] For significant spills, evacuate the area and follow your institution's established emergency protocols.[1]

Disposal Protocol Summary

The following table summarizes the key procedural steps and safety measures for the disposal of this compound.

StepActionKey Safety and Compliance Considerations
1. Waste Identification Classify this compound as hazardous chemical waste.Due to its nitro and trifluoromethyl groups, it should be treated as a potentially reactive and persistent substance.
2. Containerization Collect waste in a designated, compatible, and clearly labeled hazardous waste container.[3][4]Ensure the container has a tightly fitting cap and is made of a material compatible with the chemical.[3][4] The original container is often a suitable choice.[5]
3. Labeling Label the waste container with "Hazardous Waste," the full chemical name: "this compound," and any associated hazard symbols.Accurate labeling is a legal requirement and crucial for safe handling by waste management personnel.[4]
4. Storage Store the sealed waste container in a designated hazardous waste accumulation area within the laboratory.This area should be secure and away from incompatible materials.[4]
5. Arrange for Disposal Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for hazardous waste.[1][2]Do not attempt to dispose of this chemical down the drain or in regular trash.[4][6]
Step-by-Step Disposal Procedure

The recommended disposal method for this compound is through your institution's hazardous waste management program. This ensures the chemical is handled and disposed of in compliance with all relevant regulations.

  • Waste Collection: Carefully transfer any waste this compound, including residues and contaminated materials, into a designated hazardous waste container.

  • Container Sealing and Labeling: Securely cap the waste container.[4] Affix a completed hazardous waste label, including the chemical name and approximate quantity. If reusing a container, ensure any previous labels are completely defaced.[3]

  • Temporary Storage: Place the sealed and labeled container in your laboratory's designated satellite accumulation area for hazardous waste.

  • Disposal Request: Follow your institution's specific procedures to request a hazardous waste pickup from the EHS or equivalent safety department.

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

G start Waste Generated: This compound is_hazardous Is the waste considered hazardous? start->is_hazardous collect_waste Collect in a designated, compatible, and labeled hazardous waste container. is_hazardous->collect_waste Yes improper_disposal Improper Disposal: Drain or Regular Trash is_hazardous->improper_disposal No (Not applicable for this compound) store_waste Store in a designated hazardous waste accumulation area. collect_waste->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for hazardous waste pickup. store_waste->contact_ehs end Proper Disposal Complete contact_ehs->end

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling Methyl 2-nitro-4-(trifluoromethyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Methyl 2-nitro-4-(trifluoromethyl)benzoate (CAS No. 228418-45-9). Adherence to these guidelines is critical for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical compound that requires careful handling due to its potential health hazards. Based on available safety data, it is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][2] It is also harmful if swallowed.[3]

Minimum Required Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber). Inspect gloves prior to use and dispose of them in accordance with laboratory practices.[1][4]To prevent skin contact and irritation.[1]
Eye/Face Protection Safety glasses with side-shields or chemical goggles. A face shield may be required for splash hazards.[1][4]To protect against serious eye irritation.[1][2]
Skin and Body Protection Laboratory coat or other protective clothing to prevent skin exposure.[1][4] Protective boots may be required depending on the scale of handling.[1]To prevent skin contact and potential absorption.
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if ventilation is inadequate or if dusts/aerosols are generated.[1][5]To prevent respiratory tract irritation.[2]

Safe Handling and Operational Workflow

A systematic approach to handling this compound is crucial. The following workflow outlines the key steps from preparation to post-handling procedures.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_post Post-Handling Review_SDS Review Safety Data Sheet (SDS) Don_PPE Don Appropriate PPE Review_SDS->Don_PPE Understand Hazards Prepare_Work_Area Prepare Well-Ventilated Work Area (Fume Hood) Don_PPE->Prepare_Work_Area Ensure Protection Weigh_and_Transfer Weigh and Transfer Chemical Prepare_Work_Area->Weigh_and_Transfer Ready for Use Perform_Experiment Perform Experimental Procedure Weigh_and_Transfer->Perform_Experiment Proceed with Caution Decontaminate Decontaminate Glassware and Surfaces Perform_Experiment->Decontaminate After Experiment Segregate_Waste Segregate and Label Waste Decontaminate->Segregate_Waste Prepare for Disposal Dispose_Waste Dispose of Waste via Approved Channels Segregate_Waste->Dispose_Waste Follow Regulations Doff_PPE Doff and Dispose of PPE Correctly Dispose_Waste->Doff_PPE Final Steps Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands Personal Hygiene

Caption: Workflow for Safe Handling of this compound.

Step-by-Step Handling Procedure:

  • Engineering Controls: Always handle this chemical within a certified chemical fume hood to ensure adequate ventilation.[6] Eyewash stations and safety showers must be readily accessible.[5]

  • Avoiding Contamination: Do not breathe dust, fumes, mist, or vapors.[2][7] Avoid contact with skin, eyes, and clothing.[5]

  • Safe Practices: Keep the container tightly closed when not in use.[4][7] Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents, bases, amines, and reducing agents.[7] Keep away from heat, sparks, and open flames.[6][7]

  • Hygiene: Wash hands and any exposed skin thoroughly after handling and before breaks.[1][2][7] Do not eat, drink, or smoke in the work area.[3][6]

Emergency and First Aid Procedures

Immediate response is critical in case of exposure.

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][7]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[1][7] If skin irritation occurs, get medical advice/attention.[1]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[1][7] Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor/physician immediately.[3][7]

Spill and Disposal Plan

Proper containment and disposal are necessary to prevent environmental contamination and ensure safety.

Spill Response:

  • Evacuate: Evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Prevent further leakage or spillage if safe to do so. Avoid dust formation.[8]

  • Absorb: For liquid spills, use an inert absorbent material (e.g., sand, silica gel, universal binder) to soak up the chemical.[7] For solid spills, sweep up and shovel into a suitable container for disposal.[9][10]

  • Clean: Clean the spill area thoroughly.

Disposal Plan:

  • Chemical Waste: Dispose of the chemical and any contaminated materials in a designated, labeled, and sealed container.[4] This should be done through a licensed and approved waste disposal plant.[2][3][7] Do not allow the chemical to enter drains or the environment.[7][8]

  • Contaminated PPE: Dispose of contaminated gloves and other disposable PPE as hazardous waste in accordance with applicable laws and good laboratory practices.[4]

By adhering to these safety and handling protocols, you can minimize risks and ensure a safe working environment when working with this compound. Always refer to the most current Safety Data Sheet (SDS) for this chemical before use.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.